Product packaging for 2,4,6-Trihydroxybenzoic acid monohydrate(Cat. No.:CAS No. 71989-93-0)

2,4,6-Trihydroxybenzoic acid monohydrate

Cat. No.: B1301854
CAS No.: 71989-93-0
M. Wt: 188.13 g/mol
InChI Key: HWZIRFCGHAROOI-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzoic acid monohydrate is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O6 B1301854 2,4,6-Trihydroxybenzoic acid monohydrate CAS No. 71989-93-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIRFCGHAROOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369102
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-93-0
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of its monohydrate form (C₇H₈O₆). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details the physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it visualizes a key biological signaling pathway and experimental workflows using the DOT language for Graphviz.

Physicochemical Properties

2,4,6-Trihydroxybenzoic acid monohydrate is a light beige crystalline powder.[3] The presence of multiple hydroxyl groups and a carboxylic acid moiety on the benzene ring confers distinct chemical characteristics.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₇H₈O₆[4][5]
Molecular Weight 188.13 g/mol [4][5]
CAS Number 71989-93-0[4][5]
Melting Point ~205 °C (with decomposition)[3]
pKa (anhydrous) 1.68 (at 25°C)[6]
Water Solubility (anhydrous) 18,680 mg/L (at 25°C)[6]
Solubility Soluble in water, ethanol, and methanol. Slightly soluble in DMSO.[1][6]

Spectral Data

The spectral properties of 2,4,6-Trihydroxybenzoic acid are crucial for its identification and quantification.

NMR Spectroscopy
UV-Vis Spectroscopy

As a phenolic compound, 2,4,6-Trihydroxybenzoic acid exhibits characteristic ultraviolet (UV) absorbance. The UV-Vis spectrum is useful for quantitative analysis, often performed using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[8] For dihydroxybenzoic acid isomers, absorption maxima are observed in the range of 230-400 nm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Trihydroxybenzoic acid will show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound.

Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

This protocol is adapted from the Kolbe-Schmitt reaction, a common method for the carboxylation of phenols.[11]

Materials:

  • Phloroglucinol

  • Potassium bicarbonate (KHCO₃)

  • Deionized water

  • Dry ice (solid CO₂) or carbon dioxide gas

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In the three-necked round-bottom flask, dissolve phloroglucinol and a molar excess of potassium bicarbonate in deionized water.

  • Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas or add small pieces of dry ice.

  • Reflux: Heat the mixture to a gentle reflux (100-110 °C) and maintain for 4-6 hours.

  • Work-up: Cool the mixture to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

  • Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from hot deionized water with a small amount of activated carbon.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of solid compounds in various solvents.[12]

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Biological Activity and Signaling Pathway

2,4,6-Trihydroxybenzoic acid has demonstrated potential as an anti-cancer agent through its interaction with the cell cycle machinery.[6]

Inhibition of Cyclin-Dependent Kinases (CDKs)

In vitro kinase assays have shown that 2,4,6-Trihydroxybenzoic acid can inhibit the activity of key cell cycle regulators, including CDK1, CDK2, and CDK4.[6] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.

Role of the SLC5A8 Transporter

The cellular uptake of 2,4,6-Trihydroxybenzoic acid is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter.[6] This sodium-coupled monocarboxylate transporter allows the compound to enter the cell and exert its inhibitory effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 2,4,6-Trihydroxybenzoic acid in cancer cells.

G Signaling Pathway of 2,4,6-Trihydroxybenzoic Acid cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space THBA_ext 2,4,6-Trihydroxybenzoic Acid SLC5A8 SLC5A8 Transporter THBA_ext->SLC5A8 Uptake THBA_int 2,4,6-Trihydroxybenzoic Acid SLC5A8->THBA_int CDKs CDK1, CDK2, CDK4 THBA_int->CDKs Inhibition Arrest Cell Cycle Arrest CellCycle Cell Cycle Progression CDKs->CellCycle Promotes

Mechanism of 2,4,6-Trihydroxybenzoic Acid Action.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of common experimental procedures for characterizing this compound.

Workflow for Melting Point Determination

G Melting Point Determination Workflow start Start prep_sample Prepare Sample in Capillary Tube start->prep_sample place_in_apparatus Place in Melting Point Apparatus prep_sample->place_in_apparatus heat_rapidly Rapid Heating for Approximate Range place_in_apparatus->heat_rapidly cool_down Cool Apparatus heat_rapidly->cool_down heat_slowly Slow Heating for Accurate Measurement cool_down->heat_slowly record_start Record Temperature at First Sign of Melting heat_slowly->record_start record_end Record Temperature at Complete Melting record_start->record_end end End record_end->end

Workflow for Determining Melting Point.
Workflow for pKa Determination via Titration

G pKa Determination Workflow (Titration) start Start prepare_solution Prepare Aqueous Solution of the Acid start->prepare_solution calibrate_ph Calibrate pH Meter prepare_solution->calibrate_ph titrate Titrate with a Standardized Base calibrate_ph->titrate record_data Record pH after Each Addition of Base titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume of Base) record_data->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep determine_half_ep Determine Half-Equivalence Point determine_ep->determine_half_ep pka_equals_ph pKa = pH at Half-Equivalence Point determine_half_ep->pka_equals_ph end End pka_equals_ph->end

Workflow for pKa Determination.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-Trihydroxybenzoic Acid Monohydrate, a key intermediate in the development of pharmaceuticals and other high-value organic compounds. This document details two core synthetic routes, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical and biological processes involved.

Introduction

2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid) is a phenolic compound of significant interest due to its unique molecular structure, which imparts a range of biological activities.[1] It is a key building block in organic synthesis and has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a valuable target for cancer research.[2] This guide will explore the two principal methods for its synthesis: the carboxylation of phloroglucinol and a multi-step pathway originating from 2,4,6-trinitrotoluene (TNT).

Synthesis Pathway from Phloroglucinol (Kolbe-Schmitt Reaction)

The most direct and common method for synthesizing 2,4,6-trihydroxybenzoic acid is through the Kolbe-Schmitt reaction of phloroglucinol.[3] This reaction involves the carboxylation of the highly activated phloroglucinol ring using carbon dioxide, typically in the presence of a base.

Reaction Mechanism

The reaction proceeds via the following steps:

  • Deprotonation: Phloroglucinol is treated with a base, such as potassium bicarbonate, to form the phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon of carbon dioxide.

  • Tautomerization: The intermediate undergoes tautomerization to restore aromaticity, yielding the carboxylated product.[3]

Experimental Protocol

Materials:

  • Phloroglucinol

  • Potassium Bicarbonate (KHCO₃)

  • Deionized Water

  • Carbon Dioxide (gas or dry ice)

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Carbon

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, dissolve phloroglucinol (e.g., 0.1 mol) and a molar excess of potassium bicarbonate (e.g., 0.5 mol) in deionized water (e.g., 200 mL).[3]

  • While stirring vigorously, introduce a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, small pieces of dry ice can be added periodically to the reaction mixture.[3]

  • Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain these conditions for 4-6 hours.[3]

  • After the reaction period, cool the mixture to room temperature.

  • Slowly and carefully, add concentrated hydrochloric acid to the stirred solution until the pH is acidic (pH 1-2). This will cause the 2,4,6-trihydroxybenzoic acid to precipitate.[3]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • For purification, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon, and heat to boiling.

  • Hot filter the solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry.

Quantitative Data
ParameterValueReference
Starting MaterialPhloroglucinol[3]
Key ReagentsPotassium Bicarbonate, Carbon Dioxide[3]
SolventDeionized Water[3]
Reaction Temperature100-110 °C (Reflux)[3]
Reaction Time4-6 hours[3]
Estimated Yield ~70-80% [3]
Purity (after recrystallization)>98%

Note: The provided yield is an estimate based on the high reactivity of phloroglucinol in the Kolbe-Schmitt reaction. Actual yields may vary depending on specific experimental conditions.[3]

Synthesis Pathway from 2,4,6-Trinitrotoluene (TNT)

An alternative, multi-step synthesis of 2,4,6-trihydroxybenzoic acid begins with the oxidation of 2,4,6-trinitrotoluene (TNT). This pathway involves the formation of 2,4,6-trinitrobenzoic acid (TNBA) as a key intermediate.

Pathway Overview
  • Oxidation: TNT is oxidized to 2,4,6-trinitrobenzoic acid (TNBA).

  • Reduction: The nitro groups of TNBA are reduced to amino groups to form 2,4,6-triaminobenzoic acid.

  • Hydrolysis: The amino groups are hydrolyzed to hydroxyl groups to yield 2,4,6-trihydroxybenzoic acid.

Experimental Protocols

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid (TNBA)

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (15%)

  • Acetic Acid

  • 50% Sulfuric Acid (H₂SO₄)

Procedure:

  • In a 5-L flask, add 360 g of TNT to 3600 g of concentrated sulfuric acid with mechanical stirring.

  • Slowly add 540 g of sodium dichromate in small portions, maintaining the temperature between 45-55 °C by using a cold water bath. The addition should take 1-2 hours.

  • Stir the mixture for an additional 2 hours at 45-55 °C.

  • Pour the reaction mixture into 4 kg of crushed ice.

  • Filter the precipitated crude TNBA and wash with cold water until free from chromium salts.

  • The crude product is then purified by dissolving in water with 15% sodium hydroxide solution to form the sodium salt, filtering off unreacted TNT, and then re-precipitating the TNBA with 50% sulfuric acid.

  • Filter the purified TNBA and wash with ice water.

Step 2: Reduction of TNBA to 2,4,6-Triaminobenzoic Acid

A detailed experimental protocol for this step can be adapted from the reduction of related nitroaromatic compounds. A common method involves the use of a reducing agent such as tin (Sn) in the presence of concentrated hydrochloric acid.

Step 3: Hydrolysis of 2,4,6-Triaminobenzoic Acid

The final step involves the hydrolysis of the triamino-substituted benzoic acid to the desired trihydroxybenzoic acid. This is typically achieved by heating the triaminobenzoic acid in an aqueous acidic solution.

Quantitative Data
StepProductYieldReference
1. Oxidation of TNT 2,4,6-Trinitrobenzoic Acid57-69%
2. Reduction of TNBA 2,4,6-Triaminobenzoic AcidData not available
3. Hydrolysis 2,4,6-Trihydroxybenzoic AcidData not available

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_0 Phloroglucinol Pathway cluster_1 TNT Pathway Phloroglucinol Phloroglucinol 2,4,6-Trihydroxybenzoic Acid 2,4,6-Trihydroxybenzoic Acid Phloroglucinol->2,4,6-Trihydroxybenzoic Acid Kolbe-Schmitt Reaction (KHCO3, CO2, H2O, Reflux) TNT TNT TNBA TNBA TNT->TNBA Oxidation (H2SO4, Na2Cr2O7) 2,4,6-Triaminobenzoic Acid 2,4,6-Triaminobenzoic Acid TNBA->2,4,6-Triaminobenzoic Acid Reduction (e.g., Sn, HCl) Final_Product 2,4,6-Trihydroxybenzoic Acid 2,4,6-Triaminobenzoic Acid->Final_Product Hydrolysis (Acid, Heat)

Caption: Overview of the two primary synthesis pathways for 2,4,6-Trihydroxybenzoic Acid.

Experimental Workflow: Phloroglucinol Pathway

Experimental_Workflow A Reactant Preparation (Phloroglucinol, KHCO3 in H2O) B Carboxylation (CO2 addition, Reflux 4-6h) A->B C Work-up (Cooling, Acidification with HCl) B->C D Isolation (Vacuum Filtration, Washing) C->D E Purification (Recrystallization from H2O) D->E F Final Product (this compound) E->F

Caption: A typical experimental workflow for the synthesis via the Phloroglucinol pathway.

Signaling Pathway: CDK Inhibition

2,4,6-Trihydroxybenzoic acid has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase G1 Phase CyclinD_CDK46->G1_Phase Cell_Cycle_Arrest Cell Cycle Arrest CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 G2_Phase G2 Phase CyclinA_CDK2->G2_Phase CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase THBA 2,4,6-Trihydroxybenzoic Acid THBA->CyclinD_CDK46 Inhibition THBA->CyclinE_CDK2 Inhibition THBA->CyclinB_CDK1 Inhibition

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by 2,4,6-Trihydroxybenzoic Acid.

References

Spectroscopic Data of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trihydroxybenzoic acid monohydrate (CAS RN: 71989-93-0). The information is compiled from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound. Please note that while spectral data is available for viewing in various databases, specific peak values are not always provided in a readily machine-readable format.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~3300-2500O-H stretch (carboxylic acid, broad due to H-bonding)Strong, Broad
~3080-3030C-H stretch (aromatic)Medium
~1700-1680C=O stretch (carboxylic acid)Strong
~1625-1465C=C stretch (aromatic)Medium-Strong
~1320-1210C-O stretch (carboxylic acid)Medium
~1100-1000C-H in-plane bend (aromatic)Medium
~960-900O-H out-of-plane bend (carboxylic acid dimer)Broad
Note: The presence of water of hydration may result in a broad O-H stretching band around 3400 cm⁻¹.

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on ChemicalBook and SpectraBase.[1][2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1Singlet1H-COOH
~9.0-10.0Broad Singlet3HAr-OH
~5.8-6.0Singlet2HAr-H
Note: Chemical shifts can vary depending on the solvent and concentration. The broadness of the hydroxyl protons is due to hydrogen bonding and exchange.

¹H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on ChemicalBook.[3][4]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic Acid)
~160C-OH (Aromatic, C2, C4, C6)
~95C-H (Aromatic, C3, C5)
~90C-COOH (Aromatic, C1)
Note: The chemical shifts are approximate and can be influenced by the solvent.

¹³C NMR spectra for related compounds can be found on various chemical databases, providing a reference for the expected chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Solvent
~270, ~300Methanol or Ethanol
Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

UV-Vis spectral data for this compound is available on PubChem.[2]

Mass Spectrometry (MS)
m/zInterpretation
188.03[M+H]⁺ (Monoisotopic mass of the monohydrate)
170.02[M-H₂O+H]⁺ (Monoisotopic mass of the anhydrous form)
153[M-H₂O-OH]⁺
126[M-H₂O-CO₂]⁺
125[M-H₂O-COOH]⁺
Note: The fragmentation pattern can vary depending on the ionization technique used.

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.[5]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly related to the aromatic system.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is also prepared.

  • Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the baseline.

  • Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.

  • Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a specific m/z range.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Solid_State Solid State Preparation (e.g., KBr pellet) Sample->Solid_State NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_State->IR IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data UV_Vis_Data Electronic Transition Analysis UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trihydroxybenzoic acid monohydrate. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the structural elucidation of this compound, tailored for professionals in research and development.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is fundamental for its identification, purity assessment, and quality control in drug discovery and development pipelines. This guide focuses on the ¹H NMR characterization of its monohydrate form.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4,6-trihydroxybenzoic acid is characterized by its simplicity, arising from the molecule's symmetry. The expected chemical shifts (δ) in deuterated dimethyl sulfoxide (DMSO-d₆) are summarized in the table below.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.8Singlet (s)2HAromatic H (H-3, H-5)
~9.5 - 11.0Broad Singlet (br s)4H-OH and -COOH protons
~3.3-3.7 (if present)Singlet (s)2HH₂O (from monohydrate and residual solvent water)

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.[1]

The two aromatic protons at positions 3 and 5 are chemically equivalent and therefore appear as a single singlet. The acidic protons of the three hydroxyl groups and the carboxylic acid group are exchangeable and typically appear as a broad singlet.[1] Its chemical shift can be variable and is dependent on factors such as concentration and temperature. The water of hydration, along with any residual water in the NMR solvent, would also produce a signal, typically in the region of 3.3-3.7 ppm in DMSO-d₆.

Structural and Spectroscopic Relationships

The chemical structure of 2,4,6-trihydroxybenzoic acid dictates its ¹H NMR spectrum. The following diagram illustrates the relationship between the proton environments and the expected NMR signals.

Figure 1: Correlation of proton environments in 2,4,6-Trihydroxybenzoic acid with its ¹H NMR signals.

Experimental Protocol

The following is a standard protocol for the preparation and analysis of a sample of this compound for ¹H NMR spectroscopy.

4.1. Materials

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

4.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Using a clean pipette, add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

4.3. Data Acquisition

  • Insert the prepared NMR tube into the spinner and place it in the NMR spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all signals.

Spectroscopic Characterization Workflow

The definitive identification and characterization of this compound involves a logical progression of analytical techniques. The following workflow illustrates this process.

G sample Sample of 2,4,6-Trihydroxybenzoic Acid Monohydrate prep Sample Preparation (Dissolution in DMSO-d6) sample->prep ms Mass Spectrometry sample->ms nmr ¹H NMR Spectroscopy prep->nmr ir FTIR Spectroscopy prep->ir data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Structural Confirmation data_analysis->structure

Figure 2: Workflow for the spectroscopic characterization of this compound.

This integrated approach ensures a robust structural assignment. ¹H NMR provides the proton framework, Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups (hydroxyl, carboxylic acid, aromatic ring), and mass spectrometry determines the molecular weight and fragmentation pattern. Together, these techniques provide a comprehensive and reliable characterization of the molecule.

References

An In-depth Technical Guide to the FT-IR Analysis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,4,6-Trihydroxybenzoic acid monohydrate. This technique is a powerful tool for the qualitative analysis of organic compounds, offering insights into their molecular structure by identifying the functional groups present.

Core Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The term Fourier-transform infrared spectroscopy originates from the fact that a Fourier transform (a mathematical process) is required to convert the raw data into the actual spectrum.

Data Presentation: Vibrational Analysis of this compound

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the expected absorption bands and their corresponding assignments.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3500 - 3200O-H (phenolic and water)StretchingStrong, Broad
3300 - 2500O-H (carboxylic acid)StretchingStrong, Very Broad
3100 - 3000C-H (aromatic)StretchingWeak to Medium
1720 - 1680C=O (carboxylic acid)StretchingStrong
1620 - 1580C=C (aromatic ring)StretchingMedium to Strong
1500 - 1400C-C (in-ring)StretchingMedium
1440 - 1395O-H (carboxylic acid)BendingMedium
1320 - 1210C-O (carboxylic acid & phenol)StretchingStrong
950 - 910O-H (carboxylic acid)Out-of-plane BendingMedium, Broad
900 - 675C-H (aromatic)Out-of-plane BendingStrong

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The exact ratio should be about 1:100 of sample to KBr.

  • Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet press die.

    • Transfer a small amount of the ground mixture into the die, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Prepare a blank KBr pellet containing only the dried KBr powder using the same procedure. Record the background spectrum with this blank pellet in the FT-IR spectrometer. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Carefully remove the blank pellet and place the sample pellet in the spectrometer's sample holder.

  • Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the obtained spectrum by subtracting the background and analyze the absorption peaks to identify the functional groups present in the sample by comparing the peak positions with the correlation table.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample & KBr Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis start Start dry_kbr Dry KBr Powder (110°C, 2-3h) start->dry_kbr weigh Weigh Sample (1-2mg) & KBr (100-200mg) dry_kbr->weigh grind Grind & Mix in Agate Mortar weigh->grind load_die Load Mixture into Pellet Die grind->load_die press Apply Pressure (8-10 tons) load_die->press form_pellet Form Transparent Pellet press->form_pellet background Record Background (Blank KBr Pellet) form_pellet->background sample_spec Record Sample Spectrum background->sample_spec analyze Analyze Spectrum sample_spec->analyze end End analyze->end

Mass Spectrometry of 2,4,6-Trihydroxybenzoic Acid Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound of significant interest in biomedical research.[1][2] As a metabolite of dietary flavonoids, it has demonstrated potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs), positioning it as a molecule with anti-proliferative effects in cancer cells.[1][3] This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4,6-Trihydroxybenzoic acid monohydrate, offering detailed experimental protocols, data presentation, and visualization of key molecular processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analysis.

PropertyValue
Molecular Formula C₇H₆O₅
Monoisotopic Mass 170.02152329 Da
Average Mass 170.12 g/mol
Synonyms Phloroglucinol carboxylic acid, Phloroglucinic acid

Source: PubChem CID 66520[2]

Mass Spectrometric Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of 2,4,6-Trihydroxybenzoic acid in complex biological matrices.[4] Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also a viable technique.[4] Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of phenolic acids like 2,4,6-Trihydroxybenzoic acid due to the presence of the acidic carboxylic acid and hydroxyl groups.[4]

Fragmentation Pattern

The fragmentation of 2,4,6-Trihydroxybenzoic acid in negative ion mode ESI-MS/MS is characterized by several key neutral losses. The precursor ion, [M-H]⁻, has an m/z of 169.0142. Common fragmentation pathways for hydroxybenzoic acids involve the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). For dihydroxybenzoic acids, a characteristic transition of m/z 153 → 109 is observed, corresponding to the loss of CO₂.[5] Similarly, the fragmentation of benzoic acid involves the loss of the hydroxyl group (OH, 17 Da) and the entire carboxylic acid group (COOH, 45 Da).[6] Based on these principles, the expected fragmentation of 2,4,6-Trihydroxybenzoic acid would involve the initial loss of water or carbon dioxide, followed by subsequent fragmentation of the aromatic ring.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M-H]⁻ m/z 169 frag1 [M-H-H₂O]⁻ m/z 151 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 125 parent->frag2 - CO₂ frag3 [M-H-CO₂-CO]⁻ m/z 97 frag2->frag3 - CO experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample acidify Acidify with Formic Acid plasma->acidify spe Solid-Phase Extraction acidify->spe elute Elute Analyte spe->elute dry Dry Down & Reconstitute elute->dry hplc HPLC Separation dry->hplc ms Tandem Mass Spectrometry hplc->ms data Data Acquisition & Analysis ms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm thba_ext 2,4,6-Trihydroxybenzoic acid (Extracellular) slc5a8 SLC5A8 Transporter thba_ext->slc5a8 Uptake thba_int 2,4,6-Trihydroxybenzoic acid (Intracellular) slc5a8->thba_int cdks CDK1, CDK2, CDK4 thba_int->cdks Inhibition p21_p27 p21Cip1 & p27Kip1 (CDK Inhibitors) thba_int->p21_p27 Induces Expression cell_cycle Cell Cycle Progression cdks->cell_cycle p21_p27->cdks Inhibition proliferation Cell Proliferation cell_cycle->proliferation

References

An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 2,4,6-trihydroxybenzoic acid monohydrate, with a focus on its crystalline form. While a primary crystallographic study containing detailed atomic coordinates and bond lengths for the pure monohydrate was not identified in the conducted literature search, this document compiles available information on its synthesis, general structural features, and the critical role of hydrogen bonding. The experimental protocols and structural data presented herein are based on established crystallographic techniques and data from closely related structures, offering a robust framework for researchers in the field.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinolcarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. Its efficacy and behavior in solid-state formulations are intrinsically linked to its crystal structure. The monohydrate form is of particular interest due to the role of the water molecule in stabilizing the crystal lattice through an extensive network of hydrogen bonds. Understanding this three-dimensional arrangement is crucial for controlling polymorphism, solubility, and bioavailability in drug development.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through controlled crystallization from aqueous solutions.

General Synthesis Protocol

A common method for the synthesis of 2,4,6-trihydroxybenzoic acid is the carboxylation of phloroglucinol.

Experimental Protocol: Synthesis

  • Dissolution: Phloroglucinol is dissolved in a suitable solvent, typically an aqueous solution of a weak base like sodium bicarbonate.

  • Carboxylation: Carbon dioxide is bubbled through the solution under controlled temperature and pressure.

  • Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the 2,4,6-trihydroxybenzoic acid.

  • Purification: The crude product is purified by recrystallization from hot water.

Crystallization for X-ray Diffraction

Experimental Protocol: Single Crystal Growth

  • Saturated Solution Preparation: A saturated solution of purified 2,4,6-trihydroxybenzoic acid is prepared in deionized water at an elevated temperature (e.g., 60-80 °C).

  • Slow Cooling: The solution is allowed to cool slowly to room temperature over a period of several days. Slow cooling is critical to allow for the formation of large, well-ordered single crystals.

  • Crystal Harvesting: The resulting crystals are carefully harvested from the mother liquor and washed with a small amount of cold deionized water.

  • Drying: The crystals are then dried under ambient conditions.

Crystallographic Analysis

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.

  • Data Processing: The collected diffraction spots are indexed, and their intensities are integrated. The data is then corrected for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, are often located from the difference Fourier map and refined isotropically.

Structural Data

While specific crystallographic data for the pure monohydrate was not found, a related structure, Guanidinium 2,4,6-trihydroxybenzoate monohydrate, provides some insight into the crystallographic possibilities.

Crystallographic Data for a Related Compound: Guanidinium 2,4,6-trihydroxybenzoate monohydrate[1]
ParameterValue
Chemical FormulaC₇H₅O₅⁻ · CH₆N₃⁺ · H₂O
Formula Weight247.21 g/mol
Crystal SystemMonoclinic
Space GroupIa
a6.9815 (2) Å
b20.1684 (6) Å
c7.4156 (2) Å
α90°
β91.627 (2)°
γ90°
Volume1043.74 (5) ų
Z4

Molecular Structure and Hydrogen Bonding

The molecular structure of 2,4,6-trihydroxybenzoic acid features a central benzene ring substituted with a carboxylic acid group and three hydroxyl groups. In the monohydrate crystal, the water molecule plays a pivotal role in forming and stabilizing an extensive hydrogen-bonding network.

This network is expected to involve:

  • Intramolecular Hydrogen Bonds: Between the ortho-hydroxyl groups and the carboxylic acid group.

  • Intermolecular Hydrogen Bonds:

    • Between the carboxylic acid groups of adjacent molecules, often forming dimers.

    • Between the hydroxyl groups of neighboring molecules.

    • Involving the water molecule, which can act as both a hydrogen bond donor and acceptor, bridging different organic molecules.

Visualizations

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 2,4,6-Trihydroxybenzoic Acid crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection Crystal Selection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Figure 1: Experimental Workflow for Crystal Structure Determination.

Hydrogen Bonding Network

hydrogen_bonding Figure 2: Conceptual Hydrogen Bonding Network cluster_mol1 Molecule A cluster_mol2 Molecule B COOH1 C(=O)OH COOH2 C(=O)OH COOH1->COOH2 Dimer Formation OH1_ortho1 OH (ortho) OH1_ortho1->COOH1 OH1_para OH (para) water H₂O OH1_para->water OH1_ortho2 OH (ortho) OH2_ortho1 OH (ortho) OH2_para OH (para) OH2_ortho2 OH (ortho) water->OH2_ortho1

Caption: Figure 2: Conceptual Hydrogen Bonding Network.

Conclusion

The crystal structure of this compound is anticipated to be heavily influenced by a robust, three-dimensional hydrogen-bonding network facilitated by its multiple hydroxyl groups, carboxylic acid moiety, and the integrated water molecule. While precise crystallographic data remains to be reported in widely accessible literature, the experimental methodologies and conceptual structural features outlined in this guide provide a valuable foundation for researchers. Further investigation to elucidate the exact atomic arrangement is warranted and would be a significant contribution to the fields of crystallography and pharmaceutical sciences.

Solubility of 2,4,6-Trihydroxybenzoic Acid Monohydrate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate in various organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and estimated quantitative information. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Introduction

This compound, also known as phloroglucinol carboxylic acid monohydrate, is a phenolic compound of significant interest in pharmaceutical and chemical research. Its therapeutic potential is linked to its antioxidant and other biological activities. A thorough understanding of its solubility in different organic solvents is paramount for drug formulation, purification processes such as recrystallization, and the design of relevant biological assays.

Solubility Data

A comprehensive literature search reveals a significant lack of quantitative solubility data for this compound in a wide range of organic solvents at various temperatures. The available information is largely qualitative or estimated.

Table 1: Qualitative and Estimated Quantitative Solubility of 2,4,6-Trihydroxybenzoic Acid and its Monohydrate

SolventFormulaTemperature (°C)SolubilityData TypeSource
WaterH₂O25~18.68 g/LEstimated
Dimethyl Sulfoxide (DMSO)(CH₃)₂SONot SpecifiedSlightly SolubleQualitative[1]
MethanolCH₃OHNot SpecifiedSlightly SolubleQualitative[1]

Note: The water solubility data is for the anhydrous form of 2,4,6-Trihydroxybenzoic acid. The solubility of the monohydrate may differ.

For comparison, qualitative solubility data for the parent compound, phloroglucinol, is presented below. While not directly transferable, it can offer some indication of solvent classes that may be effective.

Table 2: Qualitative Solubility of Phloroglucinol (Parent Compound)

SolventFormulaSolubilityData TypeSource
WaterH₂O1 g/100 mLQuantitative[2]
EthanolC₂H₅OHSolubleQualitative[2]
Diethyl Ether(C₂H₅)₂OSolubleQualitative[2]
PyridineC₅H₅NSolubleQualitative[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section outlines detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. The isothermal equilibrium method followed by gravimetric or spectroscopic analysis is a widely accepted approach.

Isothermal Equilibrium Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (±0.0001 g)

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (for spectroscopic analysis)

  • Drying oven (for gravimetric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant, typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

  • Quantification:

    • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial in a drying oven at a temperature that does not cause decomposition of the solute. Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, re-weigh the vial. The mass of the dissolved solid can then be determined.

    • Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, dilute the filtered saturated solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).

Data Calculation (Gravimetric Method):

Solubility ( g/100 g solvent) = [(mass of vial + solid) - (mass of empty vial)] / (mass of solvent) * 100

Recrystallization for Purification

Understanding solubility is key for purification by recrystallization. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

General Procedure:

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, they may be removed by adding a small amount of activated carbon and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals to remove any residual solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow start Start prep_sample Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_sample equilibration Equilibrate at Constant Temperature (Thermostatic Shaker) prep_sample->equilibration settling Allow Solid to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling quant_method Choose Quantification Method sampling->quant_method gravimetric Gravimetric Analysis (Solvent Evaporation) quant_method->gravimetric Gravimetric spectroscopic Spectroscopic Analysis (e.g., UV-Vis) quant_method->spectroscopic Spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

References

2,4,6-Trihydroxybenzoic Acid: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), also known as phloroglucinol carboxylic acid, is a phenolic acid recognized as a fungal metabolite.[1][2] This compound is of significant interest in biomedical research due to its potent biological activities, particularly its anti-proliferative effects in cancer cells through the inhibition of cyclin-dependent kinases (CDKs).[3] While structurally a trihydroxybenzoic acid, it exhibits distinct properties compared to its isomers, such as gallic acid, notably a limited antioxidant capacity. This technical guide provides a comprehensive overview of 2,4,6-THBA as a fungal metabolite, detailing its origins, biological activity, relevant signaling pathways, and detailed experimental protocols for its analysis. The information presented herein is intended to be a valuable resource for professionals in pharmacology, oncology, and drug development.

Fungal Origin and Biosynthesis

2,4,6-Trihydroxybenzoic acid is produced by fungi primarily through the degradation of flavonoids.[4] Flavonoids are abundant in plant matter, and various fungi possess the enzymatic machinery to catabolize these complex molecules.

1.1. Fungal Species

One of the key fungal species identified as capable of producing 2,4,6-THBA is Aspergillus flavus. This fungus can degrade quercetin, a common flavonoid, resulting in the formation of 2,4,6-THBA.[4][5] While other fungal genera such as Penicillium, Cunninghamella, and Beauveria are known for their extensive flavonoid biotransformation capabilities, their specific production of 2,4,6-THBA is less documented.[3]

1.2. Biosynthetic Pathway: Flavonoid Degradation

The formation of 2,4,6-THBA by fungi is a catabolic process. The precursor, a flavonoid such as quercetin, undergoes enzymatic cleavage of its C-ring. This degradation pathway releases the B-ring and C-ring as various phenolic acids, while the A-ring is released as phloroglucinol, which is then carboxylated to form 2,4,6-Trihydroxybenzoic acid.

Flavonoid Degradation Pathway Quercetin Quercetin (Flavonoid Precursor) FungalEnzymes Fungal Dioxygenases / Hydrolases Quercetin->FungalEnzymes Substrate RingCleavage C-Ring Cleavage FungalEnzymes->RingCleavage Catalysis A_Ring A-Ring Intermediate (Phloroglucinol) RingCleavage->A_Ring B_Ring B-Ring Derivative (e.g., Protocatechuic Acid) RingCleavage->B_Ring Carboxylation Carboxylation A_Ring->Carboxylation THBA 2,4,6-Trihydroxybenzoic Acid Carboxylation->THBA Product

Figure 1: Fungal degradation of flavonoids to 2,4,6-THBA.

1.3. Production Yields

Quantitative data on the production yields of 2,4,6-THBA from fungal cultures is limited in the current scientific literature. While the biotransformation process is known, specific titers (e.g., mg/L) from fungal fermentation are not well-documented. For context, bacterial degradation of the flavonoid rutin by a Corynebacterium species has been reported to yield 2,4,6-THBA at 27%.[6]

Biological Activity and Mechanism of Action

The primary biological significance of 2,4,6-THBA lies in its anti-cancer properties. Unlike its isomer gallic acid, it is not a potent antioxidant. Its mechanism of action is targeted and specific, revolving around the regulation of the cell cycle.

2.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

2,4,6-THBA has been identified as a direct inhibitor of several key cyclin-dependent kinases that regulate cell cycle progression.[3] In vitro kinase assays have demonstrated its dose-dependent inhibitory activity against CDK1, CDK2, and CDK4.[7] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.[8]

2.2. Antimicrobial and Antioxidant Activity

In contrast to its potent anti-proliferative effects, 2,4,6-THBA has shown negligible antimicrobial and antioxidant activity in various studies. One study reported that it failed to show any antimicrobial activity.[9] This specificity distinguishes it from many other phenolic acids which often exhibit broad biological effects.

Table 1: Quantitative Data on the Biological Activity of 2,4,6-Trihydroxybenzoic Acid
Biological ActivityAssay/TargetResultReference(s)
Anti-proliferative CDK1 Inhibition (IC₅₀)580 ± 57 µM[7]
CDK2 Inhibition (IC₅₀)262 ± 29 µM[7]
CDK4 Inhibition (IC₅₀)403 ± 63 µM[7]
Colony Formation (HCT-116 cells)Effective at 500 µM[7]
Antimicrobial Relative Inhibition Coefficient-1.48 (Inactive)[9]
Antioxidant DPPH Radical Scavenging (IC₅₀)> 1000 µM (Negligible)
ABTS Radical Scavenging (IC₅₀)> 50 µM (Low)

Signaling Pathway in Cancer Cells

The anti-cancer effects of 2,4,6-THBA are mediated through a specific signaling pathway that is dependent on the presence of the solute carrier family 5 member 8 (SLC5A8) transporter.[3][8]

3.1. Cellular Uptake

The cellular uptake of 2,4,6-THBA is contingent on the expression of the SLC5A8 transporter, a sodium-coupled monocarboxylate transporter.[3] This transporter facilitates the entry of the compound into the cancer cell.

3.2. Downstream Effects

Once inside the cell, 2,4,6-THBA exerts its effects through two primary mechanisms:

  • Direct CDK Inhibition: It directly binds to and inhibits the activity of CDKs 1, 2, and 4.[8]

  • Upregulation of CDK Inhibitors: It induces the expression of the endogenous CDK inhibitory proteins p21Cip1 and p27Kip1.[3][8]

The culmination of these actions is the arrest of the cell cycle, leading to an inhibition of cancer cell proliferation.[8]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space THBA_ext 2,4,6-Trihydroxybenzoic Acid SLC5A8 SLC5A8 Transporter THBA_ext->SLC5A8 Transport THBA_int 2,4,6-Trihydroxybenzoic Acid SLC5A8->THBA_int CDK_inhibitors p21Cip1 & p27Kip1 (CDK Inhibitory Proteins) THBA_int->CDK_inhibitors Upregulates CDKs CDK1, CDK2, CDK4 THBA_int->CDKs Directly Inhibits CDK_inhibitors->CDKs Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Arrest Cell Cycle Arrest & Inhibition of Proliferation CellCycle->Arrest

Figure 2: Signaling pathway of 2,4,6-THBA in cancer cells.

Experimental Protocols

Accurate quantification and analysis of 2,4,6-THBA from fungal cultures are critical for research and development. The following protocols provide detailed methodologies for extraction, purification, and analysis.

4.1. Isolation and Purification of 2,4,6-THBA from Fungal Culture

This protocol outlines a general procedure for extracting 2,4,6-THBA from a liquid fungal fermentation broth.

G start 1. Fungal Fermentation Broth centrifuge 2. Centrifugation (10,000 x g, 10 min) start->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant acidify 4. Acidify to pH 2-3 (with 6M HCl) supernatant->acidify lle 5. Liquid-Liquid Extraction (with Ethyl Acetate, 3x) acidify->lle evaporate 6. Evaporate Organic Phase to Dryness (under Nitrogen stream) lle->evaporate reconstitute 7. Reconstitute in Mobile Phase or Derivatization Solvent evaporate->reconstitute end Crude 2,4,6-THBA Extract (Ready for Analysis) reconstitute->end

Figure 3: Workflow for extraction of 2,4,6-THBA.
  • Cell Removal: Centrifuge the fungal fermentation broth (e.g., 100 mL) at 10,000 x g for 10 minutes to pellet the fungal mycelia.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2-3 with 6M HCl. This ensures that the carboxylic acid group of 2,4,6-THBA is protonated, making it less polar.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 1-2 minutes, and allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Repeat the extraction two more times with fresh ethyl acetate.

  • Drying and Evaporation: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of 2,4,6-THBA.[8]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2,4,6-THBA standard in methanol (1 mg/mL). Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2,4,6-THBA in the samples by comparing their peak areas to the calibration curve.

4.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the polar 2,4,6-THBA volatile.[8]

  • Derivatization:

    • To the dried extract (from step 4.1), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized 2,4,6-THBA.

Conclusion

2,4,6-Trihydroxybenzoic acid stands out as a fungal metabolite with a highly specific and potent biological activity. Its role as a CDK inhibitor makes it a compound of considerable interest for cancer research and drug development. While its production from fungal sources is established through flavonoid degradation, further research is needed to identify more producing strains and optimize fermentation conditions to achieve higher yields. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to accurately quantify and study this promising molecule. The distinct mechanism of action, separate from the broad antioxidant or antimicrobial activities of other phenolic acids, underscores the importance of targeted investigation into the therapeutic potential of fungal metabolites.

References

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzoic Acid Monohydrate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, a phenolic acid and a known metabolite of flavonoids, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of 2,4,6-Trihydroxybenzoic acid monohydrate, encompassing its chemical synonyms, physicochemical properties, and biological activities, with a particular focus on its role as a cyclin-dependent kinase (CDK) inhibitor. Detailed experimental protocols for key assays are provided, alongside a discussion of its mechanism of action and relevant signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Synonyms

This compound is a key organic compound with several synonyms used across scientific literature and chemical databases. For clarity and comprehensive literature searching, a list of these synonyms is provided below.

SynonymCAS NumberMolecular Formula (Monohydrate)Molecular Weight (Monohydrate)
Phloroglucinol carboxylic acid monohydrate71989-93-0C₇H₈O₆188.13 g/mol
2,4,6-Trihydroxybenzene carboxylic acid83-30-7 (anhydrous)C₇H₆O₅ (anhydrous)170.12 g/mol
Phloroglucinic acid83-30-7 (anhydrous)C₇H₆O₅ (anhydrous)170.12 g/mol

Note: The anhydrous form (CAS 83-30-7) is often referred to interchangeably in biological studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-Trihydroxybenzoic acid is crucial for its application in experimental settings and for formulation development.

PropertyValue
Appearance White to light beige crystalline solid
Melting Point ~205-210 °C (decomposes)[1]
Solubility Soluble in water, ethanol, and methanol.[2]
pKa 1.68 (at 25°C)[2]
logP (o/w) 1.800 (estimated)[2]

Biological Activity and Mechanism of Action

Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary biological function of 2,4,6-Trihydroxybenzoic acid is its activity as a cyclin-dependent kinase (CDK) inhibitor.[3][4] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. 2,4,6-Trihydroxybenzoic acid has been shown to dose-dependently inhibit the activity of several CDKs, including CDK1, CDK2, and CDK4.[3][5] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.[4]

The inhibitory effect of 2,4,6-Trihydroxybenzoic acid on CDKs is specific to its structure. The orientation of the hydroxyl groups is crucial for its activity, as the structurally related 3,4,5-trihydroxybenzoic acid (gallic acid) and phloroglucinol do not exhibit significant CDK inhibition.[4]

Quantitative Data on CDK Inhibition:

CDK TargetIC₅₀ Value (µM)
CDK1580 ± 57
CDK2262 ± 29
CDK4403 ± 63

Data sourced from in vitro kinase assays.[5]

Cellular Uptake via SLC5A8

The cellular uptake of 2,4,6-Trihydroxybenzoic acid is mediated by the solute carrier family 5 member 8 (SLC5A8) transporter, which is a sodium-coupled monocarboxylate transporter.[2][4] The expression of functional SLC5A8 is necessary for the compound to enter cells and exert its anti-proliferative effects.[4] In cells expressing this transporter, 2,4,6-Trihydroxybenzoic acid has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1, further contributing to its anti-cancer activity.[2][4]

Antioxidant Potential

While phenolic acids are generally known for their antioxidant properties, 2,4,6-Trihydroxybenzoic acid displays relatively weak antioxidant activity compared to its isomers, such as gallic acid.[6] In comparative studies using various antioxidant assays (e.g., DPPH, FRAP), it has shown limited radical scavenging ability.[6]

Comparative Antioxidant Activity:

CompoundAntioxidant Activity (General)
2,4,6-Trihydroxybenzoic acid Poor
Gallic acid (3,4,5-Trihydroxybenzoic acid)High
2,3,4-Trihydroxybenzoic acidSignificant

Signaling Pathways

The primary signaling pathway affected by 2,4,6-Trihydroxybenzoic acid is the cell cycle regulatory pathway through its inhibition of CDKs.

CDK_Inhibition_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Promotes CyclinB Cyclin B CyclinB->CDK1 Activates THBA 2,4,6-Trihydroxybenzoic acid THBA->CDK4_6 Inhibits THBA->CDK1 Inhibits CDK_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents setup_reaction Set up Kinase Reaction in 384-well plate prepare_reagents->setup_reaction incubate1 Incubate at RT for 60 min setup_reaction->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate at RT for 40 min add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT for 30 min add_detection->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence analyze_data Analyze Data and Determine IC₅₀ read_luminescence->analyze_data end End analyze_data->end

References

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,4,6-Trihydroxybenzoic acid monohydrate, a compound of significant interest in pharmaceutical research and organic synthesis. This document consolidates essential information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor. The content is structured to serve as a practical resource for professionals in pharmacology, oncology, and drug development, featuring tabulated data, step-by-step methodologies, and visual diagrams of key pathways and workflows.

Physicochemical Properties

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid. The monohydrate is a white to light beige crystalline solid. Its chemical structure, characterized by a benzoic acid core with three hydroxyl groups at the 2, 4, and 6 positions, is fundamental to its distinct chemical and biological properties.

Table 1: Physicochemical Data for this compound and Anhydrous Form

PropertyValue (Monohydrate)Value (Anhydrous)
CAS Number 71989-93-0[1][2][3][4][5]83-30-7
Molecular Formula C₇H₈O₆[1][2]C₇H₆O₅
Molecular Weight 188.13 g/mol [1][2][3]170.12 g/mol
Appearance White to light beige solidLight beige solid
Melting Point ~205-210 °C (decomposes)[3]~210 °C (decomposes)
Solubility Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
pKa Not specified1.68 (at 25°C)
LogP (o/w) Not specified1.800 (estimated)

Spectral Data

Table 2: Spectral Data for 2,4,6-Trihydroxybenzoic Acid

TechniqueData Availability and Reference
¹H NMR Spectra are available in chemical databases such as ChemicalBook.[1]
¹³C NMR Spectra are available in chemical databases.
Infrared (IR) The NIST WebBook provides the gas-phase IR spectrum.[3] Spectra are also available on ChemicalBook.[2]
UV-Vis UV-Vis spectra are available in databases like SpectraBase.
Mass Spectrometry Mass spectral data (electron ionization) is available on the NIST WebBook.[3]

Experimental Protocols

Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

The synthesis of 2,4,6-Trihydroxybenzoic acid is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of phloroglucinol.[2]

Materials:

  • Phloroglucinol

  • Potassium bicarbonate

  • Deionized water

  • Carbon dioxide (gas or dry ice)

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, dissolve phloroglucinol (0.1 mol) and a molar excess of potassium bicarbonate (0.5 mol) in 200 mL of deionized water.[2]

  • Carboxylation: Vigorously stir the solution while introducing a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, small pieces of dry ice can be periodically added to the reaction mixture.[2]

  • Reflux: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours.[2]

  • Work-up: After the reaction period, cool the mixture to room temperature.[2]

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), which will cause the product to precipitate.[2]

  • Isolation: Cool the mixture in an ice bath to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.[2]

  • Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon, and heat to boiling. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[2]

Quantification of 2,4,6-Trihydroxybenzoic Acid by HPLC-UV

This protocol outlines a general method for the quantification of 2,4,6-Trihydroxybenzoic acid in samples such as plant extracts.

Materials and Instrumentation:

  • 2,4,6-Trihydroxybenzoic acid analytical standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water with 0.1% phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution by accurately weighing 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolving it in 10 mL of methanol.[6]

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[6]

  • Sample Preparation (Plant Extract):

    • Extraction: Weigh 1 gram of powdered plant material and extract with a suitable solvent (e.g., 20 mL of 80% methanol in water) using sonication or maceration.

    • Clarification: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acidified water (0.1% phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • Injection Volume: 20 µL.[6]

    • Detection: Monitor the absorbance at the maximum wavelength for 2,4,6-Trihydroxybenzoic acid.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Determine the concentration of 2,4,6-Trihydroxybenzoic acid in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathway

2,4,6-Trihydroxybenzoic acid has been identified as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]

Mechanism of Action:

  • CDK Inhibition: In vitro studies have shown that 2,4,6-Trihydroxybenzoic acid can dose-dependently inhibit the activity of CDK1, CDK2, and CDK4.[1] This inhibition leads to cell cycle arrest and a reduction in the proliferation of cancer cells.[1]

  • Upregulation of CDK Inhibitory Proteins: The compound has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1, further contributing to its anti-proliferative effects.[1]

  • Cellular Uptake: The entry of 2,4,6-Trihydroxybenzoic acid into cells is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[1]

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space THBA_ext 2,4,6-Trihydroxybenzoic Acid SLC5A8 SLC5A8 Transporter THBA_ext->SLC5A8 Uptake THBA_int 2,4,6-Trihydroxybenzoic Acid CDKs CDK1, CDK2, CDK4 THBA_int->CDKs Inhibits p21_p27 p21Cip1 & p27Kip1 (CDK Inhibitory Proteins) THBA_int->p21_p27 Induces Expression CellCycle Cell Cycle Progression CDKs->CellCycle Promotes p21_p27->CDKs Inhibits Proliferation Cell Proliferation CellCycle->Proliferation SLC5A8->THBA_int

Caption: Cellular uptake and mechanism of action of 2,4,6-Trihydroxybenzoic acid.

Analytical Workflow

The reliable quantification of 2,4,6-Trihydroxybenzoic acid from complex matrices requires a systematic workflow encompassing sample preparation, chromatographic separation, and detection.

G cluster_prep Preparation Techniques cluster_analysis Analytical Methods start Sample Collection (e.g., Plasma, Plant Tissue) prep Sample Preparation start->prep LLE Liquid-Liquid Extraction prep->LLE SPE Solid-Phase Extraction prep->SPE PP Protein Precipitation prep->PP analysis Instrumental Analysis LLE->analysis SPE->analysis PP->analysis HPLC_UV HPLC-UV analysis->HPLC_UV LC_MS LC-MS/MS analysis->LC_MS GC_MS GC-MS (after derivatization) analysis->GC_MS data Data Processing & Quantification HPLC_UV->data LC_MS->data GC_MS->data result Final Concentration data->result

Caption: General analytical workflow for the quantification of 2,4,6-Trihydroxybenzoic acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves and eye protection.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses, and chemical-resistant gloves is recommended.[5]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

References

Methodological & Application

The Versatility of 2,4,6-Trihydroxybenzoic Acid Monohydrate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Trihydroxybenzoic acid monohydrate, also known as phloroglucinol carboxylic acid, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a carboxylic acid group and three hydroxyl groups on a benzene ring, offers multiple reaction sites for derivatization and elaboration into more complex molecules.[1] This polyphenolic compound is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3] Its inherent biological activities, including antioxidant and anti-inflammatory properties, further underscore its importance in drug discovery and development.

This document provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Applications in Organic Synthesis

The reactivity of this compound is centered around its two key functional groups: the carboxylic acid and the phenolic hydroxyl groups. This allows for a diverse range of chemical transformations.

1. Decarboxylation to Phloroglucinol:

One of the most fundamental applications of 2,4,6-trihydroxybenzoic acid is its facile decarboxylation to produce phloroglucinol (benzene-1,3,5-triol). Phloroglucinol and its derivatives are crucial intermediates in the synthesis of a wide array of bioactive compounds and pharmaceuticals.[1][2] The reaction is typically achieved by heating the acid, often in the presence of a base or in a high-boiling solvent.

2. Synthesis of Phloroglucinol Derivatives:

As a direct precursor to phloroglucinol, 2,4,6-trihydroxybenzoic acid is integral to the synthesis of a vast library of phloroglucinol derivatives. These derivatives exhibit a broad spectrum of biological activities and are key components in many natural products and synthetic drugs.[1][2]

3. Esterification and Amidation Reactions:

The carboxylic acid group of 2,4,6-trihydroxybenzoic acid can be readily converted into esters and amides. These reactions are fundamental for creating derivatives with altered solubility, lipophilicity, and biological activity. Standard esterification methods, such as the Fischer-Speier esterification, and various amide coupling protocols are applicable.

4. Catalyst in Multicomponent Reactions:

In a novel application, 2,4,6-trihydroxybenzoic acid has been demonstrated to act as an effective organocatalyst. Specifically, it catalyzes metal-free, oxidative four-component Ugi reactions to synthesize dipeptides from two different amines, isocyanides, and carboxylic acids under an oxygen atmosphere.[4][5] This highlights its potential in green and sustainable chemistry.

5. Synthesis of Metal-Organic Frameworks and Coordination Polymers:

The multiple hydroxyl groups and the carboxylate function make 2,4,6-trihydroxybenzoic acid an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and separation technologies.

Data Presentation

The following tables summarize quantitative data for key reactions involving 2,4,6-trihydroxybenzoic acid and its derivatives.

Reaction Product Reagents and Conditions Reaction Time Yield (%) Reference
DecarboxylationPhloroglucinolHeat (neat or in a high-boiling solvent)VariesHighGeneral Knowledge
EsterificationMethyl 2,4,6-trihydroxybenzoateMethanol, cat. H₂SO₄, Reflux24 h~60% (analogous)[7]
AmidationN-Benzyl-2,4,6-trihydroxybenzamideBenzylamine, EDC, HOBt, DMF, rt12-24 h70-85% (analogous)[8]
Ugi Reaction CatalystDipeptideBenzylamine, other amine, isocyanide, carboxylic acid, O₂24 h60-95%[4]

Note: Some data is derived from analogous reactions due to a lack of specific literature for 2,4,6-trihydroxybenzoic acid under these exact conditions.

Experimental Protocols

Protocol 1: Decarboxylation to Phloroglucinol

This protocol describes the thermal decarboxylation of 2,4,6-trihydroxybenzoic acid to yield phloroglucinol.

Materials:

  • This compound

  • High-boiling point solvent (e.g., glycerol or mineral oil, optional)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Standard laboratory glassware

Procedure:

  • Place this compound (e.g., 10 g) into a round-bottom flask. A high-boiling solvent can be added to ensure even heating, but the reaction can also be performed neat.

  • Equip the flask with a condenser.

  • Heat the mixture with stirring to a temperature above the melting point of the acid (decomposes around 205 °C).

  • Maintain the temperature and monitor the reaction by observing the cessation of CO₂ evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, the phloroglucinol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) after dilution with water.

  • If performed neat, the crude phloroglucinol can be purified by recrystallization from water or by sublimation.

Protocol 2: Fischer-Speier Esterification with Methanol

This protocol details the synthesis of methyl 2,4,6-trihydroxybenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 5.0 g) in an excess of anhydrous methanol (e.g., 50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Amidation with Benzylamine using EDC/HOBt

This protocol describes the synthesis of N-benzyl-2,4,6-trihydroxybenzamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and benzylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Catalytic Oxidative Ugi Reaction

This protocol outlines the use of 2,4,6-trihydroxybenzoic acid as a catalyst in a four-component Ugi reaction.[4]

Materials:

  • 2,4,6-Trihydroxybenzoic acid (catalyst, e.g., 20 mol%)

  • Benzylamine (1.0 eq)

  • A second amine (e.g., aniline, 1.2 eq)

  • An isocyanide (e.g., tert-butyl isocyanide, 1.2 eq)

  • A carboxylic acid (e.g., acetic acid, 1.2 eq)

  • Methanol

  • Oxygen balloon

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 2,4,6-trihydroxybenzoic acid, benzylamine, the second amine, the carboxylic acid, and methanol.

  • Evacuate and backfill the tube with oxygen from a balloon three times.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours under an oxygen atmosphere.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired dipeptide product.

Visualizations

Decarboxylation_Workflow cluster_start Starting Material cluster_process Process cluster_products Products A 2,4,6-Trihydroxybenzoic acid monohydrate B Heating (neat or in solvent) A->B Decarboxylation C Phloroglucinol B->C D Carbon Dioxide (gas) B->D

Caption: Workflow for the decarboxylation of 2,4,6-trihydroxybenzoic acid.

Amidation_Pathway A 2,4,6-Trihydroxybenzoic Acid B Carboxylic Acid Activation (e.g., with EDC/HOBt) A->B C Activated Intermediate (e.g., O-acylisourea) B->C E N-substituted Amide C->E D Amine (e.g., Benzylamine) D->E Nucleophilic Attack F Byproducts E->F Formation of

Caption: General pathway for the amidation of 2,4,6-trihydroxybenzoic acid.

Ugi_Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst 2,4,6-Trihydroxybenzoic Acid (Catalyst) B Imine Formation catalyst->B Catalyzes A Amine 1 + Amine 2 + O₂ A->B C Iminium Ion B->C D Isocyanide Addition C->D E Nitrile Intermediate D->E F Carboxylic Acid Addition E->F G Mumm Rearrangement F->G H Dipeptide Product G->H H->catalyst Regenerates

Caption: Catalytic cycle for the Ugi four-component reaction.

References

Application Notes and Protocols for 2,4,6-Trihydroxybenzoic Acid Monohydrate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid monohydrate, also known as phloroglucinol carboxylic acid, is a phenolic compound that serves as a highly reliable reference standard in various chromatographic analyses.[1] Its well-defined chemical structure, stability, and solubility in common analytical solvents make it an excellent candidate for the quantification of phenolic compounds and other analytes across diverse matrices, including pharmaceutical formulations, natural product extracts, and environmental samples.[1] This document provides detailed application notes and experimental protocols for its use, primarily in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties:

PropertyValue
Chemical FormulaC₇H₆O₅·H₂O
Molecular Weight188.13 g/mol
CAS Number71989-93-0
AppearanceLight beige to white powder
Melting Point~205-210 °C (with decomposition)[1][2]
SolubilitySoluble in water, ethanol, and methanol[1]

Applications in Chromatography

This compound can be employed as both an external and an internal standard in chromatographic methods such as HPLC and Gas Chromatography (GC).[1]

  • External Standard: A series of solutions of known concentrations of this compound are prepared and analyzed to generate a calibration curve. The concentration of the analyte in a sample is then determined by comparing its response to this curve.[1]

  • Internal Standard: A known amount of this compound is added to both the sample and calibration standards. This helps to correct for variations in injection volume, sample preparation, and instrumental drift, thereby improving the accuracy and precision of the analysis.[1]

The primary application lies in the quantification of phenolic acids and other related compounds in various samples, most notably in the analysis of plant extracts for quality control and standardization of herbal products.[3]

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for an HPLC method for phenolic acids, which can be expected when using 2,4,6-Trihydroxybenzoic acid as a standard. These are representative values based on validated methods for hydroxybenzoic acids and provide a benchmark for the expected performance of the described protocol.[1][3]

Table 1: Linearity and Range

Analyte CategoryLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Hydroxybenzoic Acids0.5 - 100y = mx + c> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte CategoryLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Hydroxybenzoic Acids~ 0.1~ 0.5

Table 3: Accuracy and Precision

Analyte CategoryAccuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-day
Hydroxybenzoic Acids98 - 102< 2.0< 2.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenolic Compounds using 2,4,6-Trihydroxybenzoic Acid as an External Standard

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of phenolic acids.

1. Materials and Reagents:

  • This compound (analytical standard grade, ≥99% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Analytes of interest (e.g., other phenolic acids)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[1][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][3]

4. Sample Preparation:

  • Plant Extracts:

    • Grind dried plant material into a fine powder.[3]

    • Extract a known weight of the powdered material with a suitable solvent (e.g., 80% methanol in water) using sonication.[3]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Liquid Samples: For liquid samples, filtration through a 0.22 µm syringe filter may be sufficient.[1]

  • Complex Matrices: For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[1]

5. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
GradientA gradient elution is often employed for better separation. A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B (re-equilibration).
Flow Rate1.0 mL/min
Column Temperature30 °C[3]
Detection Wavelength270 nm (or the λmax of the analyte of interest)
Injection Volume10-20 µL[3]

6. Data Analysis and Quantification:

  • Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.[1]

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[1]

  • Inject the prepared sample solutions.

  • Identify the analyte peak in the sample chromatogram based on its retention time compared to the standard.[3]

  • Quantify the amount of the analyte in the sample using the calibration curve equation.[1][3]

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System Chromatogram Chromatogram Generation HPLC_System->Chromatogram Calibration_Curve Calibration Curve Construction (Peak Area vs. Concentration) Chromatogram->Calibration_Curve Quantification Analyte Quantification Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Logical_Relationships cluster_standard Standard Type cluster_application Application cluster_matrix Sample Matrix External External Standard Quantification Quantification of Analytes External->Quantification Internal Internal Standard Internal->Quantification Pharma Pharmaceuticals Quantification->Pharma Natural Natural Products Quantification->Natural Environmental Environmental Samples Quantification->Environmental

Caption: Logical relationships of standard use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4,6-Trihydroxybenzoic acid monohydrate. This compound, a phenolic acid with significant antioxidant properties, is of interest in pharmaceutical and nutraceutical research.[1] The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent selectivity and sensitivity for the analyte. This document provides comprehensive experimental protocols, method validation parameters, and visual workflows to aid in the implementation of this analytical method in a laboratory setting.

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound found in various plant species and is recognized for its biological activities, including antioxidant and potential anticancer properties.[1] Accurate and precise quantification of this molecule is essential for quality control in herbal products, pharmacokinetic studies, and in vitro bioactivity assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds in complex matrices.[2][3] This application note presents a validated HPLC method for the analysis of this compound, suitable for routine analysis in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₇H₈O₆[2]
Molecular Weight 188.13 g/mol [2]
CAS Number 71989-93-0[2]
Appearance Light beige solid[4]
Melting Point ~210 °C (with decomposition)[4]
Solubility Soluble in water, ethanol, and methanol[4]
pKa 1.68 (at 25℃)[5]

HPLC Method and Instrumentation

A general-purpose Reversed-Phase HPLC (RP-HPLC) method is described below, which is suitable for the quantification of 2,4,6-Trihydroxybenzoic acid.

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][4] The detailed chromatographic conditions are outlined in Table 2.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient Elution 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B (re-equilibration)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[1][4]
Detection Wavelength 270 nm[4]
Injection Volume 10 µL[4]
Rationale for Method Parameters
  • Column: A C18 column is a common choice for the separation of phenolic compounds due to its hydrophobic stationary phase, which provides good retention for these moderately polar analytes.[3]

  • Mobile Phase: An acidified mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[5] Acetonitrile is a common organic modifier in reversed-phase chromatography.[3]

  • Gradient Elution: A gradient elution is utilized to ensure the efficient separation of the analyte from other components in a sample matrix and to reduce the analysis time.[1]

  • Detection Wavelength: The selection of 270 nm for UV detection is based on the UV absorption maxima for similar phenolic compounds like gallic acid and is a common wavelength for the detection of this class of compounds.[3]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix.

  • For Liquid Samples (e.g., aqueous solutions, extracts): Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

  • For Solid Samples (e.g., plant material):

    • Grinding: Dry the plant material and grind it into a fine powder.[1]

    • Extraction: Accurately weigh a known amount of the powdered sample and extract it with a suitable solvent (e.g., methanol or an ethanol-water mixture) using techniques such as sonication or maceration.

    • Filtration: Filter the extract to remove solid debris.

    • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Sample Matrix extraction Extraction/Dilution sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_system HPLC System filtration->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application. Typical method validation parameters for the analysis of phenolic acids are summarized in Table 3.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995[4]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Accuracy (Recovery) 80 - 120%
Precision (RSD%) < 2%[1]
Specificity No interfering peaks at the retention time of the analyte

Data Analysis and Quantification

  • Calibration Curve: Inject the series of working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of 2,4,6-Trihydroxybenzoic acid against the corresponding concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.995 is generally considered acceptable.[4]

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Identification: Identify the peak corresponding to 2,4,6-Trihydroxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Determine the concentration of 2,4,6-Trihydroxybenzoic acid in the sample by using the peak area from the sample chromatogram and the equation of the calibration curve.

G A Inject Standard Solutions (Known Concentrations) B Generate Chromatograms (Peak Areas) A->B C Plot Peak Area vs. Concentration B->C D Perform Linear Regression (y = mx + c, r²) C->D G Calculate Sample Concentration using Calibration Curve D->G E Inject Sample Solution F Obtain Sample Peak Area E->F F->G

Caption: Data analysis and quantification workflow.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the fields of pharmaceutical analysis, natural product chemistry, and drug development. Adherence to these protocols will ensure accurate and reproducible results for the quantification of this important phenolic compound.

References

Application Note: Quantification of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound found in a variety of plant species.[1][2] It is recognized for its significant biological activities, including antioxidant and potential anticancer properties.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control and standardization of herbal products, as well as for pharmacological research.[1] This application note provides a detailed protocol for the quantification of 2,4,6-Trihydroxybenzoic acid in plant extracts using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Physicochemical Properties of 2,4,6-Trihydroxybenzoic Acid

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValue
IUPAC Name 2,4,6-trihydroxybenzoic acid[3]
Synonyms Phloroglucinol carboxylic acid[2]
Chemical Formula C₇H₆O₅[2]
Molecular Weight 170.12 g/mol [2][3]
Appearance Light beige solid[2]
Solubility Soluble in water, ethanol, and methanol[2]
CAS Number 83-30-7[2]

Experimental Protocols

This section details the complete workflow from sample preparation to HPLC analysis for the accurate quantification of 2,4,6-Trihydroxybenzoic acid.

Sample Preparation: Extraction from Plant Material
  • Grinding: Dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, shielded from direct sunlight. Once thoroughly dried, grind the material into a fine powder using a laboratory mill.[1]

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material into a suitable flask.[1]

    • Add 25 mL of 80% methanol in water as the extraction solvent.[1]

    • Sonicate the mixture for 30 minutes at 25°C to facilitate the extraction process.[1]

    • Allow the mixture to stand for 24 hours at 4°C to ensure complete extraction.[1]

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid plant material.[1]

    • Filter the resulting supernatant through a 0.45 µm syringe filter directly into an HPLC vial to remove any remaining particulate matter.[1]

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask.[1][2]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These will be used to construct the calibration curve.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1][2]

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase Solvent A: 0.1% Formic acid in WaterSolvent B: Acetonitrile[1][4]
Gradient Elution A gradient elution is recommended for optimal separation of phenolic compounds.[1][4] A typical gradient might be: 0-7 min, 5% B; 7-18 min, 5-30% B; 18-35 min, 30-60% B; 35-40 min, 60-95% B.[4]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 265 nm[5]

Data Analysis and Quantification

  • Identification: Identify the peak corresponding to 2,4,6-Trihydroxybenzoic acid in the sample chromatogram by comparing its retention time with that of the authentic standard.[1]

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[1]

  • Quantification: Determine the concentration of 2,4,6-Trihydroxybenzoic acid in the plant extract by interpolating its peak area on the calibration curve.[1] The final amount can then be expressed as mg per gram of the dry weight of the plant material.

Method Validation Summary

The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids. These values serve as a benchmark for the expected performance of the described method.

ParameterTypical ValueReference Compounds
Linearity (r²) > 0.999[5][6][7]p-hydroxybenzoic acid, agnuside, phloroglucinol
Limit of Detection (LOD) 1.0 - 14.89 µg/mL[1][7]p-hydroxybenzoic acid, various phenolic compounds
Limit of Quantification (LOQ) 2.5 - 16.01 µg/mL[1][7]p-hydroxybenzoic acid, various phenolic compounds
Recovery (%) 93.07% - 106.11%[1][6]p-hydroxybenzoic acid, agnuside
Precision (RSD%) < 2%[1][6]p-hydroxybenzoic acid, agnuside

Visualized Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start: Plant Material grind Grind to Fine Powder start->grind extract Solvent Extraction (80% Methanol, Sonication) grind->extract centrifuge Centrifuge & Filter extract->centrifuge sample_vial Prepared Sample (HPLC Vial) centrifuge->sample_vial hplc HPLC System (C18 Column, Gradient Elution) sample_vial->hplc standard 2,4,6-THBA Standard stock Prepare Stock Solution (1 mg/mL in Methanol) standard->stock working Prepare Working Standards stock->working standard_vials Calibration Standards (HPLC Vials) working->standard_vials standard_vials->hplc detect UV Detection (265 nm) hplc->detect chromatogram Obtain Chromatograms detect->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify 2,4,6-THBA in Sample chromatogram->quantify Sample Peak Area calibration->quantify end End: Report Results quantify->end

References

Application Notes: 2,4,6-Trihydroxybenzoic Acid Monohydrate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trihydroxybenzoic acid (THBA), also known as phloroglucinol carboxylic acid, is a phenolic acid and a metabolite of dietary flavonoids.[1][2] This compound has garnered significant interest in biomedical research due to its potent biological activities.[2] Primarily, its inhibitory action against cyclin-dependent kinases (CDKs) has been documented, highlighting its anti-proliferative effects and potential as a therapeutic agent in oncology.[1][2] This document provides a comprehensive overview of THBA's application in enzyme inhibition assays, including quantitative performance data and detailed experimental protocols for key enzyme targets.

Mechanism of Action: Cell Cycle Regulation

The primary signaling pathway influenced by 2,4,6-Trihydroxybenzoic acid is the cell cycle machinery.[2] CDKs are crucial regulators of cell cycle progression.[1] THBA exerts its anti-proliferative effects by inhibiting these kinases.[2] Furthermore, in cells expressing the monocarboxylic acid transporter SLC5A8, THBA can induce the expression of CDK inhibitory proteins such as p21Cip1 and p27Kip1, providing an additional layer of cell cycle control.[2]

Cell_Cycle_Inhibition_by_THBA cluster_cell_cycle Cell Cycle Progression cluster_cdk Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4 CDK4/Cyclin D CDK4->G1 Promotes G1/S transition Arrest Cell Cycle Arrest CDK4->Arrest CDK2 CDK2/Cyclin E CDK2->S Initiates DNA replication CDK2->Arrest CDK1 CDK1/Cyclin B CDK1->M Promotes mitosis CDK1->Arrest Inhibitor 2,4,6-Trihydroxybenzoic Acid (THBA) Inhibitor->CDK4 Inhibitor->CDK2 Inhibitor->CDK1

Caption: THBA inhibits CDK complexes, leading to cell cycle arrest.

Quantitative Data: Enzyme Inhibition Performance

The inhibitory activity of 2,4,6-Trihydroxybenzoic acid has been most notably documented against Cyclin-Dependent Kinases.[1] While specific inhibitory data for THBA against enzymes like Tyrosinase and Xanthine Oxidase is not extensively available, the tables below include data for well-established inhibitors of these enzymes to provide a comparative benchmark for research.[1]

Table 1: Comparative IC50 Values for CDK Inhibitors

Inhibitor Target Enzyme(s) IC50 (µM) Assay Conditions
2,4,6-Trihydroxybenzoic acid CDK1, CDK2, CDK4 Dose-dependent inhibition In vitro kinase assays
Flavopiridol CDK1, CDK2, CDK4 0.03, 0.1, 0.02 Submicromolar concentrations
Roscovitine (Seliciclib) CDK1, CDK2 2.7, 0.1 Not specified
Dinaciclib CDK1, CDK2, CDK4 0.003, 0.001, Not specified Potent inhibition observed

Data sourced from BenchChem.[1]

Table 2: Comparative IC50 Values for Tyrosinase and Xanthine Oxidase Inhibitors

Inhibitor Target Enzyme IC50 (µM) Assay Conditions
Kojic Acid Tyrosinase 70 - 121 Mushroom Tyrosinase with L-DOPA as substrate
Allopurinol Xanthine Oxidase 0.2 - 50 In vitro assays

Data sourced from BenchChem.[1]

Experimental Protocols

The following sections provide detailed methodologies for performing enzyme inhibition assays with 2,4,6-Trihydroxybenzoic acid monohydrate.

Protocol 1: Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol outlines a general method for assessing the in vitro kinase activity of CDKs in the presence of an inhibitor.[1]

CDK_Inhibition_Assay_Workflow start Start prep Prepare Reaction Mixture: - Kinase Buffer - CDK/Cyclin Complex - Histone H1 Substrate start->prep add_inhibitor Add varying concentrations of 2,4,6-Trihydroxybenzoic Acid prep->add_inhibitor initiate Initiate reaction with ATP + [γ-³²P]ATP add_inhibitor->initiate incubate Incubate at 30°C (e.g., 30 minutes) initiate->incubate stop Stop reaction by spotting onto phosphocellulose paper incubate->stop wash Wash paper to remove unincorporated [γ-³²P]ATP stop->wash quantify Quantify radioactivity using a scintillation counter wash->quantify analyze Calculate % Inhibition and determine IC50 value quantify->analyze end End analyze->end

Caption: Workflow for the Cyclin-Dependent Kinase (CDK) inhibition assay.

Materials and Reagents:

  • Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1

  • Histone H1 (substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific CDK/Cyclin complex, and the Histone H1 substrate.[1]

  • Add varying concentrations of 2,4,6-Trihydroxybenzoic acid or a known inhibitor to the reaction mixture.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.[1]

  • Incubate the reaction at 30°C for a specified time, for instance, 30 minutes.[1]

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.[1]

  • Wash the paper extensively to remove any unincorporated [γ-³²P]ATP.[1]

  • Quantify the incorporated radioactivity using a scintillation counter.[1]

  • Calculate the percentage of inhibition for each concentration relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Protocol 2: Tyrosinase Inhibition Assay

This protocol uses a common spectrophotometric method to measure the inhibition of mushroom tyrosinase.[1] The assay monitors the formation of dopachrome from the oxidation of L-DOPA.[1][3]

Tyrosinase_Inhibition_Assay_Workflow start Start plate_setup In a 96-well plate, add: - Phosphate Buffer - Tyrosinase Enzyme Solution start->plate_setup add_inhibitor Add varying concentrations of 2,4,6-Trihydroxybenzoic Acid plate_setup->add_inhibitor pre_incubate Pre-incubate at room temperature for 10 minutes add_inhibitor->pre_incubate initiate Initiate reaction by adding L-DOPA substrate pre_incubate->initiate measure Measure absorbance at 475 nm at regular intervals initiate->measure calculate_velocity Calculate initial reaction velocity for each concentration measure->calculate_velocity analyze Calculate % Inhibition and determine IC50 value calculate_velocity->analyze end End analyze->end Xanthine_Oxidase_Inhibition_Assay_Workflow start Start prep Prepare Reaction Mixture in a cuvette: - Phosphate Buffer - Xanthine Oxidase Enzyme start->prep add_inhibitor Add varying concentrations of 2,4,6-Trihydroxybenzoic Acid prep->add_inhibitor incubate Incubate at 25°C for 15 minutes add_inhibitor->incubate initiate Initiate reaction by adding Xanthine substrate incubate->initiate monitor Monitor absorbance increase at 295 nm (Uric Acid formation) initiate->monitor calculate_rate Calculate the rate of uric acid formation monitor->calculate_rate analyze Calculate % Inhibition and determine IC50 value calculate_rate->analyze end End analyze->end

References

Application Notes and Protocols: Cyclin-Dependent Kinase Inhibition by 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is a phenolic acid and a metabolite of dietary flavonoids.[1] Recent studies have identified it as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.[2] 2,4,6-THBA has been shown to dose-dependently inhibit the activity of CDK1, CDK2, and CDK4.[2][4]

The cellular uptake of 2,4,6-THBA is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[2][5][6] In cancer cells expressing functional SLC5A8, 2,4,6-THBA treatment leads to the induction of the CDK inhibitory proteins p21Cip1 and p27Kip1, resulting in cell cycle arrest and a reduction in cell proliferation.[2][3][4] This document provides a summary of the quantitative data on 2,4,6-THBA's inhibitory activity, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of 2,4,6-Trihydroxybenzoic acid against key cyclin-dependent kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cyclin-Dependent Kinase (CDK)IC50 (µM)
CDK1580 ± 57
CDK2262 ± 29
CDK4403 ± 63

Table 1: IC50 values of 2,4,6-Trihydroxybenzoic acid against CDK1, CDK2, and CDK4. Data sourced from Sankaranarayanan et al., 2019.[2]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for 2,4,6-Trihydroxybenzoic acid and a general experimental workflow for its investigation are depicted below.

G Proposed Mechanism of Action of 2,4,6-Trihydroxybenzoic Acid cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 2,4,6-THBA_ext 2,4,6-Trihydroxybenzoic Acid SLC5A8 SLC5A8 Transporter 2,4,6-THBA_ext->SLC5A8 Uptake 2,4,6-THBA_int 2,4,6-Trihydroxybenzoic Acid SLC5A8->2,4,6-THBA_int CDK_Cyclin CDK/Cyclin Complexes (CDK1, CDK2, CDK4) 2,4,6-THBA_int->CDK_Cyclin Inhibition p21_p27 p21 & p27 Upregulation CDK_Cyclin->p21_p27 Leads to Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Induces

Proposed mechanism of action of 2,4,6-THBA.

G General Experimental Workflow for Investigating 2,4,6-THBA cluster_0 In Vitro Studies cluster_1 Cell-Based Assays cluster_2 Data Analysis kinase_assay In Vitro Kinase Assay ic50 Determine IC50 Values kinase_assay->ic50 cell_culture Cancer Cell Line Culture (with functional SLC5A8) treatment Treatment with 2,4,6-THBA cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot for p21/p27 treatment->western_blot proliferation_analysis Analyze Anti-proliferative Effects mtt_assay->proliferation_analysis arrest_confirmation Confirm Cell Cycle Arrest cell_cycle_analysis->arrest_confirmation protein_expression Quantify Protein Expression western_blot->protein_expression

Experimental workflow for 2,4,6-THBA investigation.

Experimental Protocols

In Vitro CDK Kinase Assay (Radiometric)

This protocol is for determining the direct inhibitory effect of 2,4,6-THBA on the activity of purified CDK enzymes.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Histone H1 for CDK1/2, Rb protein for CDK4)

  • 2,4,6-Trihydroxybenzoic acid stock solution (in DMSO)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of 2,4,6-THBA in Kinase Assay Buffer. Include a DMSO-only control.

  • In a reaction tube, combine the recombinant CDK/cyclin complex and the specific substrate in Kinase Assay Buffer.

  • Add the diluted 2,4,6-THBA or DMSO control to the respective tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.[7]

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of 2,4,6-THBA and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 2,4,6-THBA on the proliferation of cancer cells.

Materials:

  • Cancer cell line expressing functional SLC5A8

  • Complete cell culture medium

  • 96-well plates

  • 2,4,6-Trihydroxybenzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2,4,6-THBA in complete cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the diluted 2,4,6-THBA to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of 2,4,6-THBA on cell cycle distribution.

Materials:

  • Cancer cell line expressing functional SLC5A8

  • 6-well plates

  • 2,4,6-Trihydroxybenzoic acid

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2,4,6-THBA for the desired time period.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p21 and p27

This protocol is for detecting changes in the protein levels of the CDK inhibitors p21 and p27 following treatment with 2,4,6-THBA.

Materials:

  • Cancer cell line expressing functional SLC5A8

  • 2,4,6-Trihydroxybenzoic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with 2,4,6-THBA for the desired time period.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-p21, anti-p27, and loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in p21 and p27 expression.[8]

References

Application Notes and Protocols: Metal Ion Chelation with 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid (THBA), a phenolic acid and a metabolite of dietary flavonoids, has garnered significant interest in biomedical research. While primarily investigated for its anti-proliferative and enzyme-inhibiting activities, its structure, featuring a carboxylic acid and three hydroxyl groups, suggests potential for metal ion chelation. This property is critical in various biological and pathological processes, including oxidative stress, metal-induced toxicity, and the regulation of metalloenzymes. Understanding the interaction of THBA with metal ions is therefore crucial for developing novel therapeutic strategies.

These application notes provide a comprehensive overview of the metal ion chelation properties of 2,4,6-Trihydroxybenzoic acid, detailed experimental protocols for its characterization, and a framework for interpreting the resulting data.

Chelation Mechanism and Binding Modes

The chelation of metal ions by 2,4,6-Trihydroxybenzoic acid is a nuanced process significantly influenced by strong intramolecular hydrogen bonds between the ortho-hydroxyl groups and the carboxylate group.[1][2][3] This intramolecular interaction confers a rigid, planar geometry to the THBA anion and reduces the basicity of the carboxylate group.[1][2][3] As a result, the binding modes of THBA to metal ions are distinct from those of other phenolic acids.

The interaction of 2,4,6-Trihydroxybenzoic acid with metal ions can be broadly categorized as follows:

  • s-Block Metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺): The interaction is predominantly ionic. The THBA anion can bond to up to three metal centers through various binding modes.[2][4]

  • Other Metal Ions (e.g., transition metals): In cases where the metal ion forms directional coordinate bonds, the carboxylate group of THBA tends to act as a monodentate ligand, interacting with a single metal center.[2][4]

The pKa1 of 2,4,6-Trihydroxybenzoic acid is approximately 1.68, indicating it is a relatively strong acid.[1][2][3] This property is crucial for understanding its ionization state and chelation potential at physiological pH.

Quantitative Data on Metal Ion Chelation

Currently, there is a limited amount of publicly available quantitative data on the stability constants (log K), binding affinities (K_d), and thermodynamic parameters (ΔH, ΔS) for the chelation of various metal ions by 2,4,6-Trihydroxybenzoic acid. The following table is provided as a template for researchers to populate with their experimental findings. The subsequent experimental protocols are designed to enable the generation of such data.

Metal IonTechnique UsedStability Constant (log K)Binding Affinity (K_d)ΔH (kJ/mol)ΔS (J/mol·K)Stoichiometry (THBA:Metal)Reference
Fe³⁺
Cu²⁺
Zn²⁺
Al³⁺
Other

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the metal ion chelation properties of 2,4,6-Trihydroxybenzoic acid.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This method allows for the determination of the stoichiometry and stability constants of metal-THBA complexes in solution.

1. Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and THBA as a function of added standard base, the formation constants of the complexes can be calculated.

2. Materials and Apparatus:

  • 2,4,6-Trihydroxybenzoic acid (high purity)

  • Metal salt of interest (e.g., FeCl₃, CuSO₄·5H₂O, ZnCl₂)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Potassium nitrate (KNO₃) or potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized water (degassed to remove CO₂)

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Autotitrator or manual titration setup with a magnetic stirrer

  • Thermostated reaction vessel

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2,4,6-Trihydroxybenzoic acid in deionized water.

    • Prepare a stock solution of the metal salt of interest in deionized water. The concentration should be accurately known.

    • Prepare a solution of a strong acid (e.g., HNO₃ or HCl) of known concentration.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration:

    • In the thermostated reaction vessel, place a known volume of a solution containing 2,4,6-Trihydroxybenzoic acid, the metal salt, the strong acid, and the background electrolyte. Typical concentrations are in the millimolar range. A common starting point is a 1:1 or 1:2 metal-to-ligand ratio.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized base.

    • Start the magnetic stirrer.

    • Record the initial pH.

    • Add small, precise increments of the standard base and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a plateau in the alkaline region.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST7) that fits the data to a model of the equilibria in solution.

Protocol 2: Characterization of Metal Chelation by UV-Vis Spectrophotometry

This technique is useful for observing the formation of metal-THBA complexes and can be used to determine the stoichiometry of the complex.

1. Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion. By monitoring these changes, the binding process can be characterized.

2. Materials and Apparatus:

  • 2,4,6-Trihydroxybenzoic acid

  • Metal salt of interest

  • Buffer solution to maintain a constant pH (e.g., MES, HEPES, acetate buffer)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Spectral Scans:

    • Prepare solutions of 2,4,6-Trihydroxybenzoic acid and the metal salt in the chosen buffer.

    • Record the UV-Vis spectrum of the THBA solution alone and the metal salt solution alone.

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of THBA (or vice versa).

    • Record the UV-Vis spectrum for each solution after allowing sufficient time for complex formation.

    • Observe the appearance of new absorption bands or shifts in existing bands, which indicate complex formation.

  • Job's Plot (Method of Continuous Variation) for Stoichiometry Determination:

    • Prepare a series of solutions where the total molar concentration of metal and THBA is constant, but their mole fractions vary (from 0 to 1).

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the individual components absorb minimally.

    • Plot the change in absorbance (ΔA) against the mole fraction of the ligand.

    • The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

1. Principle: A solution of the ligand (THBA) is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured, and from the resulting thermogram, the thermodynamic parameters of the interaction can be derived.

2. Materials and Apparatus:

  • 2,4,6-Trihydroxybenzoic acid

  • Metal salt of interest

  • Buffer solution (the same buffer must be used for both the metal and ligand solutions to minimize heats of dilution)

  • Deionized water

  • Isothermal Titration Calorimeter

3. Procedure:

  • Solution Preparation:

    • Prepare a solution of the metal ion in the chosen buffer. The concentration should be accurately known and typically in the range of 10-100 µM.

    • Prepare a solution of 2,4,6-Trihydroxybenzoic acid in the same buffer. The concentration should be 10-20 times higher than the metal ion concentration.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell and the THBA solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform the titration, injecting small aliquots of the THBA solution into the sample cell.

    • A control experiment, titrating THBA into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • The heat of dilution from the control experiment is subtracted from the experimental data.

    • The corrected data is then fitted to a suitable binding model using the ITC software to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RT ln(K_a)

      • ΔG = ΔH - TΔS

Visualizations

Chelation_Mechanism cluster_s_block s-Block Metals (e.g., Na⁺, K⁺) cluster_transition Other Metals (e.g., Fe³⁺, Cu²⁺) s_metal s-Block Metal Ion s_interaction Ionic Interaction s_metal->s_interaction s_complex Multi-center Ionic Complex s_interaction->s_complex t_metal Transition Metal Ion t_interaction Coordinate Bonding t_metal->t_interaction t_complex Monodentate Coordinate Complex t_interaction->t_complex THBA 2,4,6-Trihydroxybenzoic Acid THBA->s_metal Chelation THBA->t_metal Chelation

Caption: Binding modes of 2,4,6-Trihydroxybenzoic Acid with different metal types.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_thba Prepare THBA Stock Solution potentiometry Potentiometric Titration prep_thba->potentiometry uv_vis UV-Vis Spectrophotometry prep_thba->uv_vis itc Isothermal Titration Calorimetry prep_thba->itc prep_metal Prepare Metal Salt Stock Solution prep_metal->potentiometry prep_metal->uv_vis prep_metal->itc prep_buffer Prepare Buffer Solution prep_buffer->potentiometry prep_buffer->uv_vis prep_buffer->itc stability Stability Constants (log K) potentiometry->stability stoichiometry Stoichiometry uv_vis->stoichiometry itc->stability itc->stoichiometry thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) itc->thermo

Caption: Workflow for characterizing metal ion chelation by 2,4,6-THBA.

Signaling_Pathway Metal Excess Metal Ions (e.g., Fe²⁺, Cu²⁺) Chelation Chelation Metal->Chelation ROS Reactive Oxygen Species (ROS) (e.g., via Fenton Reaction) Metal->ROS Catalyzes THBA 2,4,6-Trihydroxybenzoic Acid THBA->Chelation Complex THBA-Metal Complex Chelation->Complex Forms Chelation->ROS Inhibits OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Downstream Downstream Signaling Pathways (e.g., MAPK, NF-κB) OxidativeStress->Downstream CellularResponse Altered Cellular Response (e.g., Inflammation, Apoptosis) Downstream->CellularResponse

Caption: Potential impact of THBA metal chelation on cellular signaling.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is a phenolic acid and a flavonoid metabolite that has been investigated for its potential biological activities.[1] While phenolic acids are a class of compounds known for their antioxidant properties, the specific antioxidant capacity of 2,4,6-THBA is notably limited compared to its structural isomers, such as gallic acid (3,4,5-trihydroxybenzoic acid).[1][2] This is primarily due to the meta-positioning of its hydroxyl groups, which is less favorable for stabilizing free radicals through resonance.[1]

These application notes provide a comprehensive overview of the antioxidant activity of 2,4,6-THBA, including comparative quantitative data and detailed protocols for common antioxidant assays. This information is intended to guide researchers in the effective evaluation of this compound.

Antioxidant Mechanism of Phenolic Acids

The antioxidant action of phenolic acids like 2,4,6-THBA is primarily attributed to their ability to neutralize free radicals through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching it. The resulting phenoxyl radical is stabilized by resonance.

  • Single Electron Transfer-Proton Transfer (SET-PT): An electron is transferred from the phenolic acid to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable phenoxyl radical.

The efficiency of these mechanisms is largely dependent on the number and position of the hydroxyl groups on the aromatic ring.[1]

G General Antioxidant Mechanisms of Phenolic Acids cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) PA_HAT Phenolic Acid (Ar-OH) PR_HAT Phenoxyl Radical (Ar-O•) PA_HAT->PR_HAT Donates H• FR_HAT Free Radical (R•) NRP_HAT Neutralized Product (RH) FR_HAT->NRP_HAT Accepts H• PA_SET Phenolic Acid (Ar-OH) PC_SET Radical Cation (Ar-OH•+) PA_SET->PC_SET Donates e- FR_SET Free Radical (R•) A_SET Anion (R-) FR_SET->A_SET Accepts e- PR_SET Phenoxyl Radical (Ar-O•) PC_SET->PR_SET Loses H+ H_SET Proton (H+)

Caption: General antioxidant mechanisms of phenolic acids.

Quantitative Data on Antioxidant Activity

Quantitative data for the antioxidant potential of 2,4,6-Trihydroxybenzoic acid is limited, which is likely due to its relatively low activity.[1] However, comparative studies highlight its performance relative to its more potent isomer, gallic acid.

Table 1: Radical Scavenging Activity of 2,4,6-Trihydroxybenzoic Acid vs. Gallic Acid [2]

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
2,4,6-Trihydroxybenzoic Acid > 1000 (Negligible activity)> 50 (Low activity)
Gallic Acid 2.42 - 30.53~21

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Antioxidant Activity of Various Hydroxybenzoic Acids [1]

CompoundAssay(s)Result
2,4,6-Trihydroxybenzoic Acid Multiple Assays (FC, FRAP, DPPH, ABTS)Displayed, in general, poor activity in all the assays.
Gallic acid (3,4,5-Trihydroxybenzoic acid) Multiple Assays (FC, FRAP, DPPH, ABTS)Showed high responses for most of the indexes.
2,3,4-Trihydroxybenzoic acid -Showed significant antioxidant activity.
2,4-Dihydroxybenzoic acid Multiple Assays (DPPH, ABTS, FRAP, CUPRAC)Showed the lowest cupric-reducing antioxidant ability and negligible activity in DPPH and ABTS assays.
3,4-Dihydroxybenzoic acid Multiple Assays (DPPH, ABTS, FRAP, CUPRAC)Showed strong antioxidant activity.

Note: FC = Folin-Ciocalteu; FRAP = Ferric Reducing Antioxidant Power; DPPH = 2,2-diphenyl-1-picrylhydrazyl; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); CUPRAC = Cupric Ion Reducing Antioxidant Capacity.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be adapted for the evaluation of 2,4,6-Trihydroxybenzoic acid.

G General Workflow for In Vitro Antioxidant Assays prep Reagent & Sample Preparation reaction Initiate Reaction (Sample + Reagent) prep->reaction incubation Incubation (Defined time & temperature) reaction->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Data Analysis & Calculation of Activity measurement->calculation

Caption: A generalized workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Store this solution in a dark, cool place.[1]

    • Prepare various concentrations of 2,4,6-THBA and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[1]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[1]

    • Add the DPPH working solution to each well to start the reaction.[1]

    • Include a control well containing only the solvent and the DPPH solution.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[1]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.[1]

    • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve a working solution with an absorbance of approximately 0.70 at 734 nm.[2]

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).[1]

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.[1]

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[1]

  • Measurement:

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[3]

  • Assay Procedure:

    • Add the FRAP reagent to the test compound.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

  • Measurement:

    • Measure the absorbance of the resulting blue solution at 593 nm.[1]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox, and expressed as equivalents of the standard.[1]

Signaling Pathways

Currently, there is limited specific evidence to suggest that 2,4,6-Trihydroxybenzoic acid directly modulates key antioxidant signaling pathways such as the Nrf2 pathway. The primary antioxidant activity of phenolic acids is generally attributed to direct radical scavenging.[1] While some phenolic compounds can influence cellular signaling, the low in vitro antioxidant activity of 2,4,6-THBA suggests that its other reported biological activities, such as its anti-proliferative effects, may occur through different mechanisms.[1]

G Conceptual Influence of Phenolic Acids on the Nrf2 Signaling Pathway PA Phenolic Acids (Potential Activators) Keap1 Keap1 PA->Keap1 May induce conformational change Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Initiates transcription Protection Cellular Protection AOE->Protection

Caption: Conceptual influence of some phenolic acids on the Nrf2 signaling pathway.

Conclusion

While 2,4,6-Trihydroxybenzoic acid is a member of the phenolic acid family, its structural arrangement renders it a weak antioxidant compared to its isomers like gallic acid.[1] The provided protocols offer standardized methods for quantifying its limited antioxidant potential. For researchers and drug development professionals, it is crucial to recognize the structure-activity relationships of phenolic acids when evaluating their antioxidant efficacy. The biological significance of 2,4,6-THBA may be more pronounced in its other reported activities rather than as a direct antioxidant.[1]

References

Application Notes: DPPH Radical Scavenging Assay for 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1][2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[4][5] The DPPH radical is a stable free radical that does not dimerize, and its solution in methanol or ethanol exhibits a characteristic deep purple color with maximum absorbance around 517 nm.[1][6] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), leading to a decrease in absorbance at 517 nm.[1] This decolorization is stoichiometric with respect to the number of electrons captured, allowing for the quantitative evaluation of the antioxidant's radical scavenging activity.[7]

Principle of the Assay

The antioxidant activity of a compound in the DPPH assay is determined by monitoring the decrease in the absorbance of the DPPH radical solution upon the addition of the test compound. The reaction can be summarized as follows:

DPPH• (purple) + A-H → DPPH-H (yellow) + A•

Where DPPH• is the DPPH radical, A-H is the antioxidant molecule, DPPH-H is the reduced form of DPPH, and A• is the antioxidant radical. The extent of the reaction depends on the hydrogen-donating ability of the antioxidant.[8] The percentage of DPPH radical scavenging activity is then calculated, and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant capacity.[4][9] A lower IC50 value indicates a higher antioxidant activity.[5]

Application to 2,4,6-Trihydroxybenzoic Acid

2,4,6-Trihydroxybenzoic acid, a phenolic acid, can be evaluated for its antioxidant potential using the DPPH assay. Phenolic compounds are known to exhibit antioxidant activity due to their ability to donate hydrogen atoms from their hydroxyl groups.[8] However, the specific arrangement of these hydroxyl groups on the benzoic acid structure significantly influences the antioxidant potential.[5] In the case of 2,4,6-Trihydroxybenzoic acid, the positioning of the hydroxyl groups is less favorable for radical stabilization compared to its isomer, gallic acid (3,4,5-Trihydroxybenzoic acid).[5] Consequently, 2,4,6-Trihydroxybenzoic acid is expected to exhibit weaker antioxidant activity in the DPPH assay.[4]

Quantitative Data Summary

The antioxidant activity of 2,4,6-Trihydroxybenzoic acid is significantly lower than that of its isomer, gallic acid, as demonstrated by their respective IC50 values in the DPPH radical scavenging assay.

CompoundDPPH Assay IC50 (µM)
2,4,6-Trihydroxybenzoic Acid> 1000 (Negligible activity)[5]
Gallic Acid2.42 - 30.53[5]

Note: The IC50 values for gallic acid can vary between studies due to different experimental conditions.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a detailed methodology for determining the antioxidant activity of 2,4,6-Trihydroxybenzoic acid using a 96-well microplate reader.

1. Materials and Reagents

  • 2,4,6-Trihydroxybenzoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Gallic acid (or Ascorbic acid/Trolox as a positive control)[4]

  • Methanol (HPLC grade)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm[4]

  • Multichannel pipette

  • Adjustable micropipettes

  • Distilled water

2. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.[4] This solution should be prepared fresh.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4,6-Trihydroxybenzoic acid in 10 mL of methanol.

  • Standard (Gallic Acid) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of gallic acid in 10 mL of methanol.

  • Working Solutions: Prepare a series of dilutions of the test compound and the standard in methanol. The concentration range should be chosen to allow for the determination of the IC50 value. For 2,4,6-Trihydroxybenzoic acid, a higher concentration range may be necessary due to its low activity.

3. Assay Procedure (96-well plate method)

  • Add 100 µL of the various concentrations of the test compound (2,4,6-Trihydroxybenzoic acid) and the standard (gallic acid) into the wells of a 96-well plate in triplicate.[4]

  • Prepare a blank by adding 100 µL of methanol to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.[4]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]

4. Calculation of Results

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the standard using the following formula:[4][10]

    % Inhibition = [(A_control - A_sample) / A_control] * 100

    Where:

    • A_control is the absorbance of the blank (methanol + DPPH).

    • A_sample is the absorbance of the test compound or standard + DPPH.

  • Determine the IC50 value: Plot the percentage of inhibition against the corresponding concentrations of the test compound and the standard. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph by interpolation.[4]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare DPPH Stock Solution (0.1 mM in Methanol) A2 Add 100 µL of DPPH Solution to all wells P1->A2 P2 Prepare Test Compound Stock Solution (2,4,6-Trihydroxybenzoic acid) P3 Prepare Standard Stock Solution (e.g., Gallic Acid) P4 Create Serial Dilutions of Test Compound and Standard A1 Pipette 100 µL of Samples/Standards/ Blank into 96-well Plate P4->A1 A1->A2 A3 Incubate in Dark (Room Temperature, 30 min) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

References

Application Note: Measuring the Antioxidant Capacity of 2,4,6-Trihydroxybenzoic Acid using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of antioxidant capacity is a critical aspect of research in fields ranging from food science to pharmaceutical development.[1] Antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS).[2] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely adopted spectrophotometric method for determining the total antioxidant capacity of various substances.[1][3] This assay is valued for its operational simplicity and its applicability to both hydrophilic and lipophilic antioxidants.[4][5]

This document provides a detailed protocol for measuring the antioxidant capacity of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) using the ABTS method. 2,4,6-THBA is a phenolic acid and a metabolite of flavonoids.[6] While phenolic acids are generally recognized for their antioxidant capabilities, the specific antioxidant potential of 2,4,6-THBA has been reported to be limited compared to its structural isomers.[6]

Principle of the ABTS Assay

The ABTS assay is predicated on the generation of the stable ABTS radical cation (ABTS•+), which has a distinct blue-green color with a characteristic absorbance at 734 nm.[3] This radical is produced by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[3] When an antioxidant, such as 2,4,6-Trihydroxybenzoic acid, is introduced to the pre-formed radical solution, it donates an electron or a hydrogen atom to the ABTS•+.[1][7] This neutralizes the radical, causing a reduction in the solution's absorbance.[8] The degree of decolorization is proportional to the concentration and activity of the antioxidant in the sample and is used to quantify the total antioxidant capacity.[1] The results are typically compared to a standard antioxidant, Trolox (a water-soluble vitamin E analog), and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][9]

Figure 1. Principle of the ABTS Assay cluster_generation ABTS•+ Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical_Gen ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical_Gen Oxidation (12-16h) Persulfate Potassium Persulfate (Oxidizing Agent) ABTS_Radical_Scav ABTS•+ (Blue-Green Radical) ABTS_Neutral ABTS (Colorless) ABTS_Radical_Scav->ABTS_Neutral Reduction (Electron/H• Donation) Antioxidant Antioxidant (e.g., 2,4,6-THBA)

Caption: Principle of ABTS radical generation and scavenging by an antioxidant.

Data Presentation

Quantitative data on the antioxidant potential of 2,4,6-Trihydroxybenzoic acid is limited, with studies indicating relatively low activity compared to its isomers.[6] The following table provides a comparative summary based on available literature.

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acids

CompoundAssay(s)ResultReference
2,4,6-Trihydroxybenzoic acid Multiple Assays (including ABTS)Displayed, in general, poor activity in all the assays.[6]
Gallic acid (3,4,5-Trihydroxybenzoic acid) Multiple Assays (including ABTS)Showed high responses for most of the indexes.[6]
2,4-Dihydroxybenzoic acid Multiple Assays (including ABTS)Showed negligible activity in DPPH and ABTS assays.[6]
3,4-Dihydroxybenzoic acid Multiple Assays (including ABTS)Showed strong antioxidant activity.[6]

Experimental Protocols

This section details the methodology for determining the antioxidant capacity of 2,4,6-Trihydroxybenzoic acid using the ABTS assay in a 96-well microplate format.

Materials and Equipment
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • 2,4,6-Trihydroxybenzoic acid (Test Compound)

  • 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol or Methanol (for dissolving samples if necessary)

  • Deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Micropipettes and tips

  • Amber glass bottles or containers wrapped in aluminum foil

Reagent Preparation

a) 7 mM ABTS Stock Solution

  • Weigh 38.4 mg of ABTS diammonium salt.

  • Dissolve in 10 mL of deionized water.[3]

  • Store in an amber bottle or a foil-wrapped container to protect from light.

b) 2.45 mM Potassium Persulfate Solution

  • Weigh 6.62 mg of potassium persulfate.

  • Dissolve in 10 mL of deionized water.[3]

  • This solution should be prepared fresh before use.

c) ABTS•+ Radical Cation Stock Solution

  • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio (e.g., 5 mL of each).[3][10]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3][6][10] This incubation period is crucial for the complete generation of the stable ABTS•+ radical, which will result in a dark blue-green solution.[3]

d) ABTS•+ Working Solution

  • After the 12-16 hour incubation, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS, pH 7.4, or ethanol) until the absorbance reading is 0.700 ± 0.02 at 734 nm.[1][3]

  • This adjusted solution is the ABTS•+ working solution and should be prepared fresh for each assay.

e) Trolox Standard Solutions

  • Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent like ethanol.

  • From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0, 15.63, 31.25, 62.5, 125, 250 µM).

f) 2,4,6-Trihydroxybenzoic Acid (Test Sample) Solutions

  • Prepare a stock solution of 2,4,6-THBA in an appropriate solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the test sample to determine its IC50 value or TEAC.

Assay Procedure (Microplate Method)

Figure 2. ABTS Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare ABTS and Potassium Persulfate Solutions A2 Mix 1:1 and incubate 12-16h in dark A1->A2 A3 Dilute ABTS•+ stock to Absorbance = 0.70 at 734 nm A2->A3 B2 Add 190 µL of ABTS•+ Working Solution to each well A4 Prepare Trolox Standards and 2,4,6-THBA Sample Dilutions B1 Pipette 10 µL of Standard/Sample into 96-well plate B1->B2 B3 Incubate for 6-30 minutes at room temperature in the dark B2->B3 B4 Read Absorbance at 734 nm B3->B4 C1 Calculate % Inhibition C2 Plot Standard Curve (% Inhibition vs. Trolox Conc.) C1->C2 C3 Determine TEAC value for 2,4,6-THBA C2->C3

Caption: Experimental workflow for the ABTS-based TEAC assay.

  • Plate Setup: Add 10 µL of each Trolox standard dilution, sample (2,4,6-THBA) dilution, and a solvent blank into separate wells of a 96-well microplate.[3] It is recommended to perform all measurements in triplicate.

  • Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.[3]

  • Incubation: Incubate the plate at room temperature for a specified time (typically ranging from 6 to 30 minutes) in the dark to prevent photochemical interference.[3][11]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[8][9]

Data Analysis and Calculations

a) Percentage Inhibition Calculate the percentage of ABTS•+ radical scavenging activity for each sample and standard using the following formula:

% Inhibition = [ (AbsControl - AbsSample) / AbsControl ] x 100[1]

Where:

  • AbsControl is the absorbance of the control (solvent blank with ABTS•+ working solution).

  • AbsSample is the absorbance of the sample or standard with ABTS•+ working solution.

b) Trolox Equivalent Antioxidant Capacity (TEAC)

  • Plot a standard curve with the percentage inhibition on the y-axis and the concentration of Trolox (µM) on the x-axis.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[1]

  • Using the percentage inhibition values for the 2,4,6-Trihydroxybenzoic acid samples, calculate the corresponding Trolox equivalent concentration from the standard curve equation.

  • The TEAC value is expressed as µM of Trolox equivalents per µM (or mg/mL) of the test compound.

Figure 3. Logical Relationship in ABTS Data Analysis A Increase in Antioxidant Concentration (2,4,6-THBA) B Increased Scavenging of ABTS•+ Radical A->B C Decrease in Absorbance at 734 nm B->C D Increase in % Inhibition C->D E Higher Calculated Antioxidant Capacity (TEAC) D->E F Low Antioxidant Activity of 2,4,6-THBA (as reported) G Minimal Change in Absorbance and % Inhibition F->G

Caption: Relationship between antioxidant concentration and assay output.

Conclusion

The ABTS assay is a robust and straightforward method for assessing antioxidant capacity. When applied to 2,4,6-Trihydroxybenzoic acid, the protocol described herein allows for a standardized evaluation of its radical scavenging activity. Based on existing literature, it is anticipated that 2,4,6-THBA will exhibit weak activity in this assay, particularly when compared to other phenolic compounds like its isomer, gallic acid.[6] This information is valuable for researchers screening compounds for potent antioxidant properties and for professionals in drug development evaluating the therapeutic potential of such molecules.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2,4,6-Trihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of 2,4,6-Trihydroxybenzoic acid, providing potential causes and actionable solutions.

Q1: Why am I seeing significant peak tailing for my 2,4,6-Trihydroxybenzoic acid peak?

Peak tailing is a common issue when analyzing polar phenolic compounds like 2,4,6-Trihydroxybenzoic acid.[1][2] It is often characterized by an asymmetry factor greater than 1.2 and can compromise the accuracy of quantification.[1][3]

Potential Causes and Solutions

Potential Cause Description Recommended Solution
Secondary Silanol Interactions The hydroxyl groups of 2,4,6-Trihydroxybenzoic acid can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1]- Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., using 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[4][5] - Use an End-Capped Column: Employ a column that has been end-capped to block a significant portion of the residual silanol groups.[1][2]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of 2,4,6-Trihydroxybenzoic acid, influencing its retention and peak shape.Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the analyte's carboxylic acid group to ensure it remains in its neutral form.[5]
Column Overload Injecting too concentrated a sample can saturate the stationary phase, leading to distorted peak shapes.[2]Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.[2]
Column Degradation or Contamination Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause peak tailing.[3]- Use a Guard Column: A guard column can help protect the analytical column from strongly retained or contaminating compounds. - Sample Clean-up: Implement a sample preparation step like Solid Phase Extraction (SPE) to remove interfering matrix components.[2][4] - Flush the Column: Wash the column with a strong solvent to remove contaminants.[3] If performance does not improve, the column may need to be replaced.
Column Bed Deformation A void at the column inlet or channeling in the packing bed can lead to poor peak shape for all analytes.[2]Reverse the column (if permissible by the manufacturer) and flush with a strong solvent. If the problem persists, the column may need to be replaced.[1][2]

A logical workflow for troubleshooting peak tailing is presented below.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for: - Column bed deformation - Blocked frit - Extra-column dead volume q1->a1_yes Yes a1_no Is the analyte a polar/ionizable compound? q1->a1_no No end Peak Shape Improved a1_yes->end a2_yes Consider Chemical Causes: - Secondary silanol interactions - Inappropriate mobile phase pH - Analyte-metal interactions a1_no->a2_yes a2_no Check for: - Sample overload - Inappropriate sample solvent - Co-eluting interference a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting peak tailing.

Q2: My retention times are shifting. What could be the cause?

Retention time variability can compromise the identification and quantification of 2,4,6-Trihydroxybenzoic acid.

Potential Causes and Solutions

Potential Cause Description Recommended Solution
Changes in Mobile Phase Composition Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can lead to shifts in retention time.Ensure accurate and consistent mobile phase preparation. Use freshly prepared mobile phase and keep solvent reservoirs capped.
Fluctuations in Column Temperature The column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[6]Use a column oven to maintain a constant and consistent temperature.[7]
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run sequence.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the analysis.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring the proper function of check valves.
Q3: I am observing low sensitivity or small peak areas. How can I improve this?

Low sensitivity can be a challenge, particularly when analyzing trace amounts of 2,4,6-Trihydroxybenzoic acid.

Potential Causes and Solutions

Potential Cause Description Recommended Solution
Suboptimal Detection Wavelength The UV detector may not be set to the wavelength of maximum absorbance for 2,4,6-Trihydroxybenzoic acid.Determine the optimal wavelength for detection by running a UV scan of a standard solution. For similar compounds, wavelengths around 265 nm have been utilized.[8]
Sample Degradation 2,4,6-Trihydroxybenzoic acid, like other phenolic compounds, can be susceptible to degradation, leading to lower than expected concentrations.[5]Store samples at low temperatures (e.g., -80°C for long-term storage) and on ice during processing. Minimize exposure to light and oxygen.[5]
Poor Extraction Recovery Inefficient sample preparation can result in a significant loss of the analyte before it reaches the HPLC system.Optimize the sample extraction method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be fine-tuned to improve recovery.[5]
Detector Issues A deteriorating detector lamp or dirty flow cell can lead to a decrease in signal intensity.Perform regular maintenance on the detector, including checking the lamp's energy output and cleaning the flow cell if necessary.

Frequently Asked Questions (FAQs)

Q: What is a typical starting HPLC method for the analysis of 2,4,6-Trihydroxybenzoic acid?

A: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) as solvent A and acetonitrile or methanol as solvent B.[4][5][9]

  • Flow Rate: 1.0 mL/min.[4][8]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at the wavelength of maximum absorbance (e.g., around 265 nm).[8]

  • Injection Volume: 20 µL.[7]

Q: How should I prepare my samples for analysis?

A: Sample preparation is crucial for accurate results. For plant extracts, a common method involves:

  • Grinding: Dry and grind the plant material into a fine powder.[7]

  • Extraction: Extract the powder with a suitable solvent, such as methanol.[7]

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[9]

For biological matrices like plasma or urine, techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation are often necessary to clean up the sample and minimize matrix effects.[5]

Q: What are the key physicochemical properties of 2,4,6-Trihydroxybenzoic acid?

A: Understanding the properties of your analyte is essential for method development and troubleshooting.

PropertyValue
Chemical Formula C₇H₆O₅
Molecular Weight 170.12 g/mol [9]
Synonyms Phloroglucinol carboxylic acid, Phloroglucinic acid[10]
Appearance Light beige solid[9]
Solubility Soluble in water, ethanol, and methanol[9]

Experimental Protocol: HPLC-UV Analysis of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts

This protocol provides a general framework for the quantification of 2,4,6-Trihydroxybenzoic acid. Optimization and validation are required for specific applications.

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

2. Sample Preparation

  • Dry the plant material at room temperature, protected from direct sunlight, and grind it into a fine powder.[7]

  • Weigh 1 gram of the powdered material and extract it with an appropriate volume of methanol, using sonication to facilitate the process.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • A typical starting point could be an isocratic mixture of 90:10 (A:B).[5]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[7][11]

  • Detection Wavelength: Set to the absorbance maximum of 2,4,6-Trihydroxybenzoic acid.

  • Injection Volume: 20 µL.[7]

4. Quantification

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Identify the peak corresponding to 2,4,6-Trihydroxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 2,4,6-Trihydroxybenzoic acid in the sample by interpolating its peak area on the calibration curve.[7]

Below is a diagram illustrating the experimental workflow.

G cluster_workflow Experimental Workflow prep_standards Prepare Standard Solutions hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_sample Prepare Plant Extract Sample prep_sample->hplc_analysis quantification Data Analysis and Quantification hplc_analysis->quantification

Caption: A simplified workflow for the HPLC analysis of 2,4,6-Trihydroxybenzoic acid.

References

Technical Support Center: Improving Peak Shape for 2,4,6-Trihydroxybenzoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of 2,4,6-Trihydroxybenzoic acid, with a focus on improving peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 2,4,6-Trihydroxybenzoic acid peak tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem when analyzing phenolic acids like 2,4,6-Trihydroxybenzoic acid.[1] This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1][2] The primary causes include:

  • Secondary Interactions: The hydroxyl and carboxyl groups of 2,4,6-Trihydroxybenzoic acid can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1] These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 2,4,6-Trihydroxybenzoic acid, both ionized and non-ionized forms of the molecule will coexist, leading to inconsistent retention and peak distortion.[1][3] For acidic compounds, a low-pH mobile phase is generally recommended to ensure the analyte is in a single, un-ionized form.[4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][5]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1][6] A void at the column inlet can also lead to peak tailing and splitting.[6]

Solution Steps:

  • Adjust Mobile Phase pH: Acidify your mobile phase to a pH of around 2.5 to 3.0.[6] This ensures that the carboxylic acid group on the 2,4,6-Trihydroxybenzoic acid is fully protonated and suppresses the ionization of residual silanol groups, minimizing secondary interactions.[6] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common practice.[6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups, which significantly reduces the potential for secondary interactions.[6]

  • Check for Column Overload: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[6] Also, ensure your injection volume is not too large.[5]

  • Flush the Column: If you suspect column contamination, flush the column with a strong solvent like 100% acetonitrile or methanol.[6] If the problem persists, the column may need to be replaced.[6]

Q2: My 2,4,6-Trihydroxybenzoic acid peak is fronting. What could be the cause?

Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing but can still affect the accuracy of your analysis.[2] Potential causes include:

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread improperly at the head of the column.[1]

  • Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting.[7]

  • Column Collapse: Operating the column outside of its recommended pH and temperature ranges can cause the packed bed to collapse, leading to peak fronting.[7]

Solution Steps:

  • Ensure Complete Dissolution: Make sure your 2,4,6-Trihydroxybenzoic acid standard and sample are fully dissolved before injection.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[6] If a different solvent is necessary, it should be as weak as or weaker than the mobile phase.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

  • Check Column Integrity: If you suspect a column void or collapse, replacing the column is the most effective solution.[6]

Q3: What causes broad peaks for 2,4,6-Trihydroxybenzoic acid?

Broad peaks can significantly decrease resolution and sensitivity. Common causes for peak broadening include:

  • Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to spread before it reaches the detector.[1] This is often referred to as "dead volume."

  • Column Contamination: A blocked or contaminated column frit can distort the flow path and lead to broader peaks.[5]

  • Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions can reduce efficiency and broaden peaks.

Solution Steps:

  • Minimize Tubing Length and Diameter: Use narrow-bore tubing and ensure all fittings are properly connected to minimize dead volume.

  • Use a Guard Column: A guard column can help protect the analytical column from contamination.[5] If you are already using one, try replacing it.[5]

  • Optimize Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.

  • Column Flushing: If contamination is suspected, flush the column according to the manufacturer's instructions. A reversed-flow flush can sometimes be effective at removing particulates from the inlet frit.[8]

Q4: Can metal contamination in my HPLC system affect the peak shape of 2,4,6-Trihydroxybenzoic acid?

Yes, metal contamination can be a significant and often overlooked cause of poor peak shape for compounds like 2,4,6-Trihydroxybenzoic acid.

  • Chelation: 2,4,6-Trihydroxybenzoic acid has multiple hydroxyl groups that can chelate (bind) with metal ions.[9] If there are trace metal ions (e.g., iron, copper) in the mobile phase, sample, or leached from the stainless steel components of the HPLC system (like frits and tubing), the analyte can form complexes.[10][11] This can lead to peak tailing or splitting, as the free acid and the metal-complexed form will have different chromatographic behaviors.

  • Interaction with Stationary Phase: Trace metals present in the silica matrix of the column can act as ion-exchange sites, increasing the acidity of nearby silanol groups and exacerbating peak tailing.[2]

Solution Steps:

  • Use High-Purity Solvents: Ensure that your mobile phase components (water, acetonitrile, methanol, and additives) are HPLC-grade or better to minimize metal ion contamination.

  • Consider a Metal Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help to bind up free metal ions and improve peak shape.

  • Use a Bio-Inert or PEEK HPLC System: If metal chelation is a persistent issue, consider using an HPLC system with PEEK or other bio-inert flow paths to minimize contact with stainless steel.

Quantitative Data Summary

The following tables provide a summary of key data for the analysis of 2,4,6-Trihydroxybenzoic acid.

Table 1: Physicochemical Properties of 2,4,6-Trihydroxybenzoic Acid

PropertyValueReference
Chemical FormulaC₇H₆O₅[12]
Molecular Weight170.12 g/mol [12]
CAS Number83-30-7[12]
AppearanceLight beige solid[12]
SolubilitySoluble in water, ethanol, and methanol[12]
pKa (Strongest Acidic)~1.83[13]

Table 2: Typical HPLC Parameters for Phenolic Acid Analysis

ParameterTypical ValueRationale/CommentsReference
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for phenolic acids. End-capping minimizes tailing.[6][12]
Mobile Phase Gradient of water and acetonitrile/methanol with acidifierA gradient is often used for complex samples.[14]
Acidifier 0.1% Formic Acid or Phosphoric AcidControls pH to suppress ionization of analyte and silanol groups.[6]
Mobile Phase pH 2.5 - 3.0Ensures the analyte is in its protonated form for consistent retention.[6]
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID columns)Optimize for the best balance of resolution and analysis time.[6]
Column Temperature 30 - 40 °CImproves efficiency and reproducibility.[6]
Injection Volume 1 - 20 µLKeep as low as possible to prevent band broadening and overload.[6]
Detection UV, ~210 nm, 258 nm, 296 nmBased on the UV absorbance maxima of similar compounds.[15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

Objective: To prepare a mobile phase with a controlled pH to minimize peak tailing.[1]

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (~99%)

  • Graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Solvent B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly.

    • Degas the solution.

Protocol 2: General HPLC Method for 2,4,6-Trihydroxybenzoic Acid Analysis

Objective: To provide a starting point for the HPLC analysis of 2,4,6-Trihydroxybenzoic acid.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.[14]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example)

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[14]

  • Injection Volume: 10 µL

  • Detection Wavelength: 258 nm

Protocol 3: Column Flushing Procedure

Objective: To remove strongly retained contaminants from the HPLC column.

Procedure:

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Set the flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with 20-30 column volumes of each of the following solvents in sequence:

    • Mobile phase without buffer (e.g., water/acetonitrile mixture)

    • 100% HPLC-grade water

    • 100% Isopropanol

    • 100% Acetonitrile or Methanol

  • For stubborn contaminants, reversing the column direction for the flush may be more effective (check manufacturer's instructions first).[1]

  • After flushing, re-equilibrate the column with the initial mobile phase conditions until the baseline is stable.

Visual Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Is the mobile phase pH at least 2 units below the analyte's pKa? start->q1 sol1 Adjust mobile phase pH to ~2.5-3.0 using 0.1% formic acid. q1->sol1 No q2 Are you using a modern, high-purity, end-capped C18 column? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a high-purity, end-capped column. q2->sol2 No q3 Does peak shape improve after diluting the sample? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Sample overload was the issue. Reduce sample concentration. q3->sol3 Yes q4 Does the problem persist after flushing the column with a strong solvent? q3->q4 No a3_yes Yes a3_no No sol4 Contamination was likely the issue. Monitor column performance. q4->sol4 No end Consider extra-column effects or replace the column. q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for peak tailing.

Caption: Chemical interactions leading to peak tailing.

Chelation_Diagram cluster_system HPLC System Stainless Steel Frit Stainless Steel Frit metal_ion Metal Ions (Fe²⁺, Cu²⁺) Stainless Steel Frit->metal_ion leaches Tubing Tubing Tubing->metal_ion leaches complex Analyte-Metal Complex metal_ion->complex chelation analyte 2,4,6-Trihydroxybenzoic Acid analyte->complex chromatogram Resulting Chromatogram (Split or Tailing Peak) complex->chromatogram

Caption: Chelation of 2,4,6-Trihydroxybenzoic acid with metal ions.

References

Technical Support Center: Troubleshooting Low Recovery of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 2,4,6-Trihydroxybenzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2,4,6-Trihydroxybenzoic acid that might affect its recovery?

A1: Understanding the physicochemical properties of 2,4,6-Trihydroxybenzoic acid is crucial for optimizing its extraction and analysis. Key properties are summarized in the table below.

PropertyValueImplication for Recovery
Molecular Formula C₇H₆O₅[1][2]-
Molecular Weight 170.12 g/mol [1][2]-
Appearance Light beige solid[1]Visual identification of the pure compound.
Melting Point ~210 °C (with decomposition)[1][3]High temperatures during extraction should be avoided to prevent degradation.
pKa 1.68 (at 25℃)[1]The molecule is a relatively strong acid. For efficient extraction into organic solvents, the pH of the sample should be adjusted to be well below the pKa (e.g., pH < -0.32) to ensure the molecule is in its neutral, less polar form.
Solubility Soluble in water, ethanol, and methanol[4]; Slightly soluble in DMSO[1]The choice of extraction solvent is critical. A polar solvent like methanol or ethanol is generally suitable. Water solubility suggests that liquid-liquid extractions will require pH adjustment and an appropriate organic solvent to partition the analyte.
Stability Susceptible to degradation, especially at high temperatures and certain pH values.[5] Can be oxidized.[5]Samples should be processed quickly, kept cool, and protected from light. The use of antioxidants like ascorbic acid during extraction may be beneficial.[6] Long-term storage of biological samples should be at -80°C.[7]

Q2: I am experiencing low recovery of 2,4,6-Trihydroxybenzoic acid from plant material. What are the most common reasons?

A2: Low recovery from plant samples is a common issue and can stem from several factors throughout the experimental workflow. Here are some of the most frequent causes:

  • Incomplete Extraction: The extraction solvent and method may not be optimal for releasing the analyte from the plant matrix. Phenolic compounds are often bound to cell wall components.[8]

  • Analyte Degradation: 2,4,6-Trihydroxybenzoic acid is a phenolic compound and can be susceptible to enzymatic degradation, oxidation, and thermal degradation during sample preparation and extraction.[5][9]

  • Suboptimal pH: The pH of the extraction solvent can significantly impact the solubility and stability of the analyte. For phenolic acids, an acidic environment is often preferred to keep them in their protonated, less polar form, which aids in extraction with organic solvents.[10]

  • Matrix Effects: Co-extracted compounds from the complex plant matrix can interfere with the quantification of the target analyte, leading to suppression or enhancement of the analytical signal.

Below is a troubleshooting workflow to address low recovery from plant samples:

LowRecoveryTroubleshooting Start Low Recovery of 2,4,6-Trihydroxybenzoic Acid CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Analyte Degradation Start->CheckDegradation CheckCleanup Assess Sample Clean-up Start->CheckCleanup CheckAnalysis Verify Analytical Method Start->CheckAnalysis Solvent Optimize Solvent System (e.g., acidified methanol/ethanol) CheckExtraction->Solvent Issue: Incomplete Extraction Method Consider Alternative Method (UAE, MAE, PLE) CheckExtraction->Method Issue: Inefficient Method Temp Control Temperature (e.g., use ice baths) CheckDegradation->Temp Issue: Thermal Degradation Antioxidant Add Antioxidants (e.g., ascorbic acid) CheckDegradation->Antioxidant Issue: Oxidation SPE Optimize SPE Protocol (sorbent, pH, solvents) CheckCleanup->SPE Issue: Poor SPE performance LLE Optimize LLE Protocol (solvent, pH, partitioning) CheckCleanup->LLE Issue: Inefficient LLE Calibration Check Calibration Curve and Standards CheckAnalysis->Calibration Issue: Inaccurate Quantification MatrixMatched Use Matrix-Matched Standards CheckAnalysis->MatrixMatched Issue: Matrix Effects End Improved Recovery Solvent->End Method->End Temp->End Antioxidant->End SPE->End LLE->End Calibration->End MatrixMatched->End

Caption: Troubleshooting workflow for low recovery.

Q3: What are the recommended extraction techniques for 2,4,6-Trihydroxybenzoic acid?

A3: The choice of extraction technique depends on the sample matrix. Both conventional and modern methods can be effective.

Extraction TechniquePrincipleAdvantagesDisadvantagesRecommended for
Maceration Soaking the sample in a solvent for an extended period.[11]Simple, low cost.Time-consuming, may have lower efficiency.Plant materials.
Soxhlet Extraction Continuous extraction with a cycling solvent.[11][12]Efficient for solid samples.Requires specialized glassware, can be time-consuming, thermal degradation risk.[12]Plant materials, solid samples.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6][9]Faster extraction, lower solvent consumption.[9]May generate heat, requiring temperature control.Plant materials, biological tissues.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.[9]Very fast, reduced solvent use.[9]Risk of thermal degradation if not controlled.[9]Plant materials.
Pressurized Liquid Extraction (PLE) Uses elevated temperatures and pressures to increase extraction efficiency.[13]Fast, efficient, and requires less solvent.Requires specialized equipment.Plant materials, solid samples.
Solid-Phase Extraction (SPE) Partitions the analyte between a solid sorbent and the liquid sample.[7]Good for sample clean-up and concentration.[7]Requires method development to select the appropriate sorbent and solvents.Biological fluids (plasma, urine), complex liquid samples.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.[7]Simple, effective for cleaning up samples.Can be labor-intensive and use large volumes of organic solvents.Biological fluids, aqueous samples.

Experimental Protocols

Protocol 1: Extraction of 2,4,6-Trihydroxybenzoic Acid from Plant Material

This protocol provides a general method for extracting 2,4,6-Trihydroxybenzoic acid from dried plant material.

  • Sample Preparation:

    • Dry the plant material at room temperature, protected from direct sunlight.

    • Grind the dried material into a fine powder using a laboratory mill.[14]

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol acidified with 0.1% formic acid. The acid helps to keep the phenolic acid in its protonated form.

    • Perform ultrasonic-assisted extraction (UAE) for 30 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for cleaning up plasma samples for the analysis of 2,4,6-Trihydroxybenzoic acid by LC-MS/MS.[7]

  • Sample Pre-treatment:

    • Thaw the plasma sample.

    • To 500 µL of plasma, add an internal standard (ideally, a stable isotope-labeled 2,4,6-Trihydroxybenzoic acid).

    • Acidify the sample by adding 5 µL of formic acid to adjust the pH to be at least 2 units below the pKa of the analyte.[7]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[7]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.[7]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate.[7]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7]

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.[7]

  • Dry Down and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a common method for the quantification of 2,4,6-Trihydroxybenzoic acid.[7][14]

ParameterTypical Conditions
HPLC System Standard HPLC with a UV detector.[14]
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
Mobile Phase A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) and acetonitrile or methanol.[4][7]
Flow Rate 1.0 mL/min.[4]
Column Temperature 30°C.[4][14]
Detection Wavelength Set at the λmax of 2,4,6-Trihydroxybenzoic acid (around 270 nm).[4]
Injection Volume 10-20 µL.[4][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 2,4,6-Trihydroxybenzoic acid requires a derivatization step to increase its volatility.[7]

GCMS_Workflow Start Dried Sample Extract Derivatization Derivatization (e.g., Silylation with BSTFA) Start->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Separation on GC Column (e.g., DB-5ms) GC_Injection->Separation MS_Detection Mass Spectrometry Detection (EI mode) Separation->MS_Detection Data_Analysis Data Analysis (Quantification using SIM) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis.

Derivatization Protocol (Silylation):

  • Ensure the sample extract is completely dry.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Heat the reaction mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS.

Potential Degradation Pathway

2,4,6-Trihydroxybenzoic acid can be a degradation product of other phenolic compounds, such as quercetin.[5] Understanding these relationships can be important in interpreting results.

Degradation_Pathway Quercetin Quercetin Oxidized_Product 2-Protocatechuoyl- phloroglucinol carboxylic acid Quercetin->Oxidized_Product Oxidative Cleavage Product1 2,4,6-Trihydroxybenzoic acid Oxidized_Product->Product1 Hydrolysis Product2 Protocatechuic acid Oxidized_Product->Product2 Hydrolysis

Caption: Degradation of Quercetin.

References

minimizing matrix effects in LC-MS/MS analysis of 2,4,6-Trihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 2,4,6-Trihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS/MS analysis of 2,4,6-Trihydroxybenzoic acid from biological matrices?

The primary challenge in analyzing 2,4,6-Trihydroxybenzoic acid, a polar phenolic compound, in biological matrices (e.g., plasma, urine, tissue homogenates) is the "matrix effect".[1] The matrix effect is the alteration of the analyte's ionization efficiency by co-eluting endogenous components of the sample matrix.[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[2][4][5] Phospholipids are a major contributor to matrix-induced ion suppression in plasma and tissue samples.[6][7]

Q2: What are the recommended sample preparation techniques to minimize matrix effects for 2,4,6-Trihydroxybenzoic acid?

Effective sample preparation is critical for removing interfering matrix components before LC-MS/MS analysis. The choice of technique depends on the matrix and the required sensitivity. The most common methods include:

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte.[1] For phenolic acids like 2,4,6-Trihydroxybenzoic acid, reversed-phase polymeric sorbents are often used to retain the analyte while allowing polar interferences like salts and sugars to be washed away.[1] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[8]

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte from the aqueous biological matrix into an immiscible organic solvent.[1] The pH of the aqueous sample should be adjusted to at least two pH units below the pKa of the carboxylic acid group of 2,4,6-Trihydroxybenzoic acid to ensure it is in its neutral, more organic-soluble form.[6]

  • Protein Precipitation (PPT): A simpler and faster method, commonly used for plasma or serum.[1][9] It involves adding a solvent like acetonitrile to precipitate proteins. However, PPT is the least effective technique for removing other matrix components like phospholipids and often results in significant matrix effects.[8]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

The presence and magnitude of matrix effects can be determined using the post-extraction spike method.[10][11] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[11]

Q4: What is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation?

The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects.[2][12] A SIL-IS, such as ¹³C- or D-labeled 2,4,6-Trihydroxybenzoic acid, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12][13][14] This allows for accurate correction during data analysis.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

Yes, optimizing the chromatographic separation is a crucial step. The goal is to separate the elution of 2,4,6-Trihydroxybenzoic acid from the regions where significant ion suppression occurs.[4][15][16] This can be achieved by:

  • Modifying the mobile phase gradient: Adjusting the gradient steepness can alter the retention times of both the analyte and interfering compounds.[4]

  • Changing the stationary phase: Using a different column chemistry, such as an embedded polar phase column, can provide different selectivity.[4]

  • Employing Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for improving the retention of very polar analytes like 2,4,6-Trihydroxybenzoic acid and can provide separation from less polar matrix components that are problematic in reversed-phase chromatography.

Troubleshooting Guides

Problem 1: Low and Inconsistent Analyte Recovery

Potential Cause Troubleshooting Step
Incomplete Elution from SPE Cartridge Optimize the elution solvent. Increase the percentage of the organic solvent or add a small amount of a modifier (e.g., acid or base) to ensure complete desorption of the analyte.[1]
Analyte Breakthrough During SPE Loading The sample loading volume may be too high, or the flow rate is too fast. Reduce the sample volume or the loading speed. Ensure the SPE sorbent is properly conditioned and equilibrated before loading the sample.[1]
Suboptimal pH for Extraction (LLE or SPE) The pH of the sample can significantly affect the ionization state and, therefore, the retention of 2,4,6-Trihydroxybenzoic acid. Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form for reversed-phase SPE or LLE.[1][6]
Analyte Degradation 2,4,6-Trihydroxybenzoic acid may be unstable during sample processing. Keep samples on ice and minimize processing time. For plasma samples, consider using an anticoagulant and adding antioxidants like ascorbic acid. Store samples at -80°C for long-term stability.[1]

Problem 2: Significant Ion Suppression Observed

Potential Cause Troubleshooting Step
Ineffective Sample Cleanup The sample preparation method is not adequately removing interfering matrix components. Switch to a more rigorous cleanup technique. For example, if using protein precipitation, consider developing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[16]
Co-elution of Analyte and Matrix Components The analyte is eluting from the analytical column at the same time as a significant amount of matrix interferences. Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation.[4]
High Concentration of Matrix Components The concentration of matrix components is too high, overwhelming the ionization source. Dilute the sample with the initial mobile phase.[10][17] This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Inappropriate Internal Standard A structural analog internal standard may not experience the same matrix effects as the analyte. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for 2,4,6-Trihydroxybenzoic acid.[12][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard (ideally, a stable isotope-labeled 2,4,6-Trihydroxybenzoic acid).

    • Acidify the sample by adding 50 µL of 2% phosphoric acid to ensure the analyte is in its non-ionized form.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2,4,6-Trihydroxybenzoic acid and its internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)
Protein Precipitation (PPT)45 ± 895 ± 5
Liquid-Liquid Extraction (LLE)82 ± 675 ± 7
Solid-Phase Extraction (SPE)95 ± 488 ± 5

Data are illustrative and represent typical outcomes. Matrix effect is calculated as (response in matrix / response in neat solution) * 100. A value closer to 100% indicates a lower matrix effect.

Table 2: Effect of Internal Standard Type on Assay Precision

Internal Standard TypeInter-day Precision (%CV)
Structural Analog12.5
Stable Isotope-Labeled3.8

Data are illustrative. %CV represents the coefficient of variation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of 2,4,6-Trihydroxybenzoic acid.

Troubleshooting_Logic Start Poor Quantitative Results Check_Recovery Assess Analyte Recovery Start->Check_Recovery Low_Recovery Recovery < 70%? Check_Recovery->Low_Recovery Check_ME Evaluate Matrix Effects High_ME Matrix Effect significant? Check_ME->High_ME Low_Recovery->Check_ME No Optimize_SPE Optimize SPE/LLE Protocol Low_Recovery->Optimize_SPE Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE) High_ME->Improve_Cleanup Yes Acceptable_Results Acceptable Results High_ME->Acceptable_Results No Optimize_SPE->Check_Recovery Optimize_Chroma Optimize Chromatography Improve_Cleanup->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Acceptable_Results

Caption: Troubleshooting logic for addressing poor quantitative results.

References

Technical Support Center: Optimizing Solubility of 2,4,6-Trihydroxybenzoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid) for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-Trihydroxybenzoic acid and what are its primary biological activities?

A1: 2,4,6-Trihydroxybenzoic acid is a phenolic acid and a metabolite of dietary flavonoids.[1][2] Its principal biological activity of interest is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] This inhibition can lead to cell cycle arrest and reduced cancer cell proliferation.[3]

Q2: What are the main challenges in dissolving 2,4,6-Trihydroxybenzoic acid for in vitro experiments?

A2: The primary challenge is its limited solubility in aqueous buffers, which are the basis for most cell culture media. Direct dissolution in aqueous solutions can be difficult and may result in precipitation, especially at higher concentrations. The compound is a weak triprotic acid and its stability can be influenced by pH.[5]

Q3: Which solvents are recommended for preparing stock solutions of 2,4,6-Trihydroxybenzoic acid?

A3: Organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a highly effective solvent for 2,4,6-Trihydroxybenzoic acid.[1] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used.[6]

Q4: How should I store stock solutions of 2,4,6-Trihydroxybenzoic acid?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: How do I prepare working solutions in my cell culture medium from a stock solution?

A5: To prepare a working solution, the concentrated stock solution (e.g., in DMSO) should be serially diluted into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/media The concentration of 2,4,6-Trihydroxybenzoic acid exceeds its solubility limit in the final aqueous solution.- Increase the proportion of the organic solvent in the final solution, ensuring it remains non-toxic to the cells.- Prepare a more dilute stock solution and add a larger volume to the final medium.- Gently warm the solution to 37°C and use sonication to aid dissolution.[1]
Inconsistent experimental results - Degradation of the compound in the stock or working solution.- Incomplete dissolution of the compound.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Visually inspect for any precipitate before use. If present, follow the solubilization steps above.- Ensure the stock solution has been stored correctly at -20°C or -80°C.[1]
No observable biological effect - Insufficient cellular uptake of the compound.- The compound has degraded.- Confirm that the cell line used expresses the SLC5A8 transporter, which is necessary for the cellular uptake of 2,4,6-Trihydroxybenzoic acid.[3][4]- Use freshly prepared solutions.

Quantitative Solubility Data

The following table summarizes the solubility of 2,4,6-Trihydroxybenzoic acid and structurally related compounds in common laboratory solvents.

Compound Solvent Solubility Molar Equivalent
2,4,6-Trihydroxybenzoic Acid DMSO100 mg/mL[1]587.82 mM[1]
Phloroglucinol (related compound)Ethanol~25 mg/mL[6]~198.2 mM
DMSO~15 mg/mL[6]~119.0 mM
DMF~30 mg/mL[6]~237.9 mM
Gallic Acid (related compound)Ethanol~16 mg/mL[7]~94.0 mM
DMSO~25 mg/mL[7]~147.0 mM
PBS (pH 7.2)~2 mg/mL[7]~11.8 mM

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 17.01 mg of 2,4,6-Trihydroxybenzoic acid powder (Molecular Weight: 170.12 g/mol ).

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.[1]

  • Solubilization: To aid dissolution, gently warm the tube to 37°C and use an ultrasonic bath until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile PBS or serum-free medium to create a 1 mM solution. Mix thoroughly by gentle vortexing.

  • Final Dilution: Add 100 µL of the 1 mM intermediate dilution to 900 µL of your complete cell culture medium to achieve a final concentration of 100 µM.

  • Mixing and Use: Mix gently by inverting the tube. Use the working solution immediately for your in vitro assay.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2,4,6-Trihydroxybenzoic Acid add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm (37°C) & Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment intermediate_dilution Intermediate Dilution (e.g., 1 mM) thaw->intermediate_dilution final_dilution Final Dilution in Cell Culture Medium intermediate_dilution->final_dilution use Use Immediately in Assay final_dilution->use

Caption: Experimental workflow for preparing 2,4,6-Trihydroxybenzoic acid solutions.

signaling_pathway cluster_cell Cell thba_ext 2,4,6-Trihydroxybenzoic Acid (Extracellular) slc5a8 SLC5A8 Transporter thba_ext->slc5a8 Uptake thba_int 2,4,6-Trihydroxybenzoic Acid (Intracellular) slc5a8->thba_int cdk CDK1, CDK2, CDK4 thba_int->cdk Inhibition p21_p27 p21Cip1 & p27Kip1 (CDK Inhibitors) thba_int->p21_p27 Induces Expression cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes p21_p27->cdk Inhibition proliferation Cell Proliferation cell_cycle->proliferation

Caption: Signaling pathway of 2,4,6-Trihydroxybenzoic acid in cancer cells.

References

Technical Support Center: 2,4,6-Trihydroxybenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4,6-Trihydroxybenzoic acid (THBA) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,4,6-Trihydroxybenzoic acid solutions?

A1: For optimal stability, stock solutions of 2,4,6-Trihydroxybenzoic acid should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed, light-protected containers at low temperatures. Based on general recommendations for phenolic compounds, storage at -20°C or -80°C is advisable to minimize degradation.

Q2: What are the primary factors that can affect the stability of 2,4,6-Trihydroxybenzoic acid solutions?

A2: The stability of 2,4,6-Trihydroxybenzoic acid in solution is primarily influenced by:

  • pH: Extremes in pH, particularly alkaline conditions, can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: What is the main degradation pathway for 2,4,6-Trihydroxybenzoic acid in solution?

A3: A primary degradation pathway for 2,4,6-Trihydroxybenzoic acid in solution, particularly when heated, is decarboxylation to form 1,3,5-trihydroxybenzene (phloroglucinol).[1] This reaction is a common fate of salicylic acid derivatives. Further oxidation of the aromatic ring can also occur, leading to the formation of colored degradation products.

Q4: How can I monitor the stability of my 2,4,6-Trihydroxybenzoic acid solution?

A4: The stability of a 2,4,6-Trihydroxybenzoic acid solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] Such a method should be able to separate the intact 2,4,6-Trihydroxybenzoic acid from its potential degradation products, allowing for the quantification of the parent compound over time.

Troubleshooting Guide

Issue: I am observing a color change (e.g., yellowing or browning) in my 2,4,6-Trihydroxybenzoic acid solution.

  • Possible Cause: This is likely due to oxidative degradation of the phenolic hydroxyl groups, leading to the formation of quinone-type structures. This process can be accelerated by exposure to light, elevated temperature, or alkaline pH.

  • Solution:

    • Prepare solutions fresh whenever possible.

    • Store solutions protected from light using amber vials or by wrapping containers in aluminum foil.

    • Use degassed solvents to minimize dissolved oxygen.

    • If the experimental conditions permit, maintain a slightly acidic pH.

Issue: I am seeing a decrease in the peak area of 2,4,6-Trihydroxybenzoic acid in my HPLC analysis over time, with the appearance of a new, earlier-eluting peak.

  • Possible Cause: This is a strong indication of decarboxylation, where 2,4,6-Trihydroxybenzoic acid loses its carboxylic acid group to form phloroglucinol. Phloroglucinol is less polar and will therefore have a shorter retention time on a reversed-phase HPLC column.

  • Solution:

    • Confirm the identity of the new peak by comparing its retention time and UV spectrum to a phloroglucinol standard.

    • To minimize decarboxylation, avoid high temperatures and strongly acidic or basic conditions during sample preparation and analysis.

Issue: My quantitative results for 2,4,6-Trihydroxybenzoic acid are inconsistent.

  • Possible Cause: Inconsistent results can arise from ongoing degradation during the experimental workflow. The rate of degradation may not be uniform across all samples if they are processed or analyzed at different times or under slightly different conditions.

  • Solution:

    • Ensure a consistent and minimized timeframe for sample preparation and analysis.

    • Maintain all samples at a low temperature (e.g., on ice or in a cooled autosampler) throughout the process.

    • Use an internal standard in your analytical method to correct for variations in sample handling and injection volume.

Quantitative Data on Stability

The following tables present representative data from a hypothetical forced degradation study on a 0.1 mg/mL solution of 2,4,6-Trihydroxybenzoic acid. This data illustrates the expected trends in stability under various stress conditions.

Table 1: Effect of pH on the Stability of 2,4,6-Trihydroxybenzoic Acid at 50°C

pHTime (hours)% Remaining 2,4,6-Trihydroxybenzoic Acid
3.00100.0
2498.5
4897.1
7.00100.0
2495.2
4890.8
9.00100.0
2485.3
4872.1

Table 2: Effect of Temperature on the Stability of 2,4,6-Trihydroxybenzoic Acid at pH 7.0

Temperature (°C)Time (hours)% Remaining 2,4,6-Trihydroxybenzoic Acid
40100.0
4899.8
250100.0
4897.5
500100.0
4890.8

Table 3: Effect of Light Exposure on the Stability of 2,4,6-Trihydroxybenzoic Acid at 25°C and pH 7.0

ConditionTime (hours)% Remaining 2,4,6-Trihydroxybenzoic Acid
Protected from Light0100.0
2498.8
Exposed to UV Light0100.0
2492.1

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4,6-Trihydroxybenzoic Acid

This protocol outlines the conditions for inducing degradation of 2,4,6-Trihydroxybenzoic acid to understand its stability profile.[3]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 2,4,6-Trihydroxybenzoic acid in methanol.

  • Preparation of Stress Samples: For each condition, dilute the stock solution to 0.1 mg/mL in the respective stress medium.

    • Acidic Hydrolysis: 0.1 N HCl, incubate at 60°C for 4 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH, incubate at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solution in water at 80°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for 2,4,6-Trihydroxybenzoic Acid

This protocol describes a reversed-phase HPLC method capable of separating 2,4,6-Trihydroxybenzoic acid from its primary degradation product, phloroglucinol.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% B

    • 10-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-25 min: 90-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Data Analysis: The peak for 2,4,6-Trihydroxybenzoic acid will have a longer retention time than the peak for its less polar degradation product, phloroglucinol. Quantify the peak areas to determine the percentage of remaining 2,4,6-Trihydroxybenzoic acid.

Visualizations

degradation_pathway THBA 2,4,6-Trihydroxybenzoic Acid PG 1,3,5-Trihydroxybenzene (Phloroglucinol) THBA->PG Decarboxylation (Heat, pH extremes) Oxidation_Products Oxidized Products (e.g., Quinones) THBA->Oxidation_Products Oxidation (O2, Light)

Caption: Primary degradation pathways of 2,4,6-Trihydroxybenzoic acid.

troubleshooting_workflow cluster_observe Observation cluster_identify Identification cluster_action Actionable Solutions Observe Observe Instability Issue Color_Change Color Change in Solution? Observe->Color_Change New_Peak New Peak in HPLC? Observe->New_Peak Color_Change->New_Peak No Protect Protect from Light Use Degassed Solvents Control pH Color_Change->Protect Yes Confirm_Decarboxylation Confirm Peak Identity (vs. Standard) Avoid High Temp. New_Peak->Confirm_Decarboxylation Yes

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 2,4,6-Trihydroxybenzoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trihydroxybenzoic acid. The information provided is intended to assist in the design and interpretation of stress testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,4,6-Trihydroxybenzoic acid under stress conditions?

The primary degradation pathway for 2,4,6-Trihydroxybenzoic acid, particularly under thermal stress, is decarboxylation to form phloroglucinol (1,3,5-trihydroxybenzene)[1][2]. Subsequent degradation of the phloroglucinol ring structure can then occur, especially under oxidative and alkaline conditions[3]. Other potential degradation pathways, inferred from studies on similar phenolic acids, may include hydroxylation of the aromatic ring to form other polypenolic compounds or cleavage of the aromatic ring under harsh oxidative conditions.

Q2: Which stress conditions are most likely to cause significant degradation of 2,4,6-Trihydroxybenzoic acid?

Based on studies of its primary degradation product, phloroglucinol, 2,4,6-Trihydroxybenzoic acid is expected to be most susceptible to oxidative and alkaline conditions [3]. Thermal stress is also a critical factor due to the potential for decarboxylation[1][2]. It is likely to be relatively stable under acidic and photolytic stress[3].

Q3: What are the expected degradation products of 2,4,6-Trihydroxybenzoic acid?

The primary and most well-documented degradation product is phloroglucinol , formed via decarboxylation[1][2]. Under oxidative and alkaline stress, further degradation of phloroglucinol can lead to the formation of various oxidized and ring-opened products. While specific degradation products of 2,4,6-Trihydroxybenzoic acid under these conditions are not extensively detailed in the literature, studies on the degradation of anthocyanins and flavonols, which can produce 2,4,6-Trihydroxybenzoic acid as an intermediate, have identified compounds such as protocatechuic acid and 2,4-dihydroxybenzoic acid as further degradation products under varying pH and thermal conditions[4]. Additionally, the degradation of flavonols in boiling water has been shown to produce 1,3,5-benzenetriol (phloroglucinol) , 3,4,5-trihydroxybenzoic acid , and 2,4,6-trihydroxybenzaldehyde .

Q4: How can I monitor the degradation of 2,4,6-Trihydroxybenzoic acid and identify its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of 2,4,6-Trihydroxybenzoic acid and separating it from its degradation products[3][5]. For the identification of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred method as it provides molecular weight and fragmentation information, which is crucial for structure elucidation[6][7][8].

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid loss of 2,4,6-Trihydroxybenzoic acid in solution at room temperature. Alkaline pH of the solution.Buffer the solution to a neutral or slightly acidic pH. Store solutions at refrigerated or frozen temperatures.
Appearance of a new, major peak in HPLC analysis after heating the sample. Thermal decarboxylation.The new peak is likely phloroglucinol. Confirm its identity by comparing the retention time and UV spectrum with a phloroglucinol standard.
Multiple unknown peaks observed in HPLC after exposure to an oxidizing agent (e.g., H₂O₂). Oxidative degradation of the aromatic ring.Use LC-MS/MS to obtain mass spectral data for the unknown peaks to aid in their identification. These may be hydroxylated or ring-opened products.
Inconsistent degradation results under the same stress conditions. Variability in experimental parameters.Ensure precise control of temperature, pH, light exposure, and concentration of stressor agents. Use a calibrated and validated stability chamber.
Difficulty in separating 2,4,6-Trihydroxybenzoic acid from its degradation products by HPLC. Suboptimal HPLC method.Develop a stability-indicating HPLC method. This typically involves using a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol[3][5][9].

Quantitative Data Summary

The following table summarizes the expected degradation behavior of 2,4,6-Trihydroxybenzoic acid based on available literature for the parent compound and its primary degradation product, phloroglucinol. Note: Specific quantitative data for 2,4,6-Trihydroxybenzoic acid is limited; this table provides a qualitative summary to guide experimental design.

Stress Condition Expected Degradation Products Relative Stability Primary Degradation Pathway
Thermal PhloroglucinolModerately StableDecarboxylation
Photolytic (UV/Vis) Minimal degradation expectedStable-
Oxidative (e.g., H₂O₂) Phloroglucinol, various oxidized aromatic and ring-opened productsSusceptibleOxidation of the aromatic ring
Acidic (e.g., 0.1 M HCl) Minimal degradation expectedStable-
Alkaline (e.g., 0.1 M NaOH) Phloroglucinol, various oxidized and rearranged productsSusceptibleDecarboxylation and/or degradation of the aromatic ring

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4,6-Trihydroxybenzoic Acid

This protocol outlines the general procedure for subjecting 2,4,6-Trihydroxybenzoic acid to various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.

1. Materials and Reagents:

  • 2,4,6-Trihydroxybenzoic acid (analytical standard grade)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

  • pH meter

  • Stability chamber or oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh 10 mg of 2,4,6-Trihydroxybenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 2 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of 2,4,6-Trihydroxybenzoic acid in a hot air oven at 105°C for 24 hours.

    • After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of 2,4,6-Trihydroxybenzoic acid (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

4. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of 2,4,6-Trihydroxybenzoic acid and its degradation products.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or scan with DAD to determine the optimal wavelength for all components)

  • Injection Volume: 20 µL

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 2,4,6-THBA Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidative Oxidative Degradation stock->oxidative thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknown peaks quant Quantify Degradation hplc->quant pathway Propose Degradation Pathway lcms->pathway quant->pathway

Caption: Experimental workflow for forced degradation studies of 2,4,6-Trihydroxybenzoic acid.

degradation_pathway parent 2,4,6-Trihydroxybenzoic Acid decarboxylated Phloroglucinol (1,3,5-Trihydroxybenzene) parent->decarboxylated Thermal Stress (Decarboxylation) hydroxylated Other Polyphenolic Acids (e.g., Protocatechuic Acid) parent->hydroxylated Potential Minor Pathway (Oxidative/pH Stress) oxidized Oxidized & Ring-Opened Products decarboxylated->oxidized Oxidative/Alkaline Stress

Caption: Proposed primary degradation pathway of 2,4,6-Trihydroxybenzoic acid under stress conditions.

References

Technical Support Center: Purification of 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-Trihydroxybenzoic acid monohydrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting

Q1: My this compound is not dissolving in hot water.

A1: There are several potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough water. For recrystallization, the goal is to dissolve the compound in a minimal amount of boiling solvent. Cautiously add more hot water in small increments until the solid dissolves.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and a small amount of particulate matter remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

  • Incorrect Solvent: While water is the most commonly cited solvent for the recrystallization of 2,4,6-Trihydroxybenzoic acid, if your product is particularly impure, a different solvent system may be required.[1][2] Consider a mixed solvent system, such as water with a small amount of a miscible organic solvent like ethanol or acetone.

Q2: The compound "oiled out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. Here are some solutions:

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too quickly at a higher temperature. Reheat the mixture until the oil dissolves and add a small amount of additional hot solvent. Allow the solution to cool more slowly.

  • Slower Cooling: Rapid cooling can promote oiling out. Let the solution cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: The boiling point of your solvent might be too high. If using a mixed solvent system, try adjusting the ratio to lower the boiling point.

Q3: No crystals have formed even after the solution has cooled completely.

A3: This is likely due to either using too much solvent or the solution being supersaturated. Try the following in order:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

Q4: The purity of my recrystallized this compound is still low.

A4: Low purity after recrystallization can be due to several factors:

  • Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice. Ensure the solution cools slowly and undisturbed.

  • Insufficient Washing: The surface of the crystals may be coated with impure mother liquor. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Co-precipitation of Impurities: If an impurity has very similar solubility properties to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Consider using a different solvent system for the second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water is the most commonly recommended solvent for the recrystallization of this compound due to the compound's good solubility in hot water and lower solubility in cold water.[1] For highly impure samples, a mixed solvent system, such as water-ethanol, may be beneficial.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can include unreacted starting materials, such as phloroglucinol, and by-products from the synthesis, which could include other isomers of trihydroxybenzoic acid or partially hydroxylated benzoic acids. Degradation products like protocatechuic acid and 2,4-dihydroxybenzoic acid can also be present.

Q3: How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable technique for purifying this compound, especially for removing impurities with different polarities. Due to its polar nature, a normal-phase silica gel column with a polar mobile phase is a common choice.

Q5: Is preparative HPLC a viable option for achieving high purity?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity this compound, particularly for small-scale purifications or for isolating it from a complex mixture. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier like acetonitrile or methanol is a typical starting point.

Data Presentation

Table 1: Solubility of 2,4,6-Trihydroxybenzoic Acid

SolventSolubilityTemperature (°C)Source
Water5.97 g/L (Predicted)25[3]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[1]
MethanolSlightly SolubleNot Specified[1]

Note: Experimental temperature-dependent solubility data for this compound is limited. The solubility in water is expected to increase significantly with temperature.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturated Solution: Continue adding small portions of hot deionized water until the solid just dissolves. Avoid adding an excess of water to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and the eluent). Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting the column with a suitable mobile phase. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate or adding methanol), is often effective for separating compounds of varying polarities.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude 2,4,6-Trihydroxybenzoic acid monohydrate Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool FilterWash Vacuum Filtration & Washing Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure Crystals Dry->Pure TroubleshootingRecrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem No Crystals Form Cooling->Problem Issue? OilingOut Compound Oils Out Problem->OilingOut Oiling? Scratch Scratch flask interior Problem->Scratch No LowPurity Purity is Low OilingOut->LowPurity Low Purity? ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent Yes RecrystallizeAgain Recrystallize again LowPurity->RecrystallizeAgain Yes End Successful Purification LowPurity->End No Seed Add seed crystal Scratch->Seed ReduceSolvent Reduce solvent volume Seed->ReduceSolvent ReduceSolvent->End SlowCooling Cool more slowly ReheatAddSolvent->SlowCooling ChangeSolvent Change solvent system SlowCooling->ChangeSolvent ChangeSolvent->End WashThoroughly Wash crystals thoroughly with cold solvent RecrystallizeAgain->WashThoroughly WashThoroughly->End

References

storage conditions to prevent degradation of 2,4,6-Trihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2,4,6-Trihydroxybenzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2,4,6-Trihydroxybenzoic acid?

A1: To ensure the long-term stability of solid 2,4,6-Trihydroxybenzoic acid, it should be stored in a tightly sealed container in a dry and cool place.[1] Some suppliers recommend storage under an inert gas atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, as it is sensitive to both.[2][3] For extended storage, refrigeration is recommended.

Q2: How should I store solutions of 2,4,6-Trihydroxybenzoic acid?

A2: Solutions of 2,4,6-Trihydroxybenzoic acid, typically prepared in solvents like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4] These aliquots should be stored at low temperatures.

Q3: What is the shelf life of 2,4,6-Trihydroxybenzoic acid under recommended storage conditions?

A3: The shelf life can vary depending on the supplier and the specific storage conditions. However, general guidelines suggest that the solid powder can be stored for up to 3 years at -20°C and 2 years at 4°C.[4] Solutions in DMSO are stable for shorter periods, typically up to 6 months at -80°C and 1 month at -20°C.[4]

Q4: What are the signs of degradation of 2,4,6-Trihydroxybenzoic acid?

A4: Visual signs of degradation in the solid form can include a change in color from off-white or light yellow to a darker shade.[4] For solutions, precipitation or a color change may indicate degradation. In experimental results, a loss of biological activity or the appearance of unexpected peaks in analytical techniques like HPLC are strong indicators of degradation.

Q5: What are the known degradation products of 2,4,6-Trihydroxybenzoic acid?

A5: Degradation of 2,4,6-Trihydroxybenzoic acid can lead to the formation of other phenolic compounds. Protocatechuic acid and 2,4-dihydroxybenzoic acid have been identified as potential degradation products under certain conditions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of 2,4,6-Trihydroxybenzoic acid stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the solid using a suitable analytical method (e.g., HPLC, NMR).
Improper storage of the solution (e.g., repeated freeze-thaw cycles).[4]Aliquot new stock solutions into single-use volumes and store at the recommended temperature.
Change in physical appearance (color, solubility) Exposure to air, light, or moisture.[2]Discard the degraded compound. Ensure future storage is in a tightly sealed container, in a dark, dry place, and potentially under an inert atmosphere.
Contamination.Use fresh, high-purity solvents and sterile techniques when preparing solutions.
Loss of biological activity Degradation of the compound.Confirm the identity and purity of the compound using analytical methods. If degradation is confirmed, procure a new batch of the compound.
Incorrect solvent or pH of the experimental medium.Ensure the solvent and pH are compatible with 2,4,6-Trihydroxybenzoic acid and the experimental setup.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid Powder -20°CUp to 3 years[4]Store in a tightly sealed container, protected from light, moisture, and air.[1][2]
4°CUp to 2 years[4]Store in a tightly sealed container, protected from light, moisture, and air.[1][2]
2-8°CNot specifiedRecommended for short-term storage; must be kept dry and tightly closed.[2][3]
In Solvent (e.g., DMSO) -80°CUp to 6 months[4]Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 month[4]Aliquot to avoid repeated freeze-thaw cycles.[4]

Experimental Protocol: Stability Assessment of 2,4,6-Trihydroxybenzoic Acid

This protocol outlines a method to assess the stability of 2,4,6-Trihydroxybenzoic acid under various storage conditions.

1. Materials:

  • 2,4,6-Trihydroxybenzoic acid (solid)
  • High-purity solvent (e.g., DMSO, Methanol)
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
  • Inert gas (e.g., nitrogen or argon)
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Initial Analysis (Time 0):
  • Prepare a stock solution of 2,4,6-Trihydroxybenzoic acid in the chosen solvent at a known concentration.
  • Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Sample Preparation and Storage:
  • Aliquot the stock solution into several sets of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature with light exposure, room temperature in the dark).
  • For solid stability testing, place accurately weighed amounts of the solid compound into separate vials for each condition.
  • For testing the effect of atmosphere, store a set of samples under an inert gas.
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • For solid samples, dissolve them in the solvent to the initial concentration.
  • Analyze each sample by HPLC under the same conditions as the initial analysis.
  • Data Analysis:
  • Compare the peak area of 2,4,6-Trihydroxybenzoic acid in each sample to the baseline measurement.
  • Calculate the percentage of degradation over time for each condition.
  • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Visible Change in Compound check_storage Review Storage and Handling Procedures start->check_storage analytical_chem Perform Analytical Chemistry (e.g., HPLC, LC-MS) check_storage->analytical_chem is_degraded Degradation Confirmed? analytical_chem->is_degraded discard Discard Compound and Procure New Stock is_degraded->discard Yes review_protocol Review Experimental Protocol (Solvent, pH, etc.) is_degraded->review_protocol No end Problem Resolved discard->end review_protocol->end

Caption: Troubleshooting workflow for suspected degradation.

G cluster_pathway Potential Degradation Pathway thba 2,4,6-Trihydroxybenzoic Acid protocatechuic_acid Protocatechuic Acid thba->protocatechuic_acid dihydroxybenzoic_acid 2,4-Dihydroxybenzoic Acid thba->dihydroxybenzoic_acid other_products Other Degradation Products thba->other_products degradation_factors Degradation Factors (e.g., Light, Heat, Oxygen, Moisture) degradation_factors->thba

Caption: Potential degradation products of 2,4,6-Trihydroxybenzoic acid.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2,4,6-Trihydroxybenzoic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids are a significant class of secondary plant metabolites renowned for their diverse biological activities, particularly their antioxidant properties. Their capacity to neutralize free radicals and mitigate oxidative stress positions them as valuable compounds in the prevention and treatment of various diseases. This guide provides an objective comparison of the antioxidant activities of two trihydroxybenzoic acid isomers: 2,4,6-Trihydroxybenzoic acid and gallic acid (3,4,5-Trihydroxybenzoic acid). While structurally similar, the spatial arrangement of their hydroxyl groups significantly influences their antioxidant potential.

Gallic acid is a well-documented and potent antioxidant widely distributed in the plant kingdom.[1] In contrast, 2,4,6-Trihydroxybenzoic acid is less common, and available data consistently demonstrates its comparatively limited antioxidant capacity.[1][2] This guide synthesizes experimental data to provide a clear comparison for researchers and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of 2,4,6-Trihydroxybenzoic acid and gallic acid has been assessed using various established in vitro assays. The following tables summarize the quantitative data, offering a direct comparison of their performance in radical scavenging and metal-reducing assays.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of a compound required to scavenge 50% of the free radicals in an assay. A lower IC50 value signifies higher antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
2,4,6-Trihydroxybenzoic Acid > 1000 (Negligible activity)[2]> 50 (Low activity)[2]
Gallic Acid 2.42 - 30.53[2]~21[2]

Note: IC50 values for gallic acid may vary across studies due to differing experimental conditions.

Table 2: Metal Reducing Power

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to donate an electron to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

CompoundFRAP Value
2,4,6-Trihydroxybenzoic Acid Poor activity[3]
Gallic Acid High activity[3]

Antioxidant Mechanisms and Signaling Pathways

The antioxidant action of phenolic acids is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).[3]

Gallic Acid: A Multi-faceted Antioxidant

Gallic acid's potent antioxidant activity is not only due to its direct radical scavenging ability but also its influence on cellular signaling pathways that regulate endogenous antioxidant defenses.[4]

  • Nrf2 Signaling Pathway: Gallic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxifying enzymes, thereby enhancing the cell's intrinsic ability to combat oxidative stress.

  • NF-κB and MAPK Pathways: Gallic acid can also modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are intricately linked to oxidative stress.[4][6] By inhibiting these pathways, gallic acid can reduce the production of pro-inflammatory and pro-oxidant mediators.

Gallic_Acid_Signaling_Pathway Gallic_Acid Gallic Acid ROS Reactive Oxygen Species (ROS) Nrf2_Activation Nrf2 Activation Gallic_Acid->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Gallic_Acid->NFkB_Inhibition MAPK_Modulation MAPK Pathway Modulation Gallic_Acid->MAPK_Modulation ROS->Nrf2_Activation Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation Reduced Inflammation NFkB_Inhibition->Inflammation MAPK_Modulation->Inflammation Inflammation->Oxidative_Stress Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Compound and Standard Dilutions Mixing Mix Compound/Standard with Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate at Specific Temperature and Time Mixing->Incubation Absorbance Measure Absorbance at Specific Wavelength Incubation->Absorbance Calculation Calculate % Inhibition or Reducing Power Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Guide to the Cytotoxicity of 2,4,6-Trihydroxybenzoic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic and anti-proliferative effects of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a metabolite of dietary flavonoids, with other common phenolic acids. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

Phenolic acids, widely found in plant-based foods, are a subject of growing interest in cancer research due to their potential anti-cancer properties. This guide focuses on comparing the biological activity of 2,4,6-Trihydroxybenzoic acid with other structurally related phenolic acids, namely Gallic Acid (3,4,5-Trihydroxybenzoic acid), Protocatechuic Acid (3,4-Dihydroxybenzoic acid), and 4-Hydroxybenzoic acid. While these compounds share a common benzoic acid backbone, the number and arrangement of hydroxyl groups significantly influence their mechanisms of action and cytotoxic potential.

Comparative Analysis of Anti-Cancer Activity

Recent studies reveal that 2,4,6-Trihydroxybenzoic acid exhibits a distinct anti-proliferative mechanism compared to the direct cytotoxic effects observed with other phenolic acids like gallic acid and protocatechuic acid.[1]

Anti-proliferative Activity of 2,4,6-Trihydroxybenzoic Acid

The primary anti-cancer activity of 2,4,6-THBA is attributed to its ability to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation. The cellular uptake of 2,4,6-THBA is dependent on the presence of the SLC5A8 transporter.[2] In colorectal cancer cell lines such as HCT-116, HT-29, and Caco-2, 2,4,6-THBA did not show direct cytotoxicity but rather an anti-proliferative effect in cells expressing functional SLC5A8.[2]

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Phenolic Acids

CompoundTarget CDKIC₅₀ (µM)
2,4,6-Trihydroxybenzoic Acid CDK1580 ± 57
CDK2262 ± 29
CDK4403 ± 63
Gallic Acid CDK1, CDK2, CDK4No significant inhibition
Protocatechuic Acid CDK1No significant inhibition

Data sourced from Sankaranarayanan R, et al. (2019).[2]

Cytotoxicity of Other Phenolic Acids

In contrast to the anti-proliferative action of 2,4,6-THBA, other phenolic acids such as gallic acid and protocatechuic acid have demonstrated direct cytotoxic effects on various cancer cell lines, leading to apoptosis (programmed cell death). Their mechanisms are generally independent of CDK inhibition.[1][2]

Table 2: Comparative Cytotoxicity (IC₅₀ Values) of Phenolic Acids on Cancer Cell Lines

CompoundCell LineAssayIC₅₀ Value
Gallic Acid HCT-116 (Colon Cancer)CCK854.8 µM (24h)
SW48 (Colon Cancer)CCK841.4 µM (24h)
HCT-15 (Colon Cancer)MTT740 µmol/L (72h)[3]
Protocatechuic Acid CaCo-2 (Colon Cancer)Annexin VApoptosis induced in a dose-dependent manner[4]

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Signaling Pathways

The differential anti-cancer activities of these phenolic acids are rooted in their distinct signaling pathways.

2,4,6-Trihydroxybenzoic Acid: A CDK-Dependent Anti-proliferative Pathway

The anti-proliferative effect of 2,4,6-THBA is initiated by its transport into the cell via the SLC5A8 transporter.[2] Once inside, it inhibits CDKs, leading to the upregulation of CDK inhibitory proteins p21Cip1 and p27Kip1, which in turn causes cell cycle arrest.[2]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell 2,4,6-THBA_ext 2,4,6-Trihydroxybenzoic Acid SLC5A8 SLC5A8 Transporter 2,4,6-THBA_ext->SLC5A8 Uptake 2,4,6-THBA_int 2,4,6-THBA SLC5A8->2,4,6-THBA_int CDKs CDK1, CDK2, CDK4 2,4,6-THBA_int->CDKs Inhibition p21_p27 p21Cip1 / p27Kip1 (CDK Inhibitory Proteins) 2,4,6-THBA_int->p21_p27 Induces Expression CellCycle Cell Cycle Progression CDKs->CellCycle Promotes p21_p27->CDKs Inhibition Proliferation Cell Proliferation CellCycle->Proliferation

2,4,6-THBA Anti-proliferative Pathway
Gallic Acid: Induction of Apoptosis via Multiple Pathways

Gallic acid induces apoptosis in colon cancer cells through various mechanisms, including the downregulation of calcium channels and subsequent upregulation of the p53 signaling pathway.[5] It has also been shown to inhibit SRC and EGFR phosphorylation, leading to the activation of caspase-3 and caspase-9 and ultimately apoptosis.[6]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Gallic_Acid Gallic Acid EGFR EGFR Gallic_Acid->EGFR Inhibits Phosphorylation Ca_Channel Calcium Channels Gallic_Acid->Ca_Channel Downregulates SRC SRC Gallic_Acid->SRC Inhibits Phosphorylation EGFR->SRC p53 p53 Ca_Channel->p53 Modulates SRC->p53 Influences Mitochondrion Mitochondrion p53->Mitochondrion Activates Intrinsic Pathway Caspases Caspase-9, Caspase-3 Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Gallic Acid Apoptotic Pathways
Protocatechuic Acid: Apoptosis Induction through Oxidative Stress and Cell Cycle Regulation

Protocatechuic acid (PCA) induces apoptosis in colon cancer cells by promoting oxidative stress through the downregulation of Heme Oxygenase-1 (HO-1) and the upregulation of the cell cycle inhibitor p21.[4] It can also activate the JNK/Nrf2 survival pathway in some contexts, highlighting its complex biological activity.[7]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell PCA Protocatechuic Acid ROS Reactive Oxygen Species (ROS) PCA->ROS Increases HO1 Heme Oxygenase-1 (HO-1) PCA->HO1 Downregulates p21 p21 PCA->p21 Upregulates Apoptosis Apoptosis ROS->Apoptosis HO1->Apoptosis Inhibits CellCycle Cell Cycle Progression p21->CellCycle Arrests CellCycle->Apoptosis Leads to

Protocatechuic Acid Apoptotic Pathway

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Phenolic acid solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the phenolic acids. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat cells with phenolic acids B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

MTT Assay Experimental Workflow

Conclusion

The available evidence suggests that 2,4,6-Trihydroxybenzoic acid and other phenolic acids such as gallic acid and protocatechuic acid employ distinct mechanisms to inhibit cancer cell growth. While 2,4,6-THBA acts primarily as an anti-proliferative agent through the inhibition of CDKs, gallic acid and protocatechuic acid induce direct cytotoxicity and apoptosis through various signaling pathways. This comparative guide highlights the importance of understanding the specific molecular targets and pathways of these compounds for their potential development as anti-cancer agents. Further research, particularly direct comparative studies of these phenolic acids on a panel of cancer cell lines under standardized conditions, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Trihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trihydroxybenzoic acids (THBAs), a class of phenolic compounds found in various plant-based foods and beverages, have garnered significant interest in the scientific community for their diverse biological activities. As metabolites of more complex polyphenols, their isomeric forms exhibit a fascinating array of antioxidant, anti-inflammatory, and anticancer properties. The specific positioning of the three hydroxyl groups on the benzoic acid ring profoundly influences their therapeutic potential. This guide provides an objective comparison of the bioactivity of key THBA isomers, supported by experimental data, to aid researchers in understanding their structure-activity relationships and potential applications in drug discovery and development.

Comparative Bioactivity Data

The biological efficacy of trihydroxybenzoic acid isomers is intrinsically linked to their chemical structure. Variations in the substitution pattern of the hydroxyl groups on the aromatic ring dictate their antioxidant capacity, cytotoxic effects against cancer cells, and their ability to modulate inflammatory pathways. The following tables summarize quantitative data from various studies, offering a direct comparison of the activities of different THBA isomers.

Antioxidant Activity

The antioxidant potential of THBA isomers is a cornerstone of their bioactivity, primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used to evaluate this capacity. A lower IC50 value indicates a higher antioxidant activity.

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)Reference
3,4,5-Trihydroxybenzoic acid Gallic Acid2.4279.50[1]
2,3,4-Trihydroxybenzoic acid Pyrogallol-4-carboxylic acid---
2,4,6-Trihydroxybenzoic acid Phloroglucinol carboxylic acid> 1000 (Negligible activity)Low activity[2]

Data for 2,3,4-Trihydroxybenzoic acid was not available in a directly comparable format in the reviewed literature.

Anticancer Activity

Several THBA isomers have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a common method to assess cytotoxicity, with a lower IC50 value indicating greater potency.

IsomerCell LineIC50 (µM)Reference
3,4,5-Trihydroxybenzoic acid (Gallic Acid) HCT-116 (Colon)~30[3]
2,3,4-Trihydroxybenzoic acid HCT-116 (Colon)Dose-dependent inhibition[4]
2,4,6-Trihydroxybenzoic acid HCT-116 (Colon)Effective at 1000 µM[5]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key bioactivity assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

  • Sample Preparation : The THBA isomers are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction : A small volume of the sample solution is added to the DPPH solution in a 96-well microplate or a cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the THBA isomers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

  • Incubation : The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Molecular Mechanisms and Signaling Pathways

The biological activities of trihydroxybenzoic acid isomers are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of Inflammatory Pathways

Gallic acid (3,4,5-THBA) has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in the production of inflammatory mediators such as cytokines and enzymes like COX-2.[6]

Gallic_Acid_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates GallicAcid Gallic Acid (3,4,5-THBA) IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces GallicAcid->IKK Inhibits GallicAcid->MAPK_pathway Inhibits MAPK_pathway->NFkB Activates

Gallic Acid's Inhibition of NF-κB and MAPK Pathways
Cell Cycle Regulation and Anticancer Effects

Certain THBA isomers exert their anticancer effects by modulating the cell cycle. For instance, 2,3,4-THBA has been shown to induce the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to cell cycle arrest.[4] In contrast, 2,4,6-THBA can directly inhibit the activity of CDKs.[5]

THBA_Cell_Cycle_Regulation THBA_234 2,3,4-THBA p21_p27 p21 & p27 (CDK Inhibitors) THBA_234->p21_p27 Induces Expression THBA_246 2,4,6-THBA CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibits CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Arrest Cell Cycle Arrest THBA_246->CDK_Cyclin Directly Inhibits

Cell Cycle Regulation by THBA Isomers

Structure-Activity Relationship Summary

Based on the available data, a clear structure-activity relationship for trihydroxybenzoic acid isomers begins to emerge:

  • Antioxidant Activity : The antioxidant capacity is highly dependent on the position of the hydroxyl groups. Gallic acid (3,4,5-THBA), with its three adjacent hydroxyl groups, exhibits potent radical scavenging activity.[1] In contrast, 2,4,6-THBA, where the hydroxyl groups are not adjacent, shows negligible antioxidant activity.[2] This suggests that the vicinal arrangement of hydroxyl groups is crucial for effective free radical scavenging.

  • Anticancer Activity : The anticancer mechanisms appear to vary among isomers. While gallic acid shows good cytotoxic activity at relatively low concentrations,[3] 2,4,6-THBA appears to act through a distinct mechanism of direct CDK inhibition, requiring higher concentrations for a significant effect.[5] 2,3,4-THBA's ability to induce CDK inhibitors suggests another distinct pathway.[4] The position of the hydroxyl groups influences not only the potency but also the molecular targets of these compounds.

  • Anti-inflammatory Activity : Gallic acid's established anti-inflammatory properties, mediated through the inhibition of key signaling pathways like NF-κB and MAPK, highlight the potential of this structural motif.[6] The anti-inflammatory potential of other THBA isomers is an area that warrants further investigation to establish a comprehensive structure-activity relationship.

Conclusion

The isomeric form of trihydroxybenzoic acid is a critical determinant of its biological activity. Gallic acid (3,4,5-THBA) stands out for its potent antioxidant and promising anti-inflammatory and anticancer effects, likely due to its unique arrangement of three vicinal hydroxyl groups. Other isomers, such as 2,3,4-THBA and 2,4,6-THBA, exhibit distinct mechanisms of action, particularly in the context of cancer cell proliferation. This comparative guide underscores the importance of considering the specific isomeric structure when evaluating the therapeutic potential of trihydroxybenzoic acids. Further research, including direct comparative studies of a wider range of THBA isomers under standardized conditions, is necessary to fully elucidate their structure-activity relationships and unlock their full potential in drug discovery and development.

References

A Comparative Guide to Validated HPLC Methods for 2,4,6-Trihydroxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4,6-Trihydroxybenzoic acid, a key phenolic compound with antioxidant and potential anticancer properties, is critical for quality control and pharmacological research.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods, detailing their experimental protocols and validation parameters to aid in method selection and implementation.

Comparison of HPLC Method Validation Parameters

The following table summarizes the performance characteristics of different HPLC methods suitable for the analysis of 2,4,6-Trihydroxybenzoic acid and related phenolic compounds. These values serve as a benchmark for what can be expected from a well-validated method.

ParameterMethod 1 (General Phenolic Acids)Method 2 (Phloroglucinol)Method 3 (Phloroglucinol & Dieckol)Method 4 (Phloroglucinol in Plasma)
Linearity (r²) > 0.9900.999> 0.999> 0.995
Linearity Range 1 - 100 µg/mL256 - 384 µg/mL[2]0.5 - 20 mg/L1.976 - 988.0 ng/mL[3]
Limit of Detection (LOD) 6.28 - 14.89 µg/mLNot Reported0.03 mg/LNot Reported
Limit of Quantification (LOQ) 6.80 - 16.01 µg/mLNot Reported0.10 mg/L1.976 ng/mL[3][4]
Accuracy (Recovery) 93.07% - 106.11%100.2% - 101.3%[2]89.3 - 97.3%86.19 - 91.10%[3]
Precision (RSD%) < 2%Not ReportedIntra-day: 1.02-1.87%, Inter-day: 0.47-1.90%< 15.0%[3][4]

Comparison of Chromatographic Conditions

The choice of chromatographic conditions is pivotal for achieving optimal separation and quantification. Below is a comparison of conditions from various validated methods.

ParameterMethod 1 (General Purpose RP-HPLC)Method 2 (Isocratic RP-HPLC for Phloroglucinol)Method 3 (Gradient HPLC for Phloroglucinol & Dieckol)Method 4 (HPLC-MS/MS for Phloroglucinol)
Column C18, 250 mm x 4.6 mm, 5 µm[5]Inertsil ODS 3V C18, 250 x 4.6 mm, 5 µm[2]Supelco Discovery C18, 250 mm x 4.6 mm, 5 µmDiamonsil C18(2), 150 mm x 4.6 mm, 5 µm[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5]Buffer and Acetonitrile (90:10)[2]A: 0.05% Phosphoric acid in waterB: AcetonitrileMethanol and 0.02% Formic acid in water (80:20 v/v)[3]
Elution Mode Gradient[5]Isocratic[2]GradientIsocratic
Flow Rate 1.0 mL/min[5]1.0 mL/min[2]Not specified0.5 mL/min[3]
Detection Wavelength 270 nm[5]265 nm[2]230 nmMS/MS (m/z 125.0 → 56.9)[3][4]
Column Temperature 30 °C[5]Ambient25 °C35 °C[3]
Injection Volume 10 µL[5]20 µLNot specified5 µL[3]
Retention Time Analyte dependent3.8 min (Phloroglucinol)[2]11.0 min (Phloroglucinol)< 4.5 min (Phloroglucinol)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods.

Method 1: General Purpose RP-HPLC for Phenolic Acids in Plant Extracts

This method is a general-purpose reverse-phase HPLC method suitable for quantifying phenolic acids, including 2,4,6-Trihydroxybenzoic acid, from plant materials.[5]

1. Sample Preparation:

  • Extraction: Weigh 1 gram of finely powdered dry plant material. Perform extraction with a suitable solvent such as methanol or an ethanol-water mixture, often with the aid of sonication.

  • Purification: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection. For complex samples, solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolve it in 10 mL of methanol.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

3. Chromatographic Conditions:

  • Instrument: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical gradient is 10-40% B over 20 minutes, followed by a wash and re-equilibration.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[1][5]

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 10-20 µL.[1][5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify 2,4,6-Trihydroxybenzoic acid in the samples by comparing its peak area to the calibration curve.[1]

Method 4: HPLC-MS/MS for Phloroglucinol in Human Plasma

This highly sensitive and selective method is designed for quantifying phloroglucinol in complex biological matrices like human plasma and can be adapted for 2,4,6-Trihydroxybenzoic acid.[4][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • This method typically involves the extraction of the analyte from the plasma sample into an immiscible organic solvent.[4] Paracetamol is often used as an internal standard.[4]

2. Standard Solution Preparation:

  • Prepare calibration standards in the range of 1.976-988.0 ng/mL by spiking blank plasma with known amounts of the analyte.[3]

3. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[3][6]

  • Column: Diamonsil C18(2), 150 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Isocratic elution with Methanol and 0.02% Formic acid in water (80:20 v/v).[3][4]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: ESI in negative mode.[3][4]

  • MRM Transition: For Phloroglucinol, m/z 125.0 → 56.9.[3][4]

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

HPLC_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Documentation Documentation Define_Purpose Define Analytical Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Ongoing_Verification Ongoing Method Verification Validation_Report->Ongoing_Verification

Caption: A generalized workflow for the validation of an HPLC method.

HPLC_Method_Comparison cluster_Methods HPLC Methods cluster_Parameters Key Parameters M1 Method 1 (General Phenolic) Column Column Type M1->Column C18 Detector Detector M1->Detector UV/DAD Sensitivity Sensitivity M1->Sensitivity µg/mL Matrix Typical Matrix M1->Matrix Plant Extract M2 Method 2 (Isocratic) M2->Column C18 M2->Detector UV M2->Sensitivity µg/mL M2->Matrix Formulation M3 Method 3 (Gradient) M3->Column C18 M3->Detector DAD M3->Sensitivity mg/L M3->Matrix Plant Extract M4 Method 4 (HPLC-MS/MS) M4->Column C18 M4->Detector MS/MS M4->Sensitivity ng/mL M4->Matrix Plasma

Caption: Comparison of key parameters across different HPLC methods.

References

A Comparative Analysis of 2,4,6-THBA and 3,4,5-THBA in Cancer Research: Unraveling Divergent Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, phenolic compounds derived from dietary flavonoids have emerged as promising candidates for chemoprevention and therapy. Among these, 2,4,6-Trihydroxybenzaldehyde (2,4,6-THBA) and 3,4,5-Trihydroxybenzaldehyde (3,4,5-THBA), despite their structural similarities, exhibit distinct mechanisms of anticancer activity. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data, to inform future research and therapeutic strategies.

Divergent Paths to Cancer Cell Inhibition

The fundamental difference in the anticancer activity of 2,4,6-THBA and 3,4,5-THBA lies in their interaction with key regulators of the cell cycle, particularly Cyclin-Dependent Kinases (CDKs). Experimental evidence demonstrates that 2,4,6-THBA directly inhibits the activity of CDKs, a crucial family of proteins that drive cell cycle progression.[1][2][3] This inhibition is dose-dependent and has been observed for CDK1, CDK2, and CDK4.[1][2] In stark contrast, 3,4,5-THBA does not exhibit significant inhibition of these same CDKs, yet it retains potent anti-proliferative effects against cancer cells.[1][2]

This divergence points to two distinct mechanisms of action. 2,4,6-THBA's anticancer effects are largely dependent on its ability to enter the cell via the SLC5A8 transporter and subsequently inhibit CDKs, leading to cell cycle arrest.[1][2] Conversely, 3,4,5-THBA employs a CDK-independent pathway to suppress cancer cell growth, the specifics of which are still under investigation but is known to be independent of the SLC5A8 transporter.[1][2]

Quantitative Analysis of Anticancer Efficacy

The differential effects of 2,4,6-THBA and 3,4,5-THBA are further illuminated by quantitative data from in vitro studies. The following tables summarize the key findings regarding their inhibitory concentrations.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition by 2,4,6-THBA

CompoundTarget CDKIC₅₀ (µM)
2,4,6-TrihydroxybenzaldehydeCDK1580 ± 57
CDK2262 ± 29
CDK4403 ± 63

Data sourced from in vitro kinase assays. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

Table 2: Comparative Anti-Proliferative Activity

CompoundMechanismTransporter DependencyPotency
2,4,6-Trihydroxybenzaldehyde CDK-dependentSLC5A8-dependentEffective in cells expressing functional SLC5A8
3,4,5-Trihydroxybenzaldehyde CDK-independentSLC5A8-independentPotent inhibitor of cancer cell proliferation

Signaling Pathways: A Tale of Two Mechanisms

The distinct mechanisms of 2,4,6-THBA and 3,4,5-THBA can be visualized through their respective signaling pathways.

2,4,6-THBA_Signaling_Pathway cluster_cdk CDK Inhibition cluster_p Induction of CDK Inhibitors 2,4,6-THBA 2,4,6-THBA SLC5A8 SLC5A8 Transporter 2,4,6-THBA->SLC5A8 Uptake CDK1 CDK1 SLC5A8->CDK1 Inhibits CDK2 CDK2 SLC5A8->CDK2 Inhibits CDK4 CDK4 SLC5A8->CDK4 Inhibits p21 p21Cip1 SLC5A8->p21 Induces p27 p27Kip1 SLC5A8->p27 Induces CellCycle Cell Cycle Progression p21->CellCycle Inhibit p27->CellCycle Inhibit Arrest Cell Cycle Arrest CellCycle->Arrest Blocked

Caption: 2,4,6-THBA Signaling Pathway.

3,4,5-THBA_Signaling_Pathway 3,4,5-THBA 3,4,5-THBA Unknown Unknown Cellular Target(s) (CDK-Independent) 3,4,5-THBA->Unknown Proliferation Cell Proliferation Unknown->Proliferation Inhibits Inhibition Inhibition of Proliferation Proliferation->Inhibition Leads to

Caption: 3,4,5-THBA Signaling Pathway.

Experimental Protocols

The following outlines the key experimental methodologies employed in the comparative analysis of 2,4,6-THBA and 3,4,5-THBA.

In Vitro CDK Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compounds on CDK activity.

  • Methodology:

    • Recombinant active CDK1/CycB, CDK2/CycE, and CDK4/CycD1 enzymes are incubated with their respective substrates (Histone H1 for CDK1 and CDK2, Retinoblastoma protein for CDK4) in a kinase assay buffer.

    • The compounds (2,4,6-THBA and 3,4,5-THBA) are added at varying concentrations.

    • The reaction is initiated by the addition of ATP (containing γ-³²P-ATP for radioactive detection or using a non-radioactive detection method).

    • After incubation, the reaction is stopped, and the phosphorylated substrates are separated by SDS-PAGE.

    • The extent of phosphorylation is quantified by autoradiography or other appropriate detection methods to determine the IC₅₀ values.[1][2]

Cell Proliferation (Colony Formation) Assay
  • Objective: To assess the long-term effect of the compounds on the proliferative capacity of cancer cells.

  • Methodology:

    • Cancer cells (e.g., HCT-116, HT-29) are seeded at a low density in 6-well plates.

    • After 24 hours, the cells are treated with various concentrations of 2,4,6-THBA or 3,4,5-THBA.

    • The cells are incubated for a period of 7-14 days, with the medium and treatment being replaced every 3-4 days.

    • At the end of the incubation period, the colonies are fixed with methanol and stained with crystal violet.

    • The number of colonies is counted to determine the effect of the compounds on cell proliferation.[5]

Cellular Uptake Analysis (HPLC)
  • Objective: To measure the intracellular concentration of the compounds.

  • Methodology:

    • Cancer cells are incubated with a known concentration of 2,4,6-THBA or 3,4,5-THBA for a specific time.

    • The cells are then washed to remove any extracellular compound.

    • The cells are lysed, and the intracellular contents are extracted.

    • The concentration of the compound in the cell lysate is determined using High-Performance Liquid Chromatography (HPLC).[1][5]

Western Blot Analysis for p21 and p27
  • Objective: To determine the effect of the compounds on the expression levels of CDK inhibitor proteins.

  • Methodology:

    • Cancer cells are treated with the compounds for a specified duration.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for p21Cip1 and p27Kip1.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and quantified.[1][5]

Conclusion

The comparative analysis of 2,4,6-THBA and 3,4,5-THBA reveals two distinct pharmacological profiles with significant implications for cancer research. While both compounds demonstrate anticancer properties, their divergent mechanisms of action—CDK-dependent for 2,4,6-THBA and CDK-independent for 3,4,5-THBA—suggest that they may be effective in different cancer types or in combination therapies. The dependence of 2,4,6-THBA on the SLC5A8 transporter for its activity also presents a potential biomarker for patient stratification. Further research into the specific molecular targets of 3,4,5-THBA is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the development of novel cancer therapies based on these promising natural compounds.

References

A Comparative Guide to 2,4,6-Trihydroxybenzoic Acid and Protocatechuic Acid as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and antioxidant research, the selection of an appropriate standard is paramount for accurate quantification and comparison of results. This guide provides a detailed, objective comparison of two phenolic acids, 2,4,6-Trihydroxybenzoic acid and Protocatechuic acid, when employed as analytical standards. We will delve into their respective performance characteristics, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a standard is crucial for its proper handling, storage, and application.

Property2,4,6-Trihydroxybenzoic AcidProtocatechuic Acid
Synonyms Phloroglucinol carboxylic acid3,4-Dihydroxybenzoic acid
Molecular Formula C₇H₆O₅C₇H₆O₄
Molecular Weight 170.12 g/mol 154.12 g/mol [1]
Melting Point ~210 °C (with decomposition)[2]202 °C[1]
Appearance Light beige solid[2]Light brown solid[1]
Solubility Soluble in water, ethanol, and methanol[2]Very soluble in ethanol; soluble in diethyl ether; water solubility: 18 g/L at 14°C[1]
CAS Number 83-30-7[2]99-50-3[1]

Performance as an Analytical Standard

The utility of a compound as an analytical standard is determined by its performance in various analytical techniques, including chromatography and colorimetric assays.

High-Performance Liquid Chromatography (HPLC)

Both 2,4,6-Trihydroxybenzoic acid and protocatechuic acid can be utilized as external or internal standards in HPLC for the quantification of phenolic compounds.[2]

Parameter2,4,6-Trihydroxybenzoic AcidProtocatechuic Acid
Linearity Range (µg/mL) Representative value for hydroxybenzoic acids: >0.995 (R²)[2]1.56 - 100[3]
Limit of Detection (LOD) (µg/mL) Not explicitly found0.075[3], 0.376[4]
Limit of Quantitation (LOQ) (µg/mL) Not explicitly found0.019[3], 1.141[4]
Recovery (%) Representative value for hydroxybenzoic acids: 98-102%91.10 - 99.50[3]
Precision (%RSD) Representative value for hydroxybenzoic acids: <2%Intra-day: 1.961, Inter-day: 0.760[3]
Antioxidant and Total Phenolic Content Assays

The choice of standard for antioxidant and total phenolic content assays is critical and depends on the structural characteristics of the analytes being measured.

Antioxidant Activity:

Direct comparative studies on the antioxidant activity of 2,4,6-Trihydroxybenzoic acid and protocatechuic acid are limited. However, available data suggests that protocatechuic acid is a significantly more potent antioxidant.[5] Studies have shown that 2,4,6-Trihydroxybenzoic acid exhibits poor or negligible activity in radical scavenging assays.[5][6] This is attributed to the arrangement of its hydroxyl groups, which is less favorable for stabilizing free radicals compared to the ortho-dihydroxy configuration of protocatechuic acid.[5]

Assay2,4,6-Trihydroxybenzoic Acid (IC₅₀)Protocatechuic Acid (IC₅₀)
DPPH Radical Scavenging Poor activity reported[5][6]16.3 µM[7]
ABTS Radical Scavenging Negligible activity reported[6]125.18 µg/mL[8][9]

Total Phenolic Content (Folin-Ciocalteu Assay):

Gallic acid is the most commonly used standard for the Folin-Ciocalteu assay due to its high number of hydroxyl groups and commercial availability as a stable, pure substance.[10] While both 2,4,6-Trihydroxybenzoic acid and protocatechuic acid can be used, their response in the assay will differ. The choice should ideally be a compound structurally similar to the phenolics being quantified in the sample.

Experimental Protocols

HPLC Method for Phenolic Acid Quantification

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of phenolic acids using either 2,4,6-Trihydroxybenzoic acid or protocatechuic acid as an external standard.[2]

1. Materials and Reagents:

  • 2,4,6-Trihydroxybenzoic acid or Protocatechuic acid (analytical standard grade, ≥99% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

4. Sample Preparation:

  • Extraction from a solid matrix may be necessary using a suitable solvent.

  • Centrifuge and filter the extract through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the λmax of the analyte of interest (e.g., 270 nm).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.995 is generally acceptable).

  • Quantify the analyte in the sample using the calibration curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[6]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, cool place.

  • Standard/Sample Solutions: Prepare various concentrations of the standard (e.g., protocatechuic acid, Trolox) and samples in methanol.

2. Assay Procedure (96-well plate):

  • Add 20 µL of the standard or sample solution to each well.

  • Add 180 µL of the DPPH working solution to initiate the reaction.

  • Include a control with 20 µL of methanol and 180 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance at approximately 517 nm using a microplate reader.

4. Calculation:

  • Percentage of Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the control

    • A_sample = Absorbance of the sample

  • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total phenolic content based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.

1. Reagent Preparation:

  • Folin-Ciocalteu Reagent: Typically purchased as a 2N solution. Dilute 1:10 with distilled water before use.

  • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

  • Standard Solutions: Prepare a series of gallic acid (or another suitable standard like protocatechuic acid) solutions (e.g., 0-500 mg/L).

2. Assay Procedure:

  • Pipette 20 µL of the standard, sample, or blank (water) into separate tubes or wells.

  • Add 100 µL of the diluted Folin-Ciocalteu reagent and mix well.

  • After 5 minutes, add 80 µL of the sodium carbonate solution and mix.

  • Incubate at room temperature in the dark for 2 hours.

3. Measurement:

  • Measure the absorbance at approximately 765 nm.

4. Calculation:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the total phenolic content of the samples from the standard curve and express the results as standard equivalents (e.g., mg of gallic acid equivalents per gram of sample).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard_Prep Standard Preparation (2,4,6-THBA or PCA) Reaction Reaction Setup (e.g., HPLC injection, Reagent mixing) Standard_Prep->Reaction Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Sample_Prep->Reaction Incubation Incubation (if applicable) Reaction->Incubation Measurement Data Acquisition (e.g., Chromatogram, Absorbance) Incubation->Measurement Data_Analysis Data Analysis (Quantification, IC50) Measurement->Data_Analysis

Caption: A generalized experimental workflow for analysis using an analytical standard.

antioxidant_mechanism cluster_antioxidant Antioxidant (Phenolic Acid) cluster_radical Free Radical cluster_products Stabilized Products AH Ar-OH A Ar-O• AH->A H• donation RH RH R R• R->RH

Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion

Both 2,4,6-Trihydroxybenzoic acid and protocatechuic acid are valuable as analytical standards, but their optimal applications differ.

2,4,6-Trihydroxybenzoic acid is a suitable standard for chromatographic methods like HPLC for the quantification of various phenolic compounds, particularly when its structural similarity to the analytes of interest is advantageous.[2] However, due to its weak intrinsic antioxidant activity, it is not recommended as a standard for antioxidant capacity assays where a potent reference is required.

Protocatechuic acid , on the other hand, serves as an excellent standard for both chromatographic analysis and antioxidant assays. Its well-documented and potent antioxidant properties make it a reliable reference for methods like DPPH and ABTS.[8][9]

Recommendation: For general quantification of phenolic compounds by HPLC, either standard can be employed, with the choice depending on the specific analytes. For antioxidant activity assays, protocatechuic acid is the superior choice due to its strong and well-characterized radical scavenging capabilities. Researchers should always choose a standard that best reflects the properties of the compounds being analyzed to ensure the most accurate and relevant results.

References

A Comparative Guide to the Radical Scavenging Potential of 2,4,6-Trihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radical scavenging potential of 2,4,6-Trihydroxybenzoic acid and its structural isomers, primarily 2,3,4-Trihydroxybenzoic acid and 3,4,5-Trihydroxybenzoic acid (gallic acid). The information presented herein is curated from experimental data to assist researchers, scientists, and drug development professionals in evaluating the antioxidant capabilities of these phenolic compounds.

Introduction to Trihydroxybenzoic Acid Isomers and their Antioxidant Potential

Trihydroxybenzoic acids are a group of phenolic compounds characterized by a benzoic acid core with three hydroxyl (-OH) groups attached to the aromatic ring. The number and, more critically, the position of these hydroxyl groups profoundly influence their chemical properties and biological activities, including their capacity to scavenge free radicals. Free radicals, highly reactive molecules with unpaired electrons, can inflict oxidative damage to cells and are implicated in the pathogenesis of numerous diseases. The ability of phenolic compounds to donate a hydrogen atom or an electron to neutralize these radicals is the basis of their antioxidant activity.

This guide focuses on the comparative radical scavenging potential of three key isomers:

  • 2,4,6-Trihydroxybenzoic Acid: A less common isomer.

  • 2,3,4-Trihydroxybenzoic Acid: A naturally occurring plant metabolite.

  • 3,4,5-Trihydroxybenzoic Acid (Gallic Acid): A well-studied and potent natural antioxidant found in a wide variety of plants.[1][2]

The structural differences between these isomers lead to significant variations in their antioxidant efficacy, a crucial consideration for their potential application in pharmaceuticals and nutraceuticals.

Data Presentation: A Quantitative Comparison

The radical scavenging and antioxidant potential of 2,4,6-Trihydroxybenzoic acid and its isomers have been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, providing a direct comparison of their performance. A lower IC50 value indicates a higher radical scavenging activity, signifying that a lower concentration of the compound is required to inhibit 50% of the free radicals.

Table 1: Radical Scavenging Activity (IC50 Values)

IsomerCommon NameDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
2,4,6-Trihydroxybenzoic Acid -> 1000 (Negligible activity)[3]> 50 (Low activity)[3]
2,3,4-Trihydroxybenzoic Acid Pyrogallol-4-carboxylic acidData varies across studies; generally shows moderate activity.Data varies across studies; generally shows moderate activity.
3,4,5-Trihydroxybenzoic Acid Gallic Acid2.42 - 30.53[3][4]~21[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented for 2,3,4-Trihydroxybenzoic acid is a qualitative summary due to the lack of directly comparable studies under identical conditions.

Table 2: Metal Reducing Power

The Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays measure the ability of an antioxidant to donate an electron and reduce a metal ion. Higher values indicate greater reducing power.

IsomerCommon NameFRAP ValueCUPRAC Value
2,4,6-Trihydroxybenzoic Acid -Low activity reported[5]Low activity reported[4]
2,3,4-Trihydroxybenzoic Acid Pyrogallol-4-carboxylic acidModerate activity reportedModerate activity reported
3,4,5-Trihydroxybenzoic Acid Gallic AcidHigh activity reportedHigh activity (73.85 µM Trolox equivalents)[4]

Structure-Activity Relationship

The significant differences in the radical scavenging potential of the trihydroxybenzoic acid isomers are directly linked to their molecular structure.[6] The antioxidant activity of phenolic compounds is primarily governed by the number and arrangement of their hydroxyl groups.[4]

Gallic acid (3,4,5-trihydroxybenzoic acid) exhibits the highest antioxidant activity due to the presence of three adjacent hydroxyl groups (a pyrogallol group). This arrangement allows for the effective delocalization and stabilization of the phenoxyl radical formed after donating a hydrogen atom.[3] In contrast, 2,4,6-Trihydroxybenzoic acid, with its hydroxyl groups in a meta-relationship to each other, shows negligible radical scavenging activity. This is because the resulting radical is not as effectively stabilized by resonance.[5] The antioxidant potential of 2,3,4-trihydroxybenzoic acid is intermediate, benefiting from two adjacent hydroxyl groups.

cluster_0 Structure-Activity Relationship High_Activity High Radical Scavenging (e.g., Gallic Acid) Adjacent_OH Adjacent Hydroxyl Groups (Ortho-positioning) High_Activity->Adjacent_OH due to Moderate_Activity Moderate Radical Scavenging (e.g., 2,3,4-THBA) Moderate_Activity->Adjacent_OH due to Low_Activity Low/Negligible Radical Scavenging (e.g., 2,4,6-THBA) Meta_OH Meta-positioned Hydroxyl Groups Low_Activity->Meta_OH due to Radical_Stabilization Effective Radical Stabilization via Resonance Adjacent_OH->Radical_Stabilization leads to Poor_Stabilization Poor Radical Stabilization Meta_OH->Poor_Stabilization leads to

Caption: Logical relationship between hydroxyl group positioning and radical scavenging activity.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[7]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store this solution in a dark, cool place.

    • Prepare various concentrations of the trihydroxybenzoic acid isomers and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction. Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[7]

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

cluster_workflow General Experimental Workflow for Radical Scavenging Assays start Start reagent_prep Prepare Radical Solution (DPPH or ABTS•+) start->reagent_prep reaction Mix Radical Solution with Sample/Standard in Microplate reagent_prep->reaction sample_prep Prepare Serial Dilutions of Trihydroxybenzoic Acid Isomers sample_prep->reaction standard_prep Prepare Serial Dilutions of Standard (e.g., Trolox) standard_prep->reaction incubation Incubate in the Dark (Specific Time and Temperature) reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement analysis Calculate % Inhibition and Determine IC50 Value measurement->analysis end End analysis->end

Caption: A generalized workflow for in vitro radical scavenging assays.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change.[1]

  • Reagent Preparation:

    • Prepare a copper(II) chloride solution (1.0 x 10⁻² M).

    • Prepare a neocuproine solution (7.5 x 10⁻³ M) in ethanol.

    • Prepare an ammonium acetate buffer (1.0 M, pH 7.0).

  • Assay Procedure:

    • Mix the copper(II) chloride solution, neocuproine solution, ammonium acetate buffer, and the sample/standard in a tube or microplate.

    • Incubate the mixture at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 450 nm.

    • The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox.

Signaling Pathways and Cellular Activity

Beyond direct radical scavenging, phenolic acids can exert their antioxidant effects by modulating intracellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

While the direct comparative cellular antioxidant activity of the three trihydroxybenzoic acid isomers is not extensively documented, it is known that phenolic compounds, including gallic acid, can activate the Nrf2 pathway.[10] The ability of these isomers to be absorbed by cells and interact with cellular machinery is a critical factor in their overall biological efficacy.[3]

cluster_pathway Nrf2 Signaling Pathway Activation by Phenolic Acids Phenolic_Acids Trihydroxybenzoic Acid Isomers Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Phenolic_Acids->Keap1_Nrf2 modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation ARE Nrf2 binds to Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_Expression Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Gene_Expression Cellular_Protection Enhanced Cellular Antioxidant Defense Gene_Expression->Cellular_Protection

Caption: Conceptual diagram of the Nrf2 signaling pathway influenced by phenolic acids.

Conclusion

The radical scavenging potential of trihydroxybenzoic acid isomers is highly dependent on the substitution pattern of the hydroxyl groups on the benzoic acid ring. Experimental data consistently demonstrates that 3,4,5-trihydroxybenzoic acid (gallic acid) is a significantly more potent antioxidant than 2,4,6-trihydroxybenzoic acid.[3] The antioxidant activity of 2,3,4-trihydroxybenzoic acid generally falls between these two isomers. For researchers and drug development professionals, the choice of isomer should be guided by the desired antioxidant potency and the specific application. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of Cyclin-Dependent Kinase Inhibition by Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the inhibitory effects of various hydroxybenzoic acids on Cyclin-Dependent Kinases (CDKs), supported by experimental data and protocols.

This guide provides an objective comparison of the performance of different hydroxybenzoic acids as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle often dysregulated in cancer. The information presented is based on published experimental data, offering insights for researchers in oncology and drug discovery.

Quantitative Analysis of CDK Inhibition

The inhibitory potency of several hydroxybenzoic acids against various CDK isoforms has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative comparison of their efficacy.

CompoundCommon NameCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)CDK6 IC50 (µM)
2,3-Dihydroxybenzoic AcidPyrocatechuic Acid386[1]No InhibitionNo InhibitionInhibition
2,4-Dihydroxybenzoic Acidβ-Resorcylic AcidInhibitionNot ReportedNot ReportedNot Reported
2,5-Dihydroxybenzoic AcidGentisic AcidInhibitionNot ReportedNot ReportedNot Reported
2,6-Dihydroxybenzoic Acidγ-Resorcylic Acid365[1]No InhibitionNo InhibitionInhibition
3,4-Dihydroxybenzoic AcidProtocatechuic AcidNo InhibitionNo InhibitionNo InhibitionNot Reported
3,4,5-Trihydroxybenzoic AcidGallic AcidNo InhibitionNo InhibitionNo InhibitionNot Reported
2,4,6-Trihydroxybenzoic AcidPhloroglucinol Carboxylic Acid580 ± 57[2]262 ± 29[2]403 ± 63[2]Inhibition

Note: "Inhibition" indicates that the compound was observed to inhibit the enzyme's activity, but a specific IC50 value was not provided in the cited literature. "No Inhibition" indicates that the compound was tested and found to have no significant inhibitory effect.[1][3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro CDK kinase assay used to determine the inhibitory potential of compounds like hydroxybenzoic acids.

In Vitro CDK Kinase Assay

This protocol is designed to measure the activity of CDK enzymes by quantifying the phosphorylation of a substrate in the presence and absence of an inhibitor.

Materials:

  • Purified recombinant CDK enzyme (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1)

  • Substrate protein (e.g., Histone H1 for CDK1 and CDK2, Retinoblastoma (Rb) protein for CDK4 and CDK6)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Adenosine triphosphate (ATP)

  • [γ-³²P]ATP (radiolabeled)

  • Test compounds (hydroxybenzoic acids) dissolved in an appropriate solvent (e.g., DMSO)

  • EDTA solution to stop the reaction

  • 4X SDS-PAGE loading buffer

  • SDS-polyacrylamide gels

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the purified CDK enzyme, and the substrate protein.

  • Inhibitor Incubation: Add varying concentrations of the test hydroxybenzoic acid to the reaction mixture. Include a control reaction with no inhibitor. Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction tubes. The final ATP concentration should be optimized for each kinase (e.g., 15 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM, followed by the addition of 4X SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins in the reaction mixture by SDS-polyacrylamide gel electrophoresis.

  • Detection of Phosphorylation: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

  • Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the CDK signaling pathway and a typical workflow for screening CDK inhibitors.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activate Rb Rb CDK46->Rb phosphorylate E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2_E CDK2 CyclinE->CDK2_E activate DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates CyclinA Cyclin A DNA_Replication->CyclinA CDK2_A CDK2 CyclinA->CDK2_A activate CyclinB Cyclin B CDK2_A->CyclinB CDK1 CDK1 CyclinB->CDK1 activate Mitosis Mitosis CDK1->Mitosis initiates Hydroxybenzoic_Acids Hydroxybenzoic Acids (e.g., 2,4,6-THBA) Hydroxybenzoic_Acids->CDK46 Hydroxybenzoic_Acids->CDK2_E Hydroxybenzoic_Acids->CDK1

Caption: Simplified CDK signaling pathway in cell cycle progression.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound_Library Hydroxybenzoic Acid Library Primary_Screen In Vitro Kinase Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Identify Active Compounds (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Selectivity_Profiling Test against Panel of CDKs IC50_Determination->Selectivity_Profiling Lead_Compound Lead_Compound Selectivity_Profiling->Lead_Compound Selective Inhibitor

Caption: General experimental workflow for screening CDK inhibitors.

Logical_Relationship Hydroxybenzoic_Acid_Structure Hydroxybenzoic Acid Structure Hydroxyl_Position Position of -OH Groups Hydroxybenzoic_Acid_Structure->Hydroxyl_Position Carboxyl_Group Presence of -COOH Group Hydroxybenzoic_Acid_Structure->Carboxyl_Group Binding_Affinity Binding to ATP Pocket Hydroxyl_Position->Binding_Affinity Carboxyl_Group->Binding_Affinity CDK_Inhibition CDK Inhibitory Activity Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Binding_Affinity->CDK_Inhibition

Caption: Structure-activity relationship of hydroxybenzoic acids.

References

Validating Antioxidant Assay Results for 2,4,6-Trihydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2,4,6-Trihydroxybenzoic acid against other well-established antioxidants. The data presented herein is compiled from publicly available experimental results to offer an objective validation of its antioxidant potential.

Introduction

2,4,6-Trihydroxybenzoic acid is a phenolic acid whose antioxidant capacity has been a subject of scientific investigation. Phenolic acids are generally recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] However, the specific arrangement of hydroxyl (-OH) groups on the benzoic acid backbone significantly influences their antioxidant efficacy.[1] In 2,4,6-Trihydroxybenzoic acid, the hydroxyl groups are positioned meta to each other, a configuration that is less favorable for stabilizing free radicals compared to its isomers like gallic acid (3,4,5-trihydroxybenzoic acid).[2] Consequently, 2,4,6-Trihydroxybenzoic acid generally demonstrates low antioxidant activity in various standard assays.[2][3]

Comparative Antioxidant Activity

Quantitative analysis consistently demonstrates that 2,4,6-Trihydroxybenzoic acid is a significantly less potent antioxidant compared to its isomer, gallic acid, and other standard antioxidants like Ascorbic Acid (Vitamin C) and Trolox. The following table summarizes the available data from common antioxidant assays.

Antioxidant Assay2,4,6-Trihydroxybenzoic AcidGallic AcidAscorbic Acid (Vitamin C)Trolox
DPPH IC₅₀ (µM) > 1000 (Negligible activity)[1]2.42 - 30.53[1]~25[4]~40-50
ABTS IC₅₀ (µM) > 50 (Low activity)[1]~21[1]~15-20Reference Standard
FRAP (µM Fe²⁺ equivalent at 50 µM) Low activity reported[2]High activity reported[2]High activityReference Standard
CUPRAC (µM Trolox equivalent at 50 µM) Low activity reported[1]High activity reported[5]High activityReference Standard

IC₅₀: The concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. FRAP: Ferric Reducing Antioxidant Power. Higher values indicate greater reducing power. CUPRAC: Cupric Ion Reducing Antioxidant Capacity. Higher values indicate greater reducing power.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of various compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.[2]

    • Prepare various concentrations of the test compound (2,4,6-Trihydroxybenzoic acid) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[2]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[2]

    • Add the DPPH working solution to each well to initiate the reaction.[2]

    • Include a control containing only the solvent and the DPPH solution.[2]

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2]

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.[2]

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).[2]

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.[2]

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[2]

    • Measure the absorbance at 734 nm.[2]

  • Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[2]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.[2]

  • Assay Procedure:

    • Add the FRAP reagent to the test compound.[2]

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[2]

    • Measure the absorbance of the blue-colored solution at 593 nm.[2]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.[2]

Visualizations

To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, FRAP) Reaction_Setup Reaction Setup in Microplate Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation (2,4,6-Trihydroxybenzoic acid) Sample_Prep->Reaction_Setup Standard_Prep Standard Preparation (e.g., Gallic Acid, Trolox) Standard_Prep->Reaction_Setup Incubation Incubation (Specified time and temperature) Reaction_Setup->Incubation Measurement Absorbance Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Equivalents) Measurement->Data_Analysis Oxidative_Stress_Pathway cluster_interaction Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Neutralized_ROS Neutralized ROS Antioxidant Antioxidant (e.g., Gallic Acid) Antioxidant->ROS scavenges Weak_Antioxidant 2,4,6-Trihydroxybenzoic acid (Weak Antioxidant) Weak_Antioxidant->ROS weakly scavenges

References

A Comparative Guide to the Metal Complexes of 2,4,6-Trihydroxybenzoic Acid and 4-Hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the structural and potential performance differences between metal complexes derived from 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid, supported by available data and experimental protocols.

This guide provides a comprehensive comparison of the metal complexes of 2,4,6-trihydroxybenzoic acid (H₄thba) and 4-hydroxybenzoic acid (H₂hba). The structural disparities between these two phenolic acids lead to significant differences in the geometry, stability, and potential applications of their corresponding metal complexes. This document summarizes key data, outlines experimental methodologies, and offers insights for researchers in drug development and materials science.

Ligand Structure and Properties: A Tale of Two Benzoic Acids

The fundamental differences in the metal complexes of 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid originate from the distinct structural and electronic properties of the ligands themselves. The presence of two additional hydroxyl groups in H₄thba profoundly influences its acidity, geometry, and coordination behavior.

Property2,4,6-Trihydroxybenzoic Acid (H₄thba)4-Hydroxybenzoic Acid (H₂hba)Key Differences & Implications
Structure Carboxylic acid with hydroxyl groups at positions 2, 4, and 6.Carboxylic acid with a hydroxyl group at position 4.The ortho-hydroxyl groups in H₄thba lead to significant intramolecular hydrogen bonding.
Acidity (pKa₁) 1.68[1]4.5[1]H₄thba is a much stronger acid due to the stabilization of its conjugate base by intramolecular hydrogen bonds. This affects the conditions required for complex formation and the basicity of the resulting carboxylate ligand.
Anion Geometry The H₃thba⁻ anion has a rigid, planar geometry conferred by intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group.[1]The Hhba⁻ anion is more flexible.The rigidity of the H₃thba⁻ anion limits the variety of its metal-binding modes compared to the more adaptable Hhba⁻.[1]

Comparative Analysis of Metal Complex Characteristics

Direct comparative studies on the performance of metal complexes of H₄thba and H₂hba are limited in the scientific literature. However, based on the differing properties of the ligands, we can infer and present a qualitative comparison.

CharacteristicMetal Complexes of 2,4,6-Trihydroxybenzoic AcidMetal Complexes of 4-Hydroxybenzoic AcidInferred Performance Differences
Synthesis Readily forms complexes with a variety of metal ions in the presence of a base.[1]Forms ionic networks with alkali metals, with stoichiometry influencing the final structure.Synthesis conditions may need to be adjusted to account for the significant difference in ligand acidity.
Coordination Modes Intramolecular hydrogen bonding limits the variety of metal-binding modes, often favoring a monodentate interaction with the carboxylate group for directional bonds.[1][2][3]Displays remarkable variation in its binding to metal centers, including various bridging modes.The greater structural flexibility of H₂hba allows for the formation of more diverse and complex coordination polymers.
Stability Specific stability constant data is not readily available in the literature.Specific stability constant data is not readily available for direct comparison. However, general principles of chelation suggest that the potential for multidentate coordination could lead to stable complexes.The lower basicity of the H₃thba⁻ carboxylate group might suggest weaker ionic interactions compared to Hhba⁻ with the same metal ion under similar conditions. However, the potential for additional coordination through the hydroxyl groups could enhance stability.
Antioxidant Activity The ligand itself shows relatively low antioxidant activity compared to its isomers.[4] Data on its metal complexes is not available.The ligand itself shows some antioxidant activity.[5] Data on its metal complexes is not available for direct comparison.The antioxidant activity of the complexes will be influenced by both the ligand and the metal ion. Chelation can sometimes enhance antioxidant activity. Given the lower intrinsic activity of H₄thba, its complexes may also exhibit weaker antioxidant properties compared to complexes of more potent antioxidant ligands.
Antimicrobial Activity No specific data available for its metal complexes.No specific data available for its metal complexes.The antimicrobial activity of metal complexes is highly dependent on the metal ion and the overall structure of the complex, which influences its ability to interact with microbial cells. Without experimental data, a direct comparison is not possible.

Experimental Protocols

Detailed methodologies for the synthesis of the metal complexes and for evaluating their potential biological activities are provided below.

Synthesis of Metal Complexes

Synthesis of Alkali Metal Complexes of 2,4,6-Trihydroxybenzoic Acid: This protocol is adapted from the synthesis of various alkali metal salts of H₄thba.

  • Dissolution: Dissolve 2,4,6-trihydroxybenzoic acid and the appropriate stoichiometric amount of the desired alkali metal hydroxide (e.g., LiOH, NaOH, KOH) in warm deionized water (approximately 50 °C).

  • Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent will yield crystals of the metal complex.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Alkali Metal Complexes of 4-Hydroxybenzoic Acid: This protocol is based on the synthesis of alkali metal salts of H₂hba.

  • Reaction Mixture: Combine 4-hydroxybenzoic acid with the desired stoichiometric ratio of the alkali metal hydroxide in warm water (around 50 °C).

  • Crystallization: Crystals will form upon cooling and subsequent evaporation of the solvent. The stoichiometry of the reactants can be varied to obtain different crystalline products.

  • Isolation and Drying: Isolate the crystals by filtration, wash with cold water, and dry appropriately.

Antioxidant Activity Assays

The following are generalized protocols for common in vitro antioxidant assays that can be adapted to evaluate the metal complexes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation: Prepare a stock solution of the metal complex in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of DPPH in the same solvent.

  • Reaction: Mix various concentrations of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37 °C) for a set time.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.[6]

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation: Prepare a stock solution of the metal complex in a suitable solvent. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.[7][8]

Visualizing Structural Differences and Experimental Workflows

The following diagrams illustrate the structural differences between the two ligands and a general workflow for evaluating the bioactivity of their metal complexes.

Ligand_Comparison cluster_H4thba 2,4,6-Trihydroxybenzoic Acid (H4thba) cluster_H2hba 4-Hydroxybenzoic Acid (H2hba) H4thba H4thba H4thba_props pKa = 1.68 Rigid Anion Geometry Metal_Complexation Metal Ion Complexation H4thba->Metal_Complexation Forms complexes with limited coordination modes H2hba H2hba H2hba_props pKa = 4.5 Flexible Anion H2hba->Metal_Complexation Forms diverse coordination polymers

Caption: Structural and acidity differences between 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid influencing their metal complexation behavior.

Bioactivity_Workflow start Synthesized Metal Complex antioxidant Antioxidant Activity Assays (DPPH, FRAP) start->antioxidant antimicrobial Antimicrobial Activity Assays (MIC determination) start->antimicrobial data Quantitative Data (IC50, MIC values) antioxidant->data antimicrobial->data comparison Comparative Analysis data->comparison end Conclusion on Potential Application comparison->end

Caption: A generalized experimental workflow for the comparative evaluation of the antioxidant and antimicrobial activities of the metal complexes.

Conclusion

The metal complexes of 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid exhibit distinct characteristics primarily driven by the structural and electronic differences of the parent ligands. The high acidity and rigid geometry of H₄thba, a result of intramolecular hydrogen bonding, lead to more constrained coordination environments in its metal complexes compared to the more flexible H₂hba.

While a direct quantitative comparison of their performance in areas such as antioxidant and antimicrobial applications is hampered by a lack of head-to-head studies, the information presented in this guide provides a solid foundation for researchers. The differing structural and electronic properties suggest that the metal complexes of H₂hba may be more suitable for the construction of diverse coordination polymers, while the unique coordination environment of H₄thba complexes could be explored for specific catalytic or material applications. Further experimental investigation is necessary to fully elucidate and quantify the performance differences between these two classes of metal complexes.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Trihydroxybenzoic Acid Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling: Before initiating any disposal procedures for 2,4,6-Trihydroxybenzoic acid monohydrate, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. This compound is categorized as hazardous waste and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1] All handling, particularly when there is a risk of generating dust or aerosols, should occur in a well-ventilated area, ideally within a chemical fume hood.[1]

Waste Segregation and Collection

Proper segregation of waste is critical for ensuring safe and compliant disposal. Different forms of waste containing this compound must be collected in separate, clearly labeled, and appropriate containers.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

Waste TypeCollection Container SpecificationsProcedure
Solid Waste Puncture-proof, sealable, and clearly labeled as hazardous waste.[1]Collect unused or expired solid this compound, as well as contaminated items like weigh boats, filter paper, and paper towels. Keep the container closed when not in use.[1]
Aqueous Solutions Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste.[1]Collect all aqueous solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Contaminated Labware Puncture-proof, sealable, and clearly labeled as hazardous waste.[1]This includes items such as pipette tips, vials, and other disposable labware that have come into contact with the chemical.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment, including gloves, a lab coat, and eye protection.[1]

  • Contain the Spill: Prevent the further spread of the spilled material.[1]

  • Absorb the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • For liquid spills, use an appropriate absorbent material.

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a puncture-proof, sealable, and clearly labeled hazardous waste container.[1]

  • Clean the Area: Thoroughly clean the contaminated surface with soap and water, collecting the cleaning water and any wipes used as hazardous waste.[1]

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through your institution's EHS program.[1]

Disposal Workflow

The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[2] The primary and required route for disposal is through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][3][4] Some procedures may allow for the material to be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system; however, this must be done in compliance with all regulations.

Below is a diagram outlining the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation and Segregation cluster_1 Final Disposal gen Generate 2,4,6-Trihydroxybenzoic Acid Waste is_solid Is the waste solid? gen->is_solid is_liquid Is the waste an aqueous solution? is_solid->is_liquid No solid_waste Collect in labeled, sealable, puncture-proof solid waste container is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Collect in labeled, leak-proof, shatter-proof liquid waste container is_liquid->liquid_waste Yes labware_waste Collect in labeled, sealable, puncture-proof contaminated labware container is_labware->labware_waste Yes storage Store waste in a designated, secure area solid_waste->storage liquid_waste->storage labware_waste->storage contact_ehs Contact Institutional EHS for waste pickup and disposal storage->contact_ehs disposal Dispose of contents/container to an approved waste disposal plant contact_ehs->disposal

Caption: Disposal workflow for 2,4,6-Trihydroxybenzoic acid.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4,6-Trihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,4,6-Trihydroxybenzoic acid monohydrate, a compound that requires careful management due to its potential hazards.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

When working with this compound, adherence to strict safety protocols is crucial to prevent skin, eye, and respiratory irritation.[1][2][3][4] Engineering controls, such as fume hoods and ensuring eyewash stations and safety showers are nearby, should be in place.[1] The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Goggles or safety glasses with side shields (compliant with EN 166 or 29 CFR 1910.133).[1][2]To protect against dust particles and splashes, preventing serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).[1]To prevent skin contact and subsequent irritation.[1][3][4] Inspect gloves before use.[1]
Skin and Body Protection Lab coat or appropriate protective clothing.[1][2]To prevent skin exposure and contamination of personal clothing.
Respiratory Protection A dust mask (e.g., N95) or use within a well-ventilated area or chemical fume hood is recommended, especially when handling the powder form to avoid dust inhalation.[2][5]To prevent respiratory tract irritation.[2][3][4][6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible.[1]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid generating dust when weighing or transferring the compound.[1][7]

  • Use only in well-ventilated areas.[2][3][6][7]

  • Wash hands thoroughly after handling.[2][3]

  • Keep the container tightly closed when not in use.[1][2][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][7]

  • Keep away from incompatible materials such as oxidizing agents.

4. In Case of a Spill:

  • For solid spills, carefully sweep or vacuum up the material and place it in a designated, labeled hazardous waste container.[8]

  • For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container.[8]

  • Avoid creating dust during cleanup.

  • Ensure proper ventilation of the area.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is critical for environmental protection and regulatory compliance. All waste containing this chemical should be treated as hazardous.[8]

Waste TypeCollection ProcedureContainer Requirements
Solid Waste Collect unused or expired solid chemical and any contaminated disposable materials (e.g., weigh boats, filter paper).Puncture-proof, sealable, and clearly labeled hazardous waste container.[8]
Aqueous Solutions Collect all aqueous solutions containing the compound. Do not mix with other waste streams unless permitted by your institution's guidelines.Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste.[8]
Contaminated Labware Collect disposable contaminated labware such as pipette tips.Puncture-proof, sealable, and clearly labeled hazardous waste container.[8]

Final Disposal:

  • Never dispose of this compound down the sink or in regular trash.[8]

  • All waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2][8]

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal prep_area Prepare Workspace (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem wash_hands Wash Hands After Handling handle_chem->wash_hands store_chem Store in Cool, Dry, Ventilated Area handle_chem->store_chem segregate_waste Segregate Waste Streams wash_hands->segregate_waste collect_waste Collect in Labeled Hazardous Containers segregate_waste->collect_waste dispose_waste Dispose via Approved Service collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.